molecular formula C7H6N2 B023959 2-Aminobenzonitrile CAS No. 1885-29-6

2-Aminobenzonitrile

Numéro de catalogue: B023959
Numéro CAS: 1885-29-6
Poids moléculaire: 118.14 g/mol
Clé InChI: HLCPWBZNUKCSBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Aminobenzonitrile (CAS 1885-29-6), with the molecular formula C7H6N2 and a molecular weight of 118.14 g/mol, is an organic compound appearing as crystalline flakes or a yellow solid . It exhibits a melting point of 46-50°C and a boiling point of 267-268°C . This compound is insoluble in water but soluble in most common organic solvents . This chemical serves as a versatile building block in scientific research, particularly as a precursor for synthesizing nitrogen-containing heterocycles. A significant application is its use in the catalytic fixation of carbon dioxide (CO2) to produce quinazoline-2,4(1H,3H)-diones and their derivatives, which are valuable pharmaceutical intermediates . This reaction can be efficiently catalyzed by systems like DBU-coupled ionic liquids under mild conditions . Furthermore, this compound acts as a ligand in coordination chemistry, forming complexes with metals such as Copper(II); these complexes are studied for their antimicrobial and antioxidant activities, as well as their DNA-binding properties . The market for this compound is robust and growing, driven by its applications in the pharmaceutical, agrochemical, and specialty chemicals industries . It is a key intermediate in the synthesis of various drugs, herbicides, and dyes . HANDLING & SAFETY: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. This compound may cause skin and serious eye irritation, may trigger an allergic skin reaction, and is harmful if swallowed, inhaled, or in contact with skin . Researchers should wear appropriate personal protective equipment, including protective gloves, eye protection, and clothing .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-aminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPWBZNUKCSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051824
Record name 2-Aminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885-29-6
Record name 2-Aminobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1885-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Aminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthranilonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOBENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RXH2B211R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzonitriles are a class of aromatic organic compounds with the molecular formula C₇H₆N₂. They consist of a benzene (B151609) ring substituted with both an amino (-NH₂) and a nitrile (-CN) group. The positional isomerism of these functional groups gives rise to three distinct structural isomers: 2-aminobenzonitrile (ortho-), 3-aminobenzonitrile (B145674) (meta-), and 4-aminobenzonitrile (B131773) (para-). These isomers serve as pivotal intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. Their unique electronic and structural properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitrile group, make them versatile building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural, physicochemical, and biological properties of these isomers, along with detailed experimental protocols for their synthesis and characterization.

Physicochemical Properties

The position of the amino and nitrile groups on the benzene ring significantly influences the physicochemical properties of the aminobenzonitrile isomers. A comparative summary of their key properties is presented in Table 1.

PropertyThis compound3-Aminobenzonitrile4-Aminobenzonitrile
CAS Number 1885-29-6[1]2237-30-1873-74-5[2]
Molecular Weight ( g/mol ) 118.14[1]118.14118.14[2]
Appearance Yellow to beige-brown crystalline flakesBrown crystalline solidWhite to pale yellow crystalline powder
Melting Point (°C) 45-48[1]48-5383-85
Boiling Point (°C) 267-268288-290295
pKa 0.77 (at 25°C)[3]2.75 (at 25°C)[4]3.55
Solubility Insoluble in water; soluble in chloroform, ethyl acetate, methanol[3]Soluble in methanol (B129727)Partially soluble in water; soluble in ethanol (B145695), acetone
Dipole Moment (Debye) ~1.4 D~3.6 D~5.9 D

Table 1: Comparative Physicochemical Properties of Aminobenzonitrile Isomers

Spectroscopic Properties

The spectroscopic signatures of the aminobenzonitrile isomers are distinct and provide valuable information for their identification and characterization. A summary of their key spectroscopic data is provided in Table 2.

Spectroscopic DataThis compound3-Aminobenzonitrile4-Aminobenzonitrile
IR (cm⁻¹) ν(N-H): 3470, 3380ν(C≡N): 2210ν(C=C aromatic): 1630, 740ν(N-H): ~3400-3300ν(C≡N): ~2220ν(C=C aromatic): ~1600-1450ν(N-H): ~3400-3300ν(C≡N): ~2215ν(C=C aromatic): ~1600-1450
¹H NMR (CDCl₃, δ ppm) NH₂: ~4.2 (br s, 2H)Aromatic H: 6.7-7.4 (m, 4H)NH₂: ~3.8 (br s, 2H)Aromatic H: 6.8-7.3 (m, 4H)NH₂: 4.32 (br s, 2H)Aromatic H: 6.64 (d, 2H), 7.37 (d, 2H)[5]
¹³C NMR (CDCl₃, δ ppm) Aromatic C-NH₂: ~150Aromatic C-CN: ~108Other Aromatic C: ~116-134C≡N: ~118Aromatic C-NH₂: ~147Aromatic C-CN: ~113Other Aromatic C: ~117-130C≡N: ~119Aromatic C-NH₂: 150.8Aromatic C-CN: 99.5Other Aromatic C: 114.4, 133.7C≡N: 120.4[5]
UV-Vis (λmax, nm) Acetonitrile: ~230, ~320Acetonitrile: ~235, ~290Acetonitrile: ~275

Table 2: Comparative Spectroscopic Data of Aminobenzonitrile Isomers [2][5][6][7]

Experimental Protocols: Synthesis of Aminobenzonitrile Isomers

Several synthetic routes have been established for the preparation of aminobenzonitrile isomers. Below are detailed protocols for common laboratory-scale syntheses.

Synthesis of this compound via Dehydration of 2-Aminobenzamide (B116534)

This method involves the dehydration of 2-aminobenzamide using a suitable dehydrating agent.

  • Materials: 2-aminobenzamide, phenylphosphonic dichloride, pyridine (B92270), ethanol, chloroform, hexane, silica (B1680970) gel.

  • Procedure:

    • Dissolve phenylphosphonic dichloride (15 mmol) in pyridine (10 mL) and heat the solution at 60°C for 2 hours.

    • To this solution, add a solution of 2-aminobenzamide (15 mmol) in pyridine (10 mL).

    • Maintain the reaction mixture at 60°C for 24 hours.

    • After the reaction is complete, evaporate the solvent in vacuo to obtain an oily residue.

    • Redissolve the residue in ethanol and evaporate the solvent. Repeat this step three more times.

    • Purify the resulting residue by silica gel column chromatography using a chloroform-hexane (1:3) mixture as the eluent to afford this compound.[8]

Synthesis of 3-Aminobenzonitrile via Reduction of 3-Nitrobenzonitrile (B78329)

This protocol describes the reduction of the nitro group of 3-nitrobenzonitrile to an amino group.

  • Materials: 3-nitrobenzonitrile, palladium on carbon (Pd/C), methanol, hydrogen gas, dichloromethane (B109758), magnesium sulfate.

  • Procedure:

    • In a 100 mL single-neck flask, add 3-nitrobenzonitrile (1.48 g), 10% Pd/C (0.01 g), and methanol (20 mL).

    • Connect the flask to a hydrogen balloon to create a closed system.

    • Heat the reaction mixture to 50°C and stir for 8 hours.

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

    • Add distilled water (100 mL) and dichloromethane (100 mL) for extraction.

    • Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-aminobenzonitrile.[6]

Synthesis of 4-Aminobenzonitrile via Dehydration of 4-Aminobenzamide (B1265587)

A common method for the synthesis of 4-aminobenzonitrile is the dehydration of 4-aminobenzamide.

  • Materials: 4-aminobenzamide, toluene (B28343), thionyl chloride, sodium hydroxide (B78521) solution (30%).

  • Procedure:

    • In a 1000 mL reaction flask equipped with a reflux condenser, add toluene (510 g) and 4-aminobenzamide (102 g, 0.75 mol).

    • Heat the mixture to 90-100°C.

    • Slowly add thionyl chloride (205 g, 1.72 mol) dropwise. A significant amount of gas (HCl and SO₂) will be evolved.

    • After the addition is complete, continue heating until all the solid has dissolved and gas evolution ceases.

    • Cool the reaction mixture to 50-60°C to obtain the dehydration liquid.

    • In a separate 1000 mL reaction flask, add water (102 g) and heat to 50-60°C with stirring.

    • Slowly add the dehydration liquid dropwise to the hot water. SO₂ gas will be evolved.

    • After the addition is complete, continue stirring until gas evolution stops.

    • While hot, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide solution.

    • Allow the mixture to separate into layers.

    • Separate the organic layer, cool it to 0-5°C with slow stirring to induce crystallization.

    • Filter the solid product, wash with a small amount of cold toluene, and dry to obtain 4-aminobenzonitrile.[9]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of aminobenzonitrile isomers, a crucial process in drug discovery and development where these compounds are used as building blocks.

G Workflow for Synthesis and Characterization of Aminobenzonitrile Isomers cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., Nitrobenzonitrile or Aminobenzamide) reaction Chemical Reaction (e.g., Reduction or Dehydration) start->reaction workup Reaction Workup (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Pure Aminobenzonitrile Isomer purification->product spectroscopy Spectroscopic Analysis (IR, NMR, MS) product->spectroscopy physicochem Physicochemical Analysis (MP, Solubility) product->physicochem purity Purity Assessment (HPLC, GC) product->purity data_analysis Data Analysis and Structure Confirmation spectroscopy->data_analysis physicochem->data_analysis purity->data_analysis

Caption: A logical workflow for the synthesis and characterization of aminobenzonitrile isomers.

Biological Activities and Applications in Drug Development

The structural isomers of aminobenzonitrile are valuable precursors in the development of various therapeutic agents. Their biological significance often stems from their incorporation into larger, more complex molecules.

  • Anthelmintic Agents: Derivatives of amino-acetonitriles have been identified as a new class of anthelmintic compounds. These compounds have shown high activity against parasitic nematodes, including strains that are resistant to existing broad-spectrum anthelmintics.[10]

  • Antimalarial Drugs: this compound is a key intermediate in the synthesis of quinazoline (B50416) derivatives, which are being investigated for their antimalarial properties. For instance, certain 2-aminoquinazoline (B112073) derivatives have been synthesized and evaluated for their efficacy against Plasmodium falciparum.[11][12]

  • Cardiovascular Effects: Para-aminobenzonitrile has been studied for its effects on the cardiovascular system, exhibiting antihypertensive properties.[13]

  • Enzyme Inhibition: The benzonitrile (B105546) motif is present in numerous pharmacologically active compounds. The cyano group can act as a crucial hydrogen bond acceptor or as a bioisostere for other functional groups, making it a valuable component in the design of enzyme inhibitors.

The diverse biological activities of aminobenzonitrile derivatives highlight the importance of these isomers as scaffolds in drug discovery. The specific orientation of the amino and nitrile groups in each isomer allows for tailored synthetic strategies to access a wide range of biologically active molecules. Further research into the direct biological effects of the aminobenzonitrile isomers and their mechanisms of action could unveil new therapeutic opportunities.

Conclusion

The structural isomers of aminobenzonitrile—this compound, 3-aminobenzonitrile, and 4-aminobenzonitrile—are fundamental building blocks in organic synthesis with distinct physicochemical and spectroscopic properties. Their utility as precursors to a variety of biologically active compounds underscores their importance in the fields of medicinal chemistry and drug development. This technical guide has provided a comparative analysis of these isomers, detailed experimental protocols for their synthesis, and an overview of their applications, offering a valuable resource for researchers and scientists working with these versatile molecules. Further exploration of the biological activities and mechanisms of action of aminobenzonitrile derivatives holds significant promise for the discovery of novel therapeutic agents.

References

physical and chemical properties of 2-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-aminobenzonitrile (CAS No: 1885-29-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This document includes detailed experimental protocols for its synthesis and common reactions, alongside structured data tables for easy reference.

Core Properties and Identifiers

This compound, also known as anthranilonitrile or 2-cyanoaniline, is an aromatic compound featuring both an amino (-NH₂) and a nitrile (-CN) group in the ortho position on a benzene (B151609) ring.[4] It typically appears as a yellow to beige-brown or light brown solid, often in the form of crystalline flakes or powder.[5][6][7][8][9]

Chemical Identifiers
IdentifierValue
CAS Number 1885-29-6[10][11]
Molecular Formula C₇H₆N₂[6][10]
Molecular Weight 118.14 g/mol [6][10]
IUPAC Name This compound[11]
InChI InChI=1S/C7H6N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,9H2[11][12]
InChIKey HLCPWBZNUKCSBN-UHFFFAOYSA-N[5][13]
Canonical SMILES C1=CC=C(C(=C1)C#N)N[1][10]
Synonyms Anthranilonitrile, o-Aminobenzonitrile, 2-Cyanoaniline, o-Cyanoaniline[6][11][14]
Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, with values collated from various sources.

PropertyValueSource(s)
Melting Point 45-52 °C[5][6][9][15]
Boiling Point 263-268 °C[5][6][9][10][15]
Density 1.11 g/cm³ (at 50 °C)[5][6][16]
Flash Point 145 °C (293 °F) - closed cup[7][9][10]
pKa 0.77 (at 25 °C)[5][6][13]
logP (Octanol/Water) 0.901[5][13]
Water Solubility Insoluble[5][6][13]
Solubility Soluble in common organic solvents like chloroform (B151607) (slightly), ethyl acetate (B1210297) (slightly), and methanol (B129727) (slightly).[5][6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyData Highlights
¹H NMR Spectra available, with the signal for the amino protons becoming broader in the presence of a more basic cation.[4][12][17][18]
¹³C NMR Spectra available from various sources.[4][11][19]
IR Spectroscopy KBr disc, ATR-IR, and vapor phase IR spectra are available.[4][11][20][21]
Mass Spectrometry GC-MS data shows a top peak at m/z 118, corresponding to the molecular ion.[11]

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound are provided below.

Synthesis Protocols

Method 1: Dehydration of 2-Aminobenzamide (B116534) [22]

This chemo-selective method dehydrates the amide group of 2-aminobenzamide to a nitrile without requiring protection of the amino group. Using phenylphosphonic dichloride in pyridine (B92270) gives a high yield.[22]

  • Reagents: 2-Aminobenzamide, Phenylphosphonic Dichloride, Pyridine, Ethanol (B145695).

  • Procedure:

    • Dissolve phenylphosphonic dichloride (15 mmol) in 10 mL of pyridine.

    • Heat the solution at 60 °C for 2 hours.

    • To this solution, add a separate solution of 2-aminobenzamide (15 mmol) dissolved in 10 mL of pyridine.

    • Allow the reaction to proceed for 24 hours at 60 °C.

    • After 24 hours, evaporate the reaction mixture in vacuo to obtain an oily product.

    • Redissolve the product in ethanol and evaporate the solvent. Repeat this ethanol washing step three more times to purify the product. A yield of 96% is reported with this method.[22]

Method 2: Reduction of 2-Nitrobenzonitrile (B147312) [23]

This process describes the synthesis of this compound by the reduction of 2-nitrobenzonitrile using zinc dust in a hydrochloric acid medium.[23]

  • Reagents: 2-Nitrobenzonitrile (7.4 g), Concentrated Hydrochloric Acid (56 g), Zinc Dust (14.7 g), Sodium Carbonate (5.8 g), Toluene (B28343) (15 mL).

  • Procedure:

    • Charge a 250-mL 3-necked flask with concentrated hydrochloric acid and 2-nitrobenzonitrile.

    • With vigorous stirring and cooling with cold water, add zinc dust portion-wise, ensuring the reaction temperature does not exceed 20-30 °C.

    • After the addition is complete, stir the reaction mixture for an additional 20 minutes.

    • Cool the mixture to 5-10 °C and neutralize by adding sodium carbonate in portions over 5 minutes.

    • Extract the resulting oily layer (which solidifies) with toluene.

    • Separate the toluene solution and wash it with 5 mL of water.

    • Distill off the toluene. The residue can be further purified by vacuum distillation (boiling point 120-121 °C at 15 mm Hg) to yield the final product (reported yield 95%).[23]

Reaction Protocol: Synthesis of Quinazoline-2,4(1H,3H)-diones

This compound is a precursor for synthesizing quinazoline-2,4(1H,3H)-diones, which are valuable pharmaceutical intermediates, through a reaction with carbon dioxide.[24][25]

  • General Principle: The cyclization reaction between this compound and CO₂ can be catalyzed by various systems, including organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and ionic liquids.[24][25]

  • Illustrative Procedure (based on principles described):

    • In a suitable pressure vessel, combine this compound, a catalyst (e.g., DBU), and a solvent (e.g., acetonitrile).

    • Pressurize the vessel with carbon dioxide (e.g., 0.1 MPa).[25]

    • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for the required duration.[25]

    • Monitor the reaction for completion using techniques like TLC.

    • Upon completion, cool the reactor, vent the CO₂, and process the mixture to isolate the quinazoline-2,4(1H,3H)-dione product. This typically involves solvent removal and purification by crystallization or chromatography.

Visualized Workflow: Synthesis and Application

The following diagram illustrates a common logical workflow for the preparation of this compound and its subsequent use as a building block in heterocyclic synthesis.

workflow start 2-Nitrobenzonitrile reagents_syn + Zinc Dust + Hydrochloric Acid start->reagents_syn Reduction product This compound reagents_syn->product reagents_react + Carbon Dioxide (CO₂) + Catalyst (e.g., DBU) product->reagents_react Cyclization final_product Quinazoline-2,4(1H,3H)-dione reagents_react->final_product

Workflow for this compound synthesis and reaction.

Safety and Handling

This compound is classified as harmful and an irritant.[11]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[14][26] It causes skin and serious eye irritation and may cause respiratory irritation.[7][9][11][14][26] It may also cause an allergic skin reaction.[11]

  • Precautions: Handle in a well-ventilated area.[7][26] Use personal protective equipment, including gloves, eye protection, and a dust mask.[26] Avoid breathing dust.[7][26] Wash hands and any exposed skin thoroughly after handling.[9]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[5][6][13] Keep away from strong acids, bases, and oxidizing agents.[27]

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling this chemical.[7][9][14][26]

References

2-aminobenzonitrile CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-aminobenzonitrile, a pivotal chemical intermediate in various research and development sectors. It details its chemical identity, physicochemical properties, a key synthetic protocol, and its role in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound, also known as anthranilonitrile or 2-cyanoaniline, is an aromatic organic compound.[1][2][3] It consists of a benzene (B151609) ring substituted with an amino group and a nitrile group at adjacent positions.

The definitive identifier for this compound is its CAS Number: 1885-29-6 .[1][2][3][4]

The molecular structure can be represented by the SMILES string Nc1ccccc1C#N or C1=CC=C(C(=C1)C#N)N.[4][5]

Physicochemical and Safety Data

A summary of the key quantitative properties of this compound is presented in the table below, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂[1][3][4]
Molecular Weight 118.14 g/mol [1][2][4]
Appearance White to light yellow/orange crystalline powder[6]
Melting Point 45-48 °C[5][6]
Boiling Point 267-268 °C[5][6]
Flash Point 145 °C (closed cup)[2]
Purity (typical) >98.0% (GC)
EC Number 217-549-9[2][4]
Beilstein Registry No. 907187[2][5]

Safety Information: this compound is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.[2]

Experimental Protocol: Synthesis of this compound

This section details a laboratory-scale synthesis of this compound from 2-aminobenzamide (B116534), as described in the literature.[6] This method achieves a high yield through the dehydration of the amide without the need for protecting the amino group.

Objective: To synthesize this compound by dehydration of 2-aminobenzamide.

Reagents:

  • 2-Aminobenzamide

  • Phenylphosphonyl dichloride (PPD)

  • Pyridine (anhydrous)

  • Appropriate organic solvent (e.g., dichloromethane)

  • Deionized Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzamide in anhydrous pyridine.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add phenylphosphonyl dichloride (PPD) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding cold deionized water.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane.

  • Combine the organic extracts and wash sequentially with deionized water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound. A yield of up to 96% has been reported for this method.[6]

Logical Workflow: Synthetic Application

This compound is a versatile building block in organic synthesis. One of its notable applications is in the synthesis of quinazoline (B50416) derivatives, which are important scaffolds in medicinal chemistry. The diagram below illustrates the conceptual workflow from this compound to a key intermediate in the synthesis of quinazoline-2,4(1H,3H)-diones.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Class A This compound C Cyclization/ Carbonylation A->C Reactant B Carbon Dioxide Source (e.g., CO2 gas, phosgene (B1210022) equivalent) B->C Reagent D Quinazoline-2,4(1H,3H)-diones C->D Forms

Caption: Synthetic pathway from this compound to quinazolinediones.

References

Solubility Profile of 2-Aminobenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is critical for its application in chemical synthesis, purification, and formulation development. This document summarizes available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Solubility of this compound: A Qualitative Overview

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, various sources consistently report its qualitative solubility. The following table summarizes this information.

SolventSolubility
ChloroformSlightly Soluble[1][2]
Ethyl AcetateSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
EtherSoluble[3][4]
AlcoholSoluble[3][4]
Common Organic SolventsEasily Soluble[1][5]
Low-Polarity SolventsHardly Soluble[1][5]
WaterInsoluble[1][2][5]

It is important to note that "slightly soluble" and "soluble" are qualitative terms and the actual solubility can vary with temperature. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] This protocol outlines the steps for determining the solubility of this compound in a specific organic solvent, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvent (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Analytical balance

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a flask or vial containing a known volume of the selected organic solvent. A visual excess of solid should be present to ensure that a saturated solution is formed.

  • Equilibration:

    • Securely cap the flask or vial.

    • Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6]

  • Phase Separation and Sampling:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Preparation for HPLC Analysis:

    • Accurately dilute the filtered saturated solution with the selected organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A suitable mixture of acetonitrile and water. A reverse-phase HPLC method with a mobile phase containing acetonitrile (MeCN) and water is appropriate for analyzing this compound.[7]

      • Detection: UV detection at an appropriate wavelength.

    • Calibration:

      • Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.

      • Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis:

      • Inject the diluted sample solution into the HPLC system.

      • Record the peak area corresponding to this compound.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Agitate in shaker bath (24-48h at constant T) A->B C Settle and withdraw supernatant B->C D Filter supernatant C->D E Dilute sample for HPLC analysis D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

References

synthesis and reactivity of 2-aminobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Reactivity of 2-Aminobenzonitrile Derivatives

Introduction

This compound, also known as anthranilonitrile, is a versatile bifunctional aromatic compound serving as a cornerstone in synthetic organic and medicinal chemistry. Its structure, featuring ortho-disposed amino (-NH₂) and nitrile (-CN) groups, provides a unique platform for constructing a diverse array of nitrogen-containing heterocyclic systems. These scaffolds, particularly quinazolines, quinazolinones, and benzodiazepines, are prevalent in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Consequently, the development of efficient synthetic routes to this compound derivatives and the exploration of their subsequent chemical transformations are of significant interest to researchers in drug discovery, materials science, and dye manufacturing.[4][5] This guide provides a detailed overview of the core synthetic methodologies and characteristic reactivity of this important class of molecules.

Part I: Synthesis of this compound Derivatives

The preparation of 2-aminobenzonitriles can be achieved through several strategic approaches, each offering distinct advantages depending on the available starting materials and desired substitution patterns.

Method A: Deaminative Cyanation of Anilines (Sandmeyer-Type Reaction)

The classical Sandmeyer reaction provides a direct route from anilines to benzonitriles. This involves the diazotization of an aniline (B41778) derivative followed by treatment with a cyanide salt, typically copper(I) cyanide. Traditional protocols often require the isolation of potentially explosive diazonium salt intermediates and suffer from the incompatibility of the nitrite (B80452) used for diazotization with the Cu(I) cyanide reagent.[6][7] Modern advancements have led to safer, direct deaminative cyanation protocols that can be performed in a single pot.[6]

Aniline Aniline Derivative Diazonium Aryl Diazonium Salt (in situ) Aniline->Diazonium NaNO₂, Acid Product This compound Derivative Diazonium->Product CuCN

Caption: General workflow for Sandmeyer-type deaminative cyanation.

Table 1: Representative Yields for Deaminative Cyanation

Starting Material Reagents Conditions Yield (%) Reference
Substituted Anilines Nitrate, SO₂, Fe(NO₃)₃, CuCN In situ diazotization Varies [6]

| 4-Methylaniline | (as part of a multi-step synthesis) | Standard diazotization, CuCN | 65 (on 5g scale) |[6] |

Caution: This reaction involves toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

A solution of the starting aniline derivative in a suitable acidic medium is cooled to 0-5 °C. A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the aryl diazonium salt in situ. This cold diazonium salt solution is then slowly added to a pre-cooled solution of copper(I) cyanide. The reaction mixture is often neutralized carefully to facilitate the substitution.[7] The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

Method B: Catalytic C-N Bond Formation (Cross-Coupling)

Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds. The Buchwald-Hartwig amination, which utilizes a palladium catalyst, and the Ullmann condensation, which uses a copper catalyst, are the most prominent examples.[8][9] These reactions typically involve coupling an aryl halide (e.g., 2-bromobenzonitrile) with an amine or an ammonia (B1221849) equivalent. The choice of catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.[10]

cluster_inputs cluster_outputs Pd0 Pd(0)Ln Pd_complex1 Ar(X)Pd(II)Ln Pd0->Pd_complex1 Oxidative Addition Pd_complex2 [ArPd(II)Ln(Amine)]+X- Pd_complex1->Pd_complex2 Amine Coordination Pd_complex3 ArPd(II)Ln(Amide) Pd_complex2->Pd_complex3 Deprotonation Pd_complex3->Pd0 Reductive Elimination Product Ar-NR₂ ArX Ar-X Amine R₂NH Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[8]

Table 2: Conditions for Cross-Coupling Reactions to Form Aryl Amines

Coupling Partner 1 Coupling Partner 2 Catalyst / Ligand Base Solvent Yield (%) Reference
2-Bromo-3-benzyl-13α-estrone Benzophenone imine Pd₂(dba)₃ / X-Phos Cs₂CO₃ Toluene (B28343) 92 [11]
Aryl Halide Aniline CuI / Phenanthroline KOH NMP Varies [9]

| Aryl Halide | Amine | [PdCl₂(PhCN)₂] / Phosphine (B1218219) Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Varies |[10] |

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added the aryl halide, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., X-Phos or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃).[10][11] Anhydrous solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is heated with stirring for the required time (typically 2-24 hours) at a specified temperature (e.g., 80-110 °C). After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through celite to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography.

Method C: Dehydration of 2-Aminobenzamides

A direct and often high-yielding method for synthesizing 2-aminobenzonitriles is the dehydration of the corresponding primary amide, 2-aminobenzamide (B116534). This transformation can be achieved using various dehydrating agents. Notably, the use of reagents like phenylphosphonic dichloride in pyridine (B92270) allows for the chemoselective dehydration of the amide group without requiring protection of the neighboring amino group.[12]

Amide 2-Aminobenzamide Product This compound Amide->Product Dehydrating Agent (e.g., PhPOCl₂) Pyridine, 60 °C

Caption: Synthesis via dehydration of 2-aminobenzamide.

Table 3: Efficacy of Dehydrating Agents for 2-Aminobenzamide

Dehydrating Agent Solvent Temperature (°C) Yield (%) Reference
Phenylphosphonic dichloride (PhPOCl₂) Pyridine 60 96 [12]
Phosphoryl chloride (POCl₃) Pyridine 60 <60 [12]
Phenyl phosphoryl dichloride Pyridine 60 <60 [12]

| 4-Chlorophenyl phosphoryl dichloride | Pyridine | 60 | <60 |[12] |

Phenylphosphonic dichloride (1.05 eq.) is dissolved in pyridine. The solution is heated to 60 °C for 2 hours. To this solution, a separate solution of 2-aminobenzamide (1.0 eq.) in pyridine is added.[12] The reaction mixture is maintained at 60 °C and stirred for approximately 24 hours. After completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically by recrystallization, to yield pure this compound.[12]

Method D: From Indole Derivatives via C-C Bond Cleavage

A novel and efficient one-pot synthesis of 2-aminobenzonitriles has been developed starting from 2-arylindoles. The method involves a tert-butylnitrite (TBN)-mediated nitrosation followed by a sequential C-C bond cleavage catalyzed by an inexpensive and abundant iron(III) salt.[13][14] This strategy represents an innovative approach to constructing the this compound core.

Indole 2-Arylindole Intermediate Oxime Intermediate Indole->Intermediate TBN, MeCN Product This compound Intermediate->Product Fe(OTf)₃, 100 °C cluster_center A2ABN This compound Derivative Reagent1 Aldehydes A2ABN->Reagent1 Reagent2 CO₂ A2ABN->Reagent2 Reagent3 Alcohols + Catalyst A2ABN->Reagent3 Reagent4 Cyanamides + Acid A2ABN->Reagent4 Product1 Dihydro- quinazolinones Reagent1->Product1 Product2 Quinazoline- 2,4-diones Reagent2->Product2 Product3 Quinazolinones Reagent3->Product3 Product4 2-Amino- quinazolines Reagent4->Product4 Start This compound End o-Aminobenzophenone Start->End 1. Arylating Agent (Ar-SO₂Na, Ar-MgBr, Ar-B(OH)₂) 2. Hydrolysis Dinitrile Dinitrile Precursor Carbanion Carbanion Dinitrile->Carbanion Base Enamine Cyclic Enaminonitrile Carbanion->Enamine Intramolecular Attack Ketone Cyclic Ketone Enamine->Ketone Acidic Hydrolysis

References

The Role of 2-Aminobenzonitrile in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzonitrile, also known as anthranilonitrile, is a highly versatile and valuable building block in the field of synthetic organic and medicinal chemistry. Its structure, featuring an aromatic ring substituted with ortho-disposed amino and nitrile functional groups, provides a unique platform for the construction of a wide array of nitrogen-containing heterocyclic compounds. The nucleophilicity of the amino group, combined with the electrophilic nature of the nitrile carbon, allows for a variety of cyclization strategies, making it a cornerstone precursor for pharmacologically significant scaffolds such as quinazolines, quinolines, and benzodiazepines. This guide provides an in-depth exploration of the reactivity of this compound, focusing on key synthetic transformations, experimental protocols, and reaction mechanisms.

Core Reactivity and Synthetic Applications

The primary utility of this compound lies in its ability to undergo cyclocondensation and annulation reactions with various electrophilic partners. The adjacent amino and nitrile groups can act in concert or sequentially to build fused heterocyclic rings.

Synthesis of Quinazolines and Their Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound is a key starting material for several efficient synthetic routes to this scaffold.

a) Reaction with Cyanamides: A straightforward approach to 2-amino-4-iminoquinazolines involves the acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides. This reaction proceeds with high efficiency and tolerates a range of functional groups.[1]

b) Reaction with Grignard Reagents and Isothiocyanates: A two-step, one-pot synthesis allows for the formation of N,4-disubstituted quinazolines. Initially, the reaction of this compound with an aryl Grignard reagent forms an ortho-aminoketimine intermediate. Subsequent treatment with an isothiocyanate under basic aqueous conditions leads to the final quinazoline (B50416) product in good yields.[2]

c) Tandem Hydration and Dehydrogenative Coupling with Alcohols: In a sustainable approach, 2-aminobenzonitriles can be directly converted to quinazolinones using an alcohol-water system. This tandem reaction, often catalyzed by transition metals like Ruthenium(II) or Cobalt(II), involves the hydration of the nitrile to an amide, followed by a dehydrogenative coupling with the alcohol.[3][4]

d) Reaction with Carbon Dioxide: In an atom-economical and green synthetic route, this compound can react with carbon dioxide (CO₂) as a C1 source to produce quinazoline-2,4(1H,3H)-diones.[5][6] These products are important intermediates in pharmaceutical synthesis.[6] The reaction can be catalyzed by various systems, including organic bases or even water under appropriate conditions.[6]

Table 1: Synthesis of Quinazoline Derivatives from this compound

Product TypeReagentsCatalyst/ConditionsYield (%)Reference
2-Amino-4-iminoquinazolinesN-Benzyl cyanamidesHCl, HFIP, 70 °CHigh[1]
N,4-Disubstituted quinazolinesAryl Grignard reagents, IsothiocyanatesNaOH, Water, 80 °C76-91[2]
Quinazolin-4(3H)-onesAliphatic AlcoholsRu(II) or Co(II) catalyst, WaterGood to Excellent[3][4]
Quinazoline-2,4(1H,3H)-dionesCarbon Dioxide (CO₂)Various catalysts (e.g., organic bases)High[5][6]
2,4-Disubstituted quinazolinesAcyl chloridesYb(OTf)₃, Microwave or UltrasoundGood to Excellent[7]
Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and highly efficient method for constructing the quinoline (B57606) scaffold. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. When this compound is used, it reacts with ketones in the presence of a Lewis acid catalyst. The reaction is believed to proceed via initial condensation between the amino group and the ketone, followed by intramolecular cyclization where the α-methylene group of the ketone attacks the nitrile.

This method is particularly valuable for synthesizing 4-aminoquinolines and related structures like tacrine (B349632) analogs.[8]

Table 2: Friedländer Synthesis of Quinolines from this compound

Reagent (α-Methylene Ketone)Catalyst/ConditionsProductYield (%)Reference
Cyclic Ketones (e.g., cyclohexanone)Lewis Acids (e.g., ZnCl₂)Tacrine AnaloguesModerate to Good[8][9]
Various KetonesTrifluoroacetic acid, Iodine, Lewis acidsSubstituted QuinolinesVaries[10]
Synthesis of Pyridines

While less direct than quinoline or quinazoline synthesis, this compound and other aminonitriles serve as precursors for highly substituted pyridines. These syntheses often involve multi-step sequences or multicomponent reactions where the aminonitrile moiety is constructed in situ or acts as a key synthon. For instance, aminonitriles can react with various enaminones or ylidenemalononitriles under basic conditions to afford substituted 2-aminopyridine (B139424) derivatives.[11][12][13]

Synthesis of Benzodiazepine Precursors

1,4-Benzodiazepines are a critical class of psychoactive drugs.[14] Their synthesis often starts from 2-aminobenzophenones.[15][16] this compound is a key precursor to these intermediates. A common method involves the reaction of this compound (or its derivatives) with an organometallic reagent, such as a phenyllithium (B1222949) or Grignard reagent, derived from a suitable aryl halide (e.g., 2-bromopyridine). The organometallic reagent attacks the nitrile carbon, and subsequent hydrolysis of the resulting imine yields the desired 2-aminobenzophenone (B122507).[17]

Key Named Reactions and Concepts

Friedländer Annulation

This reaction condenses a 2-aminoaryl aldehyde or ketone with an enolizable ketone to form a quinoline.[10][18][19] With this compound, the nitrile group participates in the cyclization, leading to amino-substituted quinolines.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 This compound I1 Schiff Base / Imine R1->I1 Condensation R2 α-Methylene Ketone R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P1 Substituted Quinoline I2->P1 Dehydration/ Aromatization

Caption: Logical workflow for the Friedländer Annulation.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is the intramolecular version of the Thorpe reaction, involving the base-catalyzed cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone.[20][21][22] While not a direct reaction of this compound itself, it is a fundamental reaction of the nitrile group that is conceptually relevant to the cyclization strategies employed in heterocyclic synthesis from dinitrile precursors.[23][24]

Multicomponent Reactions (MCRs)

This compound is an effective component in MCRs, which allow for the synthesis of complex molecules in a single, efficient step. For example, a three-component reaction of this compound, an aldehyde, and an arylboronic acid can yield diverse quinazolines.[25] Another MCR involves the reaction of alkynes, sulfonyl azides, and this compound to produce multifunctional 4-aminoquinolines.[26]

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 This compound I2 Nucleophilic Attack by Aminobenzonitrile R1->I2 R2 Alkyne I1 Keteneimine (from Alkyne + Azide) R2->I1 R3 Sulfonyl Azide R3->I1 I1->I2 P1 Multisubstituted 4-Aminoquinoline I2->P1 Intramolecular Cyclization

Caption: General pathway for a multicomponent synthesis of 4-aminoquinolines.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-iminoquinazoline[1]
  • To a solution in a suitable reaction vessel: Add this compound (1.0 mmol, 118.1 mg), N-benzyl cyanamide (B42294) (1.5 mmol, 198.3 mg), and hexafluoroisopropanol (HFIP) (5 mL).

  • Add the mediator: To the mixture, add hydrochloric acid (2.0 mmol, 72.9 mg).

  • Reaction: Stir the resulting mixture at 70 °C for 1 hour.

  • Work-up: After cooling, extract the residue with ethyl acetate (B1210297). Wash the organic layer with brine and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography to yield the final product.

Protocol 2: Synthesis of Quinazolinone via Tandem Reaction with Alcohol[3][4]
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the desired aliphatic alcohol (e.g., methanol, 2 mL), water (0.5 mL), a cobalt or ruthenium catalyst (e.g., CoBr₂ with a suitable ligand, ~5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction: Heat the mixture at a specified temperature (e.g., 120-150 °C) for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone.

Protocol 3: Friedländer Synthesis of a 2,4-Diphenylquinoline[27]
  • Microwave-Assisted Synthesis: In a microwave process vial, combine 2-aminobenzophenone (1.0 mmol), acetophenone (B1666503) (1.2 mmol), and glacial acetic acid (2-3 mL) to act as both solvent and catalyst.

  • Reaction: Seal the vial and irradiate the mixture in a microwave reactor at 160 °C for 5-15 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired quinoline derivative.

Protocol 4: Synthesis of Quinazoline-2,4(1H,3H)-dione using CO₂[6]
  • Reaction Setup: Place this compound (1.0 mmol) and a catalyst (e.g., an organic base like 1,8-diazabicycloundec-7-ene (DBU), ~10 mol%) in a high-pressure stainless steel autoclave containing a magnetic stir bar.

  • Reaction: Seal the autoclave, purge with CO₂, and then pressurize with CO₂ to the desired pressure (e.g., 1-2 MPa). Heat the reactor to 120-150 °C and stir for 12-24 hours.

  • Work-up: After the reaction, cool the autoclave to room temperature and slowly vent the CO₂.

  • Isolation: The solid product is typically pure enough for many uses. If necessary, it can be recrystallized from a suitable solvent like ethanol (B145695) or DMF to yield pure quinazoline-2,4(1H,3H)-dione.

G cluster_reactants Reactants & Conditions cluster_intermediates Proposed Intermediates cluster_product Product R1 This compound I1 Carbamic Acid Intermediate R1->I1 R2 Carbon Dioxide (CO₂) R2->I1 C1 Catalyst (e.g., DBU) High T, High P C1->I1 Catalyzes I2 Intramolecular Cyclization I1->I2 Attack on Nitrile I3 Tautomerization & Hydrolysis I2->I3 P1 Quinazoline-2,4(1H,3H)-dione I3->P1

Caption: Synthetic pathway for Quinazoline-2,4(1H,3H)-dione from CO₂.

Conclusion

This compound is an undeniably powerful and versatile precursor in modern heterocyclic chemistry. Its unique bifunctional nature enables the efficient synthesis of a diverse range of nitrogen-containing scaffolds that are of paramount importance to the pharmaceutical and materials science industries. The development of novel catalytic systems and reaction conditions, including multicomponent and tandem strategies, continues to expand the synthetic utility of this fundamental building block, paving the way for the discovery and development of new chemical entities with valuable biological properties.

References

The Discovery and Enduring Utility of 2-Aminobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzonitrile, also known as anthranilonitrile, is a versatile bifunctional aromatic compound featuring both an amino and a nitrile group in an ortho arrangement. This unique structure has rendered it a valuable building block in organic synthesis since its emergence in the early 20th century. Initially investigated within the burgeoning fields of dye chemistry and pharmaceutical development, its applications have since expanded significantly, establishing it as a key intermediate in the synthesis of a wide array of heterocyclic compounds, agrochemicals, and materials with important biological and chemical properties. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound, supported by detailed experimental protocols and quantitative data.

Historical Context and Discovery

While the precise first synthesis of this compound is not attributed to a single individual, its appearance in the chemical literature coincides with a period of intense exploration in aromatic chemistry in the early 1900s. The development of synthetic dyes and the quest for new medicinal compounds spurred chemists to explore the reactivity of substituted benzene (B151609) derivatives. The structural relationship of this compound to anthranilic acid, a known precursor in the synthesis of indigo (B80030) dye, suggests that its initial preparation was likely driven by the desire to create novel colorants and pharmacologically active molecules.

Early synthetic efforts probably drew upon established reactions for the introduction of amino and nitrile functionalities onto aromatic rings. Reactions such as the Sandmeyer reaction, discovered in 1884, which allows for the conversion of an amino group to a nitrile via a diazonium salt, and the reduction of nitro compounds, were well-known at the time and represent plausible early routes to this compound. Over the decades, numerous synthetic methods have been developed and refined, improving yield, purity, and scalability.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₆N₂[1]
Molecular Weight 118.14 g/mol
CAS Number 1885-29-6
Appearance White to light yellow crystalline powder[2]
Melting Point 48-52 °C
Boiling Point 263-268 °C
Density 1.11 g/cm³ (at 50 °C)[3]
Flash Point 145 °C
Solubility Sparingly soluble in water; soluble in common organic solvents.[2]
pKa Not available
¹H NMR (CDCl₃) See spectral data resources[3]
¹³C NMR (CDCl₃) See spectral data resources[3]
IR Spectrum (KBr) See spectral data resources[3]
Mass Spectrum (EI) See spectral data resources[3]

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes to this compound have been established, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Here, we detail some of the most significant and widely used experimental protocols.

From 2-Nitrobenzonitrile (B147312) via Reduction

The reduction of the nitro group of 2-nitrobenzonitrile is a common and effective method for the preparation of this compound. Various reducing agents can be employed for this transformation.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a cooling bath, add 56 g of concentrated hydrochloric acid and 7.4 g of 2-nitrobenzonitrile.

  • Reduction: With vigorous stirring, slowly add 14.7 g of zinc dust while maintaining the reaction temperature between 20-30 °C by cooling with cold water.

  • Stirring: After the addition of zinc dust is complete, continue stirring the reaction mixture for an additional 20 minutes.

  • Neutralization and Extraction: Cool the reaction mixture to 5-10 °C and neutralize by adding 5.8 g of sodium carbonate in portions over 5 minutes. The resulting oily layer, which solidifies upon standing, is extracted with 15 mL of toluene (B28343).

  • Work-up: Separate the toluene layer and wash it with 5 mL of water.

  • Purification: Distill off the toluene under reduced pressure. The residue is then distilled in vacuo (boiling point 120-121 °C at 15 mmHg) to yield the pure product.

Expected Yield: ~95%

G 2-Nitrobenzonitrile 2-Nitrobenzonitrile This compound This compound 2-Nitrobenzonitrile->this compound 1. Zn, HCl 2. Na2CO3

Caption: Synthesis of this compound from 2-Nitrobenzonitrile.

From Anthranilamide via Dehydration

The dehydration of anthranilamide (2-aminobenzamide) provides a direct route to this compound. Various dehydrating agents can be used, with phosphorus pentachloride being a common choice.

  • Reaction Setup: In a suitable reaction vessel, prepare a slurry of phosphorus pentachloride in a halogenated solvent such as chloroform (B151607) at room temperature.

  • Addition of Anthranilamide: Slowly add anthranilamide to the phosphorus pentachloride slurry with stirring.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction mixture by pouring it into ice-water.

  • Extraction: Adjust the pH of the mixture to be acidic and separate the organic layer.

  • Purification: Concentrate the organic layer and purify the crude product by recrystallization from a hydrocarbon solvent such as hexane (B92381) or cyclohexane.

Expected GC Purity: >99.5%

G Anthranilamide Anthranilamide This compound This compound Anthranilamide->this compound PCl5, Chloroform

Caption: Synthesis of this compound from Anthranilamide.

From Isatin (B1672199)

A multi-step synthesis starting from isatin is also a well-established method for producing this compound. This route involves the formation of an oxime intermediate followed by its decomposition.

  • Oxime Formation: In a 500 mL three-necked flask, combine 0.1 mol of isatin and 0.11 mol of hydroxylamine (B1172632) hydrochloride in 200 mL of dioxane. Reflux the mixture for 2-6 hours.

  • Intermediate Formation: Cool the reaction solution and add 15 mL of DMF and 0.15 mol of phosphorus oxychloride. Heat the mixture at 70 °C for 2-8 hours.

  • Hydrolysis: After the reaction is complete, add 100 mL of water and heat to hydrolyze for 0.5-2 hours.

  • Isolation and Purification: Cool the reaction mixture and collect the crude product by filtration. Recrystallize the crude product from ethanol (B145695) to obtain pure this compound.

Expected Yield: 82%

G Isatin Isatin Isatin-3-oxime Isatin-3-oxime Isatin->Isatin-3-oxime NH2OH·HCl, Dioxane Intermediate Intermediate Isatin-3-oxime->Intermediate POCl3, DMF This compound This compound Intermediate->this compound H2O, Heat

Caption: Multi-step synthesis of this compound from Isatin.

Modern Applications

The utility of this compound as a synthetic intermediate continues to expand. It is a crucial component in the synthesis of various pharmaceuticals, including the Alzheimer's disease drug Tacrine and its derivatives, as well as being a building block for potential anti-malarial agents. In the agrochemical industry, it is used in the formulation of pesticides. Furthermore, its ability to act as a ligand for metal coordination has led to its use in the synthesis of metal complexes with interesting catalytic and material properties.[4]

Conclusion

From its origins in the exploratory era of aromatic chemistry to its current status as a versatile and indispensable building block, this compound has a rich history intertwined with the development of synthetic chemistry. Its unique bifunctional nature has provided chemists with a powerful tool for the construction of complex molecular architectures, leading to significant advancements in medicine, agriculture, and materials science. The synthetic methodologies detailed in this guide, refined over a century of research, continue to be relevant and provide a solid foundation for future innovations that will undoubtedly rely on this remarkable molecule.

References

Theoretical Insights into the Reaction Mechanisms of 2-Aminobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzonitrile is a versatile building block in organic synthesis, pivotal for the creation of a wide array of heterocyclic compounds, including quinazolines and quinazolinones, which are significant in medicinal chemistry. Understanding the underlying reaction mechanisms of this molecule is crucial for optimizing existing synthetic routes and designing novel molecular entities. This technical guide delves into the theoretical studies that illuminate the reactivity of this compound, providing a framework for predicting its behavior in various chemical transformations. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can gain profound insights into the electronic structure and reactivity, guiding experimental design and accelerating drug discovery and development processes.

Core Concepts in this compound Reactivity: A Theoretical Perspective

The reactivity of this compound is governed by the interplay of its two functional groups: the nucleophilic amino group (-NH₂) and the electrophilic nitrile group (-CN), both attached to a benzene (B151609) ring. This unique arrangement allows for a diverse range of reactions, including cyclizations, additions, and substitutions.

Theoretical studies, particularly DFT calculations, are instrumental in elucidating the electronic properties that dictate this reactivity. Key descriptors derived from these calculations help in predicting the most probable sites for electrophilic and nucleophilic attack, the stability of intermediates, and the energy barriers of reaction pathways.

A DFT study on the related compound, 2-amino-4-chlorobenzonitrile, reveals that the nitrogen atoms of the amino and nitrile groups exhibit high negative charges, indicating their propensity to act as nucleophilic centers.[1] Specifically, the analysis of Mulliken charges showed that the nitrogen of the nitrile group and the nitrogen of the amino group are prone to electrophilic attack.[1] Furthermore, the molecular electrostatic potential (MEP) map can pinpoint the regions most susceptible to electrophilic and nucleophilic attack.

Predicting Reactivity: A Computational Workflow

A systematic computational approach using DFT can be employed to predict the reactivity of this compound and its derivatives. This workflow involves the calculation of key quantum chemical descriptors that quantify different aspects of molecular reactivity.

G cluster_0 Computational Workflow A Molecule Input (this compound) B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Electronic Property Calculation (HOMO, LUMO, MEP) B->D E Global Reactivity Descriptor Calculation (Hardness, Softness, Electrophilicity) D->E F Reactivity Prediction E->F

Caption: A generalized workflow for predicting molecular reactivity using DFT.

Quantitative Reactivity Descriptors

Several key descriptors derived from DFT calculations are instrumental in predicting molecular reactivity.[2] A comparative analysis of these descriptors for this compound and related molecules can provide valuable insights into its relative reactivity.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)Chemical Softness (S)Electronegativity (χ)Electrophilicity Index (ω)Nucleophilicity Index (N)
This compound (Predicted) -5.2 to -5.5-0.8 to -1.14.1 to 4.72.05 to 2.350.21 to 0.243.0 to 3.32.1 to 2.53.5 to 4.0
2-Amino-4-chlorobenzonitrile[2]-5.78-1.234.552.280.223.512.713.12
Aniline[2]-5.43-0.175.262.630.192.801.493.45
Benzonitrile[2]-6.99-0.986.013.010.173.992.642.01
4-Aminobenzonitrile[2]-5.61-0.654.962.480.203.131.973.28

Note: The values for this compound are predictive and require experimental and computational verification. The comparative data is sourced from existing literature and DFT calculations.[2]

The predicted lower HOMO-LUMO gap for this compound compared to aniline (B41778) and benzonitrile (B105546) suggests it will be a relatively reactive molecule.[2] The activating effect of the amino group is expected to make the aromatic ring more susceptible to electrophilic attack than in aniline itself.[2] The nucleophilicity index is predicted to be high, indicating its potential to act as a potent nucleophile.[2]

Plausible Reaction Mechanisms

Based on its electronic structure, several reaction mechanisms for this compound can be proposed and have been studied in various contexts.

Cyclization Reactions

This compound is a common precursor for the synthesis of quinazoline (B50416) derivatives. In the presence of a suitable electrophile, the amino group can act as a nucleophile, initiating an intramolecular cyclization. For instance, in the acid-mediated reaction with N-benzyl cyanamides, the amino group of this compound attacks the electrophilic carbon of the protonated cyanamide (B42294) to form an amidine intermediate, which then undergoes intramolecular cyclization.[3]

G A This compound C Nucleophilic Attack (Amine on Electrophile) A->C B Electrophile (e.g., Protonated Cyanamide) B->C D Amidine Intermediate C->D E Intramolecular Cyclization D->E F Quinazoline Derivative E->F

Caption: Plausible pathway for quinazoline synthesis from this compound.[3]

Another important reaction is the cyclization with carbon dioxide (CO₂) to produce quinazoline-2,4(1H,3H)-diones. Theoretical studies on this reaction suggest different possible mechanisms, including preferential activation of the amino group or CO₂.

Experimental Protocols for Mechanistic Studies

To validate the computational predictions and elucidate the reaction mechanisms, a combination of kinetic studies and spectroscopic analysis is essential.

Proposed Experimental Protocol: Kinetic Analysis of Electrophilic Aromatic Substitution (e.g., Bromination)[2]

This protocol outlines a method to determine the rate of bromination of this compound, which can then be compared with the reactivity of other aminobenzonitriles to validate the computationally predicted reactivity trends.[2]

Materials:

Procedure:

  • Preparation of Reactant Solutions: Prepare stock solutions of known concentrations of this compound, aniline, 4-aminobenzonitrile, and bromine in acetic acid.

  • Kinetic Runs:

    • Equilibrate the solution of the aminobenzonitrile derivative in the spectrophotometer cuvette at a constant temperature.

    • Initiate the reaction by adding a known concentration of the bromine solution.

    • Monitor the disappearance of bromine over time by measuring the absorbance at its λ_max.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance vs. time plot.

    • Perform experiments with varying concentrations of the aminobenzonitrile and bromine to determine the order of the reaction with respect to each reactant and calculate the rate constant (k).

  • Comparison: Compare the determined rate constants for this compound with those of aniline and 4-aminobenzonitrile to establish an experimental reactivity order.

G cluster_0 Experimental Workflow A Prepare Reactant Solutions B Initiate Reaction in Spectrophotometer A->B C Monitor Absorbance vs. Time B->C D Calculate Initial Rate C->D E Determine Rate Law and Rate Constant D->E F Compare Reactivity E->F

Caption: Workflow for the kinetic analysis of the bromination of this compound.[2]

Conclusion

Theoretical studies, particularly those employing DFT, provide a powerful lens through which to examine and predict the reaction mechanisms of this compound. By calculating and analyzing key reactivity descriptors, researchers can gain a priori knowledge of the molecule's behavior, guiding synthetic efforts and the design of new chemical entities. The synergy between computational prediction and experimental validation, as outlined in this guide, is paramount for advancing our understanding of this important synthetic building block and for its effective application in drug discovery and development. The continued application of these theoretical approaches will undoubtedly uncover new facets of this compound chemistry, paving the way for novel and efficient synthetic methodologies.

References

Spectroscopic Profile of 2-Aminobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-aminobenzonitrile, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.37-7.33d1HAr-H
7.30-7.26m1HAr-H
6.78-6.76d1HAr-H
6.59-6.55m1HAr-H
6.02s2HAr-NH₂
Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
150.9C-NH₂
134.3Ar-CH
132.8Ar-CH
118.8C-CN
118.0Ar-CH
116.1Ar-CH
109.8C-CN
Solvent: CDCl₃[2]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3470, 3380N-H stretch (amine)[3]
2210C≡N stretch (nitrile)[1][3]
1626N-H bend (amine)[1]
1606, 1494C=C stretch (aromatic)[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
118Molecular ion [M]⁺
91[M-HCN]⁺
64[C₅H₄]⁺
Method: Electron Ionization (EI)[4]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. These can be adapted for this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[5]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tube

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound and transfer it to a clean, dry NMR tube.[5]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.[5]

    • Cap the tube and gently agitate or vortex until the sample is completely dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[6] A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid this compound.

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr in the agate mortar and grind it to a fine powder.

    • Add 1-2 mg of this compound to the mortar.

    • Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound

  • Mass spectrometer with an EI source

Procedure:

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure accurate mass measurement.[8]

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source. For a solid sample like this compound, a direct insertion probe is typically used.

  • Data Acquisition:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolving, Pelletizing, etc.) B NMR Analysis (¹H, ¹³C) A->B C IR Analysis A->C D Mass Spec Analysis A->D E Data Processing (FT, Phasing, Calibration) B->E C->E D->E F Spectral Interpretation E->F G Structure Elucidation F->G

Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

References

In-Depth Technical Guide to the Health and Safety of 2-Aminobenzonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for 2-aminobenzonitrile, tailored for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, emergency protocols, and experimental guidelines.

Chemical Identification and Properties

This compound, also known as anthranilonitrile, is a yellow to beige-brown crystalline solid.[1][2] It is stable under normal laboratory conditions and is used as an intermediate in various chemical syntheses.[2][3]

Table 1: Identification and Physical/Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms Anthranilonitrile, 2-Cyanoaniline[4]
CAS Number 1885-29-6[3]
EC Number 217-549-9[3]
Molecular Formula C₇H₆N₂[3]
Molecular Weight 118.14 g/mol
Appearance Yellow to beige-brown crystalline powder/flakes[1][5]
Melting Point 45-52 °C[5][6]
Boiling Point 267-268 °C[2][6]
Flash Point 145 °C (closed cup)[5]
Solubility Insoluble in water; soluble in ether, alcohol, chloroform, and ethyl acetate.[1][2]
Stability Stable under recommended storage conditions.[7]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Some classifications also list it as a suspected carcinogen.[3][8]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[8]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[8]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[8]
Skin Corrosion/Irritation2H315: Causes skin irritation[8]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[8]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[8]
Carcinogenicity2H351: Suspected of causing cancer[3]

Toxicological Information

Limited specific acute toxicity data for this compound is available. The primary available data point is an intravenous LD50 in mice. To provide a broader toxicological context, data for the related compound benzonitrile (B105546) is included. Aromatic nitriles, like benzonitrile, do not typically release cyanide in the body but can act as uncouplers of oxidative phosphorylation.[9]

Table 3: Acute Toxicity Data for this compound and Structural Analogs

SubstanceTestSpeciesRouteValueSource(s)
This compound LD50MouseIntravenous180 mg/kg[2]
Benzonitrile LD50RatOral690-1500 mg/kg bw
Benzonitrile LD50RatDermal1200-2000 mg/kg bw
Benzonitrile LD50RabbitDermal1250-1400 mg/kg bw
Benzonitrile LC50RatInhalation>8 mg/L[10]

No established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been found for this compound.[7][11] Therefore, exposure should be minimized through engineering controls and personal protective equipment.

Safe Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Avoid contact with skin and eyes.[7]

  • Wear appropriate personal protective equipment (see Table 4).[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep containers securely sealed when not in use.[3]

Storage:

  • Store in a cool, dry, well-ventilated area.[7]

  • Keep container tightly closed.[7]

  • Store away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7]

  • Store in original containers.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure to this compound.

Table 4: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommendationSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and long trousers. A chemical-resistant apron may also be necessary.[5][7]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher potential exposures, a NIOSH-approved respirator with an appropriate cartridge should be used, or work should be conducted in a fume hood.[7]

First Aid and Emergency Procedures

Table 5: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[7]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Accidental Release Measures:

  • Evacuate personnel to a safe area.[7]

  • Ensure adequate ventilation.[7]

  • Wear appropriate personal protective equipment.[7]

  • Avoid dust formation.[7]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[7]

  • Do not let the product enter drains.[7]

Fire-Fighting Measures

This compound is a combustible solid.[4]

Table 6: Fire-Fighting Measures for this compound

AspectGuidanceSource(s)
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
Specific Hazards May emit toxic fumes of nitrogen oxides (NOx) and hydrogen cyanide (HCN) when heated to decomposition.[2][12]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[7] Do not mix with other waste.[7]

Experimental Protocols

The following are generalized methodologies for key toxicological experiments based on OECD guidelines. Specific experimental parameters would need to be defined for this compound.

Protocol 1: Acute Oral Toxicity (based on OECD Guideline 401)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.[13]

  • Test Animals: Typically, young adult rats of a standard laboratory strain are used.[13]

  • Housing and Feeding: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to standard laboratory diet and drinking water.[13]

  • Procedure:

    • Animals are fasted prior to dosing.[13]

    • The test substance is administered in a single dose by gavage.[13]

    • At least three dose levels are used with a sufficient number of animals at each dose.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[13]

  • Data Analysis: The LD50 is calculated using a recognized statistical method.[13]

  • Pathology: A gross necropsy is performed on all animals.[13]

Protocol 2: Acute Dermal Toxicity (based on OECD Guideline 402)
  • Objective: To determine the acute dermal toxicity of a substance.[14][15]

  • Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[16]

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of at least 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • Animals are exposed to the substance for 24 hours.[17]

    • Observations for mortality and signs of toxicity are made for at least 14 days.[15]

  • Data Analysis: The LD50 is calculated if sufficient mortality occurs at the tested dose levels.[15]

Protocol 3: Acute Inhalation Toxicity (based on OECD Guideline 403)
  • Objective: To determine the acute inhalation toxicity (LC50) of a substance.[18][19]

  • Test Animals: Young adult rats are the preferred species.[20]

  • Procedure:

    • Animals are exposed in a dynamic inhalation chamber for a standard duration, typically 4 hours.[19][20]

    • The test substance is generated as a gas, vapor, or aerosol at several concentrations.[18]

    • Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.[18][20]

  • Data Analysis: The LC50 is calculated based on the concentration-mortality data.[19]

Signaling Pathways

There is no specific information available in the public domain regarding the signaling pathways associated with the toxicity of this compound. For aromatic amines in general, a systemic effect can be methemoglobinemia.[12] For nitriles, there is a potential for the release of hydrocyanic acid, which can block cellular respiration, though this is less common for aromatic nitriles.[9][12]

Visualizations

Hazard_Control_Workflow cluster_assessment Risk Assessment cluster_control Control Measures Identify Hazards Identify Hazards Assess Exposure Assess Exposure Identify Hazards->Assess Exposure Toxicity, Irritation Characterize Risk Characterize Risk Assess Exposure->Characterize Risk Route, Duration Elimination Elimination Characterize Risk->Elimination High Risk Substitution Substitution Elimination->Substitution Not Feasible Engineering Controls Engineering Controls Substitution->Engineering Controls Not Feasible Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Fume Hood, Ventilation PPE PPE Administrative Controls->PPE SOPs, Training End End PPE->End Gloves, Goggles Start Start Start->Identify Hazards New Experiment

Emergency_Response_Logic Exposure Event Exposure Event Assess Route Assess Route Exposure Event->Assess Route Inhalation Inhalation Assess Route->Inhalation Inhaled Skin Contact Skin Contact Assess Route->Skin Contact Skin Eye Contact Eye Contact Assess Route->Eye Contact Eyes Ingestion Ingestion Assess Route->Ingestion Swallowed Seek Medical Attention Seek Medical Attention Inhalation->Seek Medical Attention Move to fresh air Skin Contact->Seek Medical Attention Wash with soap & water Eye Contact->Seek Medical Attention Rinse with water Ingestion->Seek Medical Attention Rinse mouth

Waste_Disposal_Decision_Tree Generate Waste Generate Waste Is it Contaminated? Is it Contaminated? Generate Waste->Is it Contaminated? Unused Product Unused Product Is it Contaminated?->Unused Product No Contaminated Material Contaminated Material Is it Contaminated?->Contaminated Material Yes Can it be Recycled? Can it be Recycled? Unused Product->Can it be Recycled? Licensed Disposal Licensed Disposal Contaminated Material->Licensed Disposal Consult Supplier Consult Supplier Can it be Recycled?->Consult Supplier Yes Can it be Recycled?->Licensed Disposal No

References

Commercial Availability and Technical Guide for 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, suppliers, and key applications of 2-aminobenzonitrile (CAS No. 1885-29-6). Intended for professionals in research and drug development, this document includes a comparative summary of commercial suppliers, detailed experimental protocols for its use in synthesis, and a visualization of a key synthetic pathway.

Commercial Availability and Suppliers

This compound, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is readily available from a range of global suppliers. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally supplied as a light brown or yellow to beige-brown crystalline powder. Pricing is variable and dependent on the supplier, quantity, and purity. For bulk quantities, direct quotes are commonly provided.

Below is a summary of representative suppliers and their offerings. Please note that prices and availability are subject to change and should be confirmed directly with the supplier.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
Sigma-Aldrich 98%25 g, 100 g$61.20 (25 g), $152.25 (100 g)Available for immediate shipment.
Biosynth -250 g, 500 g, 1 kg, 2 kg, 5 kg$185.00 (250 g) - $2,600.00 (5 kg)Lead time of 3-4 weeks.
Ottokemi 98%5 g, 25 g, 100 g, 1 kg$25.13 (5 g), $31.25 (25 g), $100.00 (100 g)Price on request for 1 kg.[1]
PDQ Scientific -1000 mg$44.60-
Tokyo Chemical Industry (TCI) >98.0% (GC)-Contact for pricing-
Simson Pharma Limited --Contact for pricingAccompanied by a Certificate of Analysis.[2]
BLD Pharm --Contact for pricing-[3]
Guidechem --VariesA platform with multiple suppliers.[3]
ChemicalBook 98%, 99%Typically 25 kg packagesVariesA platform with multiple Chinese suppliers.
NINGBO INNO PHARMCHEM CO.,LTD. ≥98.0%25 kg drumsContact for pricingManufacturer and supplier in China.[4]

Experimental Protocols

This compound is a versatile precursor in organic synthesis, particularly in the formation of heterocyclic compounds such as quinazolines, which are of significant interest in medicinal chemistry. Below are detailed experimental protocols for the synthesis of this compound itself and its application in the synthesis of 2-aminoquinazolines.

Synthesis of this compound from 2-Nitrobenzonitrile (B147312)

This protocol describes the reduction of 2-nitrobenzonitrile to this compound using zinc dust in a hydrochloric acid medium.

Materials:

  • 2-Nitrobenzonitrile

  • Zinc dust

  • Concentrated Hydrochloric Acid

  • Sodium Carbonate

  • Toluene (B28343)

  • Water

  • Cold water bath

  • Reaction flask with stirring capability

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, prepare a solution of 2-nitrobenzonitrile in a hydrochloric acid medium.

  • With vigorous stirring, gradually add zinc dust to the reaction mixture. Maintain the temperature of the reaction mixture between 20-30 °C by using a cold water bath.

  • After the addition of zinc dust is complete, continue stirring the mixture for an additional 20 minutes.

  • Cool the reaction mixture to 5-10 °C.

  • Neutralize the mixture by adding sodium carbonate in portions over a period of 5 minutes.

  • The oily layer, which solidifies upon standing, is extracted with toluene (15 ml).

  • The toluene layer is separated using a separatory funnel and washed with 5 ml of water.

  • The toluene is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by vacuum distillation (boiling point 120-121 °C at 15 mm Hg) to yield this compound as a solid with a melting point of 50-51 °C. The expected yield is approximately 95%.[5]

Synthesis of 2-Amino-4-iminoquinazolines from this compound

This protocol details a hydrochloric acid-mediated [4+2] annulation reaction between this compound and N-benzyl cyanamides to synthesize 2-amino-4-iminoquinazolines.[1]

Materials:

  • This compound (1.0 mmol, 118.1 mg)

  • N-benzyl cyanamide (B42294) (1.5 mmol, 198.3 mg)

  • Hydrochloric acid (2.0 mmol, 72.9 mg)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vial with a magnetic stirrer

  • Heating block or oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol).

  • Add HFIP (5 mL) to the vial.

  • Stir the resulting mixture at 70 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-4-iminoquinazoline derivative.[1]

Visualization of a Key Synthetic Pathway

The following diagram illustrates the synthesis of 2-aminoquinazolines from 2-aminobenzonitriles, a common and important transformation in medicinal chemistry.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product This compound This compound Annulation [4+2] Annulation This compound->Annulation N-Benzyl Cyanamides N-Benzyl Cyanamides N-Benzyl Cyanamides->Annulation HCl (mediator) HCl (mediator) HCl (mediator)->Annulation HFIP (solvent) HFIP (solvent) HFIP (solvent)->Annulation 70°C, 1h 70°C, 1h 70°C, 1h->Annulation 2-Amino-4-iminoquinazolines 2-Amino-4-iminoquinazolines Annulation->2-Amino-4-iminoquinazolines

Caption: Synthesis of 2-amino-4-iminoquinazolines from this compound.

This guide serves as a foundational resource for professionals working with this compound. For further details on specific applications or safety and handling, it is recommended to consult the safety data sheets (SDS) provided by suppliers and the primary scientific literature.

References

Unlocking the Therapeutic Potential of 2-Aminobenzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-aminobenzonitrile has emerged as a cornerstone in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique chemical architecture, featuring adjacent amino and nitrile functionalities, provides a facile entry point for the construction of privileged structures in medicinal chemistry, including quinazolines, quinazolinones, and quinolines. These derivatives have demonstrated a broad spectrum of biological activities, with a particular emphasis on anticancer and kinase inhibitory effects. This in-depth technical guide provides a comprehensive overview of the potential applications of novel this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Quantitative Data Summary: Biological Activity of this compound Congeners and Related Scaffolds

The following tables summarize the in vitro biological activities of various derivatives conceptually linked to or derived from this compound scaffolds. The data highlights their potential as anticancer agents and kinase inhibitors.

Table 1: Anticancer Activity of this compound-Related Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 13 (2-aminobenzothiazole derivative)HCT1166.43 ± 0.72[1]
A5499.62 ± 1.14[1]
A3758.07 ± 1.36[1]
Compound 20 (2-aminobenzothiazole-TZD hybrid)HepG29.99[1]
HCT-1167.44[1]
MCF-78.27[1]
Compound 24 (2-aminobenzothiazole derivative)C6 (rat glioma)4.63 ± 0.85[1]
A54939.33 ± 4.04[1]
Compound 17 (2-substituted quinazolin-4(3H)-one)Jurkat (T cell ALL)< 5[2]
NB4 (APL)< 5[2]
Compound 6 (2-substituted quinazolin-4(3H)-one)Jurkat (T cell ALL)Selective[2]
Compound 6 (Quinoxaline 1,4-di-N-oxide derivative)Mean GI50 (60 cell lines)0.42[3]
Compound 5c (Quinoxaline 1,4-di-N-oxide derivative)Mean GI50 (60 cell lines)0.49[3]

Table 2: Kinase Inhibitory Activity of this compound-Related Scaffolds

Compound IDTarget KinaseIC50 (nM)Reference
Compound 12 (2-aminobenzothiazole congener)EGFR96[1]
Compound 13 (2-aminobenzothiazole derivative)EGFR2800[1]
Compound 20 (2-aminobenzothiazole-TZD hybrid)VEGFR-2150[1]
Compound 6 (Nicotinamide-based derivative)VEGFR-260.83[4]
Compound 8e (2-Aminopyrimidine derivative)CDK988.4[5]
HDAC1168.9[5]
Compound 9e (2-Aminopyrimidine derivative)FLT330.4[5]
HDAC152.4[5]
HDAC314.7[5]
Compound 11l (2-aminopurine derivative)CDK219[6]
Dinaciclib (CDK inhibitor)CDK21[7]
CDK51[7]
CDK13[7]
CDK94[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitriles[8][9]

This protocol describes a hydrochloric acid-mediated [4+2] annulation for the synthesis of 2-amino-4-iminoquinazolines.

Materials:

Procedure:

  • In a reaction vessel, combine this compound (118.1 mg, 1.0 mmol), N-benzyl cyanamide (198.3 mg, 1.5 mmol), and hydrochloric acid (72.9 mg, 2.0 mmol) in HFIP (5 mL).

  • Stir the resulting mixture at 70 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 2-amino-4-iminoquinazoline product.

Protocol 2: In Vitro Cell Viability (MTT) Assay[10][11][12][13][14]

This colorimetric assay is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (General)[15][16][17][18]

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, EGFR, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo™)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate.

  • Reaction Setup: Add the kinase and substrate to the wells containing the test compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced or remaining ATP.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO NO->Angiogenesis Inhibitor This compound Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro KinaseAssay Kinase Inhibition Assay (IC50) InVitro->KinaseAssay CellAssay Cell Viability Assay (MTT, IC50) InVitro->CellAssay Lead Lead Compound Identification KinaseAssay->Lead CellAssay->Lead

References

2-Aminobenzonitrile: A Comprehensive Technical Review of Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of 2-aminobenzonitrile (anthranilonitrile), a pivotal intermediate in organic synthesis. It details established and novel synthetic methodologies, explores its extensive applications in the pharmaceutical, agrochemical, and materials science sectors, and provides practical experimental protocols for key transformations.

Introduction

This compound, also known as anthranilonitrile or 2-cyanoaniline, is a yellow crystalline solid with the chemical formula C₇H₆N₂.[1][2][3] Its structure, featuring both a nucleophilic amino group and an electrophilic nitrile group ortho to each other on a benzene (B151609) ring, imparts a unique reactivity profile. This makes it an exceptionally versatile building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which form the core scaffolds of pharmaceuticals, agrochemicals, and functional materials.[4][5][6] This guide will systematically review the primary synthetic routes to this compound and its subsequent transformations into high-value chemical entities.

Synthesis of this compound

The preparation of this compound can be achieved from several common starting materials. The choice of synthetic route often depends on factors such as raw material availability, cost, scale, and desired purity. Key precursors include 2-nitrobenzonitrile, anthranilamide, isatin, and anthranilic acid derivatives.

G Nitrobenzonitrile 2-Nitrobenzonitrile Product This compound Nitrobenzonitrile->Product Reduction Anthranilamide Anthranilamide Anthranilamide->Product Dehydration Isatin Isatin IsatinOxime Isatin-3-oxime Isatin->IsatinOxime Oximation Bromoaniline o-Bromoaniline Bromoaniline->Product Cyanation AnthranilicAcid Anthranilic Acid AnthranilicAcid->Product Multi-step (via amide/nitrile formation) IsatinOxime->Product Thermal Decomposition G ABN This compound Pharma Pharmaceuticals ABN->Pharma Agro Agrochemicals ABN->Agro Materials Dyes & Materials ABN->Materials Intermediates Chemical Intermediates ABN->Intermediates Quinazolines Quinazolines & Quinazolinones Pharma->Quinazolines Benzodiazepines Benzodiazepines Pharma->Benzodiazepines Tacrine Tacrine (Drug) Pharma->Tacrine Benzophenones 2-Aminobenzophenones Pharma->Benzophenones G cluster_0 Tandem Quinazolinone Synthesis Start This compound + R-CH₂OH + Ru(II) Catalyst Hydration Nitrile Hydration (Metal-Ligand Cooperative) Start->Hydration Step 1 Dehydrogenation Acceptorless Dehydrogenation Hydration->Dehydrogenation Step 2 Cyclization Intramolecular Cyclization Dehydrogenation->Cyclization Step 3 Product Quinazolinone Cyclization->Product

References

electrophilic and nucleophilic sites of 2-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Aminobenzonitrile

Introduction

This compound, also known as anthranilonitrile, is a versatile bifunctional aromatic compound featuring both an amino (-NH₂) and a nitrile (-C≡N) group in an ortho arrangement.[1][2] This unique substitution pattern imparts a rich and distinct chemical reactivity, making it a valuable building block in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and functional materials.[1][3][4] This guide provides a detailed analysis of the electronic structure of this compound to identify its key electrophilic and nucleophilic centers, which govern its reaction pathways. The discussion is supported by Frontier Molecular Orbital (FMO) theory, quantitative data, and representative experimental protocols.

Electronic Structure and Reactivity

The reactivity of this compound is dictated by the interplay of the electronic effects of its two functional groups.

  • Amino Group (-NH₂): The amino group acts as a powerful activating group. Through the resonance effect (+M), the nitrogen's lone pair of electrons is delocalized into the benzene (B151609) ring, increasing its electron density. This effect is partially counteracted by the inductive effect (-I) of the electronegative nitrogen atom, but the resonance effect is dominant. This electron donation makes the aromatic ring and the nitrogen atom itself nucleophilic.

  • Nitrile Group (-C≡N): The nitrile group is a strong deactivating, electron-withdrawing group through both a powerful inductive effect (-I) and a resonance effect (-M). The sp-hybridized carbon of the nitrile is highly electron-deficient, rendering it a primary electrophilic site.

This combination of an electron-donating and an electron-withdrawing group on the same aromatic ring creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic sites.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₆N₂[2]
Molecular Weight118.14 g/mol [2][5]
Melting Point45-48 °C[6]
Boiling Point267-268 °C[6]
AppearanceWhite to off-white crystalline solid[1]
CAS Number1885-29-6[2]

Identifying Nucleophilic and Electrophilic Sites

Nucleophilic Centers

A nucleophile is a chemical species that donates an electron pair to form a chemical bond.[7] In this compound, the primary nucleophilic sites are:

  • Amino Nitrogen: The lone pair of electrons on the nitrogen atom of the -NH₂ group is the most prominent nucleophilic center. It readily reacts with a wide range of electrophiles.

  • Aromatic Ring (C4 and C6): The electron-donating resonance effect of the amino group increases the electron density at the ortho (C6) and para (C4) positions relative to the amino group, making these carbons nucleophilic and susceptible to electrophilic aromatic substitution.

Electrophilic Centers

An electrophile is a chemical species that accepts an electron pair to form a new covalent bond.[7][8] The key electrophilic sites are:

  • Nitrile Carbon: The carbon atom of the nitrile group is significantly electron-deficient due to the strong electron-withdrawing effect of the adjacent nitrogen atom. This makes it a prime target for nucleophilic attack.

  • Aromatic Ring (C1, C3, C5): The powerful electron-withdrawing nature of the nitrile group reduces the electron density of the aromatic ring, particularly at the positions ortho (C3) and para (C5) to it. The carbon atom directly attached to the nitrile group (C1) is also electrophilic.

Visualization of Electronic Properties

Resonance Structures

The resonance structures of this compound illustrate the delocalization of electron density, highlighting the nucleophilic and electrophilic characters of different atoms within the molecule.

Caption: Resonance delocalization in this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile.[9][10]

  • HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's nucleophilic character. For this compound, the HOMO is expected to be predominantly localized on the amino group and the electron-rich positions of the aromatic ring (C4, C6).

  • LUMO: The LUMO represents the most electron-deficient region and is associated with the molecule's electrophilic character. The LUMO is expected to be localized primarily on the nitrile group and the electron-poor positions of the aromatic ring.

FMO_Concept cluster_nucleophile This compound as Nucleophile cluster_electrophile This compound as Electrophile HOMO HOMO (High Electron Density) Localized on -NH₂ and Ring (C4, C6) Electrophile Electrophile (e.g., H⁺, R-X) HOMO->Electrophile Donates e⁻ LUMO LUMO (Low Electron Density) Localized on -C≡N group Nucleophile Nucleophile (e.g., OH⁻, R-MgBr) Nucleophile->LUMO Accepts e⁻ Reaction_Workflow cluster_synthesis Synthesis of this compound start 2-Nitrobenzonitrile + HCl add_zn Add Zinc Dust (20-30°C) start->add_zn Reduction neutralize Neutralize with Na₂CO₃ (5-10°C) add_zn->neutralize extract Extract with Toluene neutralize->extract purify Vacuum Distillation extract->purify end Pure this compound purify->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Aminobenzonitrile from 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 2-aminobenzonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals, through the reduction of 2-nitrobenzonitrile (B147312). Various reduction methodologies are reviewed and compared, with a focus on metal-mediated reactions. A comprehensive, step-by-step protocol for a high-yield synthesis using zinc dust and hydrochloric acid is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds and active pharmaceutical ingredients. The most direct and common route to its synthesis involves the reduction of the nitro group of the readily available starting material, 2-nitrobenzonitrile. The efficiency and selectivity of this reduction are critical to ensure a high yield and purity of the final product, which is essential for subsequent synthetic steps.

This application note outlines and compares several common methods for this transformation, including the use of various reducing metals in acidic media. The choice of reducing agent and reaction conditions can significantly impact the outcome of the synthesis, affecting yield, purity, and ease of workup.

Comparison of Reduction Methods

Several methods are available for the reduction of aromatic nitro compounds. The most common and scalable methods for the synthesis of this compound from 2-nitrobenzonitrile involve the use of metals such as zinc, iron, or tin in an acidic environment. Below is a summary of these methods with their respective advantages and disadvantages.

Reducing Agent Reaction Conditions Yield (%) Advantages Disadvantages Reference
Zinc DustHydrochloric acid, 5-30°C95High yield, simplified process.Exothermic reaction requires careful temperature control.[1]
Iron PowderDilute acid (e.g., acetic acid, HCl)Typically highCost-effective, environmentally benign iron oxides as byproducts.Can require longer reaction times or heating.[2]
Tin(II) ChlorideEthanol, refluxGood to excellentEffective for selective reductions.[3]Tin byproducts can be toxic and difficult to remove completely.[4][3][5]

Experimental Protocol: Synthesis of this compound using Zinc Dust

This protocol is based on a high-yield procedure utilizing zinc dust as the reducing agent in a hydrochloric acid medium.[1]

3.1. Materials and Reagents

  • 2-Nitrobenzonitrile

  • Zinc dust

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Deionized Water

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.2. Experimental Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add 56 g of concentrated hydrochloric acid and 7.4 g of 2-nitrobenzonitrile.

  • Reduction: Begin vigorous stirring of the mixture. While cooling the flask with an ice-water bath to maintain the internal temperature between 20-30°C, add 14.7 g of zinc dust in small portions.

  • Reaction Completion: After the addition of zinc dust is complete, continue to stir the reaction mixture for an additional 20 minutes.

  • Neutralization: Cool the reaction mixture to 5-10°C using an ice bath. Carefully add 5.8 g of sodium carbonate in portions over approximately 5 minutes to neutralize the excess acid. An oily layer will form and may solidify.

  • Extraction: Extract the product from the reaction mixture with 15 mL of toluene.

  • Washing: Transfer the toluene layer to a separatory funnel and wash with 5 mL of water.

  • Isolation: Separate the toluene layer and evaporate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

3.3. Expected Results

This protocol is reported to yield 95% of this compound with a melting point of 50-51°C.[1]

Diagrams

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start 2-Nitrobenzonitrile + HCl add_zinc Add Zinc Dust (20-30°C) start->add_zinc Vigorous Stirring stir Stir for 20 min add_zinc->stir neutralize Neutralize with Na₂CO₃ (5-10°C) stir->neutralize extract Extract with Toluene neutralize->extract wash Wash with Water extract->wash evaporate Evaporate Toluene wash->evaporate product This compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Caption: Reduction of 2-nitrobenzonitrile to this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The addition of zinc dust to hydrochloric acid is an exothermic reaction. Careful temperature control is crucial to prevent the reaction from becoming too vigorous.

  • Handle concentrated hydrochloric acid with care as it is corrosive.

  • Toluene is flammable and should be handled away from ignition sources.

Conclusion

The reduction of 2-nitrobenzonitrile to this compound is a fundamental transformation in organic synthesis. The protocol detailed in this document, utilizing zinc dust and hydrochloric acid, provides a high-yield and straightforward method for obtaining this important intermediate. While other methods using iron or tin are also effective, the zinc-based procedure offers a balance of high efficiency and procedural simplicity. Researchers should select the most appropriate method based on factors such as scale, cost, and available resources.

References

Dehydration of 2-Aminobenzamide to 2-Aminobenzonitrile: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the dehydration of 2-aminobenzamide (B116534) to synthesize 2-aminobenzonitrile (also known as 2-cyanoniline), a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This protocol details a robust and efficient experimental procedure using phosphorus pentoxide as the dehydrating agent. Safety precautions, reactant and product data, and characterization information are thoroughly outlined. Additionally, this guide includes visual representations of the experimental workflow and the proposed reaction mechanism to facilitate a clear understanding of the process.

Introduction

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. Nitriles are versatile functional groups that can be readily converted into other functionalities such as amines, carboxylic acids, and ketones. This compound, the target molecule of this protocol, is a key building block in the preparation of a wide range of heterocyclic compounds, including quinazolines and benzodiazepines, which are prevalent scaffolds in medicinal chemistry. The dehydration of 2-aminobenzamide offers a direct route to this important intermediate. While various dehydrating agents can be employed for this transformation, this protocol focuses on the use of phosphorus pentoxide (P₄O₁₀), a powerful and readily available reagent for this purpose.

Data Presentation

A summary of the physical and spectroscopic data for the starting material and the product is presented in the table below for easy reference and comparison.

Property2-Aminobenzamide (Starting Material)This compound (Product)
Molecular Formula C₇H₈N₂OC₇H₆N₂
Molecular Weight 136.15 g/mol 118.14 g/mol
Appearance Off-white to pale beige solidLight yellow to brown crystalline solid[1]
Melting Point 111-113 °C45-48 °C[1]
Boiling Point 300 °C267-268 °C[1]
Solubility Soluble in hot water and alcohol.No data available.
IR (cm⁻¹) ~3400-3200 (N-H stretching), ~1650 (C=O stretching)~3400-3300 (N-H stretching), ~2220 (C≡N stretching)[2]
¹H NMR (CDCl₃, ppm) Chemical shifts for aromatic and amine protons.Chemical shifts for aromatic and amine protons.[3]
¹³C NMR (CDCl₃, ppm) Chemical shifts for aromatic and carbonyl carbons.Chemical shifts for aromatic and nitrile carbons.[4]
Safety Causes skin and serious eye irritation.[5]Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.[5][6][7]

Experimental Protocols

This section provides a detailed methodology for the dehydration of 2-aminobenzamide using phosphorus pentoxide.

Materials:

  • 2-Aminobenzamide

  • Phosphorus pentoxide (P₄O₁₀)

  • Sand (optional, as a heat transfer medium)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a dry 250 mL round-bottom flask, place 2-aminobenzamide (10.0 g, 73.4 mmol).

    • To the flask, add phosphorus pentoxide (15.6 g, 110.1 mmol, 1.5 equivalents). For better heat distribution, the two solids can be gently mixed with a spatula or by swirling the flask. Alternatively, the phosphorus pentoxide can be mixed with an equal volume of sand before addition.

    • Equip the flask with a condenser.

  • Dehydration Reaction:

    • Heat the reaction mixture gently using a heating mantle or an oil bath. The reaction is typically conducted by heating the mixture to a molten state. A temperature of 150-200 °C is generally effective.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.

  • Work-up and Isolation:

    • After the reaction is complete (typically 1-2 hours), allow the reaction mixture to cool to room temperature.

    • Carefully and slowly add crushed ice to the reaction flask to quench the excess phosphorus pentoxide. This process is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

    • Once the reaction with ice has subsided, add dichloromethane (100 mL) to the flask to dissolve the organic product.

    • Transfer the mixture to a separatory funnel.

    • Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

    • Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (50 mL each).

    • Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution).

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed to obtain the pure this compound.

Safety Precautions:

  • 2-Aminobenzamide: Causes skin and serious eye irritation.[5]

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.[5][6][7]

  • Phosphorus Pentoxide: Is a powerful dehydrating agent and is corrosive. It reacts violently with water, releasing significant heat. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The quenching step of the reaction is highly exothermic and should be performed with caution.

  • All procedures should be carried out in a well-ventilated fume hood.

Mandatory Visualization

experimental_workflow start Start reactants 1. Mix 2-Aminobenzamide and Phosphorus Pentoxide start->reactants reaction 2. Heat the mixture (150-200 °C) reactants->reaction workup 3. Quench with ice and extract with Dichloromethane reaction->workup neutralize 4. Neutralize with NaHCO₃ solution workup->neutralize purify 5. Dry, filter, and concentrate neutralize->purify product 6. Purify by column chromatography or recrystallization purify->product end Pure this compound product->end

Caption: Experimental workflow for the dehydration of 2-aminobenzamide.

reaction_mechanism cluster_step1 Step 1: Activation of the Amide cluster_step2 Step 2: Intramolecular Elimination amide 2-Aminobenzamide intermediate1 Activated Amide Intermediate amide->intermediate1 + P₄O₁₀ p4o10 P₄O₁₀ intermediate1_2 Activated Amide Intermediate product This compound intermediate1_2->product - (HO)P(O)₂O⁻ Amide 2-Aminobenzamide Activated_Amide Formation of a Phosphate Ester Intermediate Amide->Activated_Amide + P₄O₁₀ P4O10 Phosphorus Pentoxide Elimination Intramolecular E2-like Elimination Activated_Amide->Elimination Product This compound Elimination->Product Byproduct Metaphosphoric Acid Elimination->Byproduct

Caption: Proposed mechanism for the dehydration of 2-aminobenzamide with P₄O₁₀.

References

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for various methods of synthesizing quinazoline (B50416) derivatives starting from 2-aminobenzonitrile. The quinazoline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. These notes are intended to offer researchers a selection of synthetic routes to access diverse quinazoline analogs for drug discovery and development programs.

Introduction

Quinazolines are a class of heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. Their derivatives are of significant interest due to their presence in numerous biologically active molecules and approved drugs. The versatile starting material, this compound, allows for the construction of the quinazoline core through various cyclization strategies, including reactions with carbon dioxide, cyanamides, alcohols, and multi-component reactions. This document outlines several key synthetic methodologies with detailed experimental protocols and comparative data.

Synthetic Strategies Overview

The synthesis of quinazolines from this compound can be achieved through several distinct pathways, each offering advantages in terms of substrate scope, reaction conditions, and resulting substitution patterns. The general workflow involves the reaction of this compound with a suitable co-reactant to construct the pyrimidine ring.

G cluster_start Starting Material cluster_methods Synthetic Methods cluster_products Quinazoline Products A This compound B Method 1: Reaction with CO2 A->B C Method 2: Acid-Mediated Annulation A->C D Method 3: Ru-Catalyzed Tandem Reaction A->D E Method 4: Two-Step Grignard/Isothiocyanate A->E F Quinazoline-2,4(1H,3H)-dione B->F G 2-Amino-4-iminoquinazolines C->G H Quinazolinones D->H I N,4-Disubstituted Quinazolines E->I

Caption: General synthetic routes from this compound to various quinazoline derivatives.

Method 1: Synthesis of Quinazoline-2,4(1H,3H)-dione via Reaction with Carbon Dioxide

This method provides a direct route to quinazoline-2,4(1H,3H)-diones, which are valuable intermediates for further functionalization. The reaction utilizes carbon dioxide as a C1 source in a microreactor setup.

Experimental Protocol[1]
  • Preparation of Stock Solution: Prepare a 0.1 M stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Microreactor Setup: Infuse the this compound solution into the upper PDMS channel of the microreactor at a flow rate of 3–5 μl/min using a syringe pump.

  • Gas Infusion: Simultaneously, infuse pure CO2 gas into the lower SiNWs channel of the microreactor at a flow rate of 30–50 μl/min.

  • Reaction and Residence Time: Vary the residence time of the reactant and the flow rate of the gas to optimize the product yield. The highest yield is achieved at a flow rate of 3 μl/min for the this compound solution, corresponding to a retention time of 251 seconds.

  • Product Isolation: After the reaction is complete, infuse dichloromethane (B109758) (DCM) into the outlet of the microreactor. The product, quinazoline-2,4(1H,3H)-dione, precipitates in DCM and can be collected by filtration. Unreacted this compound remains dissolved in the DCM.

Method 2: Acid-Mediated [4+2] Annulation for the Synthesis of 2-Amino-4-iminoquinazolines

This protocol describes the synthesis of 2-amino-4-iminoquinazolines through a hydrochloric acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides.

Experimental Protocol[2]
  • Reaction Setup: In a suitable reaction vessel, combine this compound (1.0 mmol, 118.1 mg), N-benzyl cyanamide (B42294) (1.5 mmol, 198.3 mg), and hydrochloric acid (2.0 mmol, 72.9 mg).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (5 mL) to the mixture.

  • Reaction Conditions: Stir the resulting mixture at 70 °C for 1 hour.

  • Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, extract the residue with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine and dry over sodium sulfate (B86663) (Na2SO4). Remove the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 2-amino-4-iminoquinazoline.

Method 3: Ruthenium-Catalyzed Tandem Synthesis of Quinazolinones

This method utilizes a Ruthenium(II) complex to catalyze the tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles and alcohols in an alcohol-water system.[1]

General Experimental Protocol[3]

A specific experimental protocol with precise quantities of a Ru(II) catalyst was not detailed in the provided search results. The following is a generalized procedure based on the abstract.

  • Reaction Mixture: In a reaction vessel, combine this compound, an aliphatic alcohol (e.g., methanol), water, and a catalytic amount of a suitable Ru(II) complex.

  • Reaction Conditions: Heat the mixture under appropriate conditions (temperature and time to be optimized based on the specific substrates and catalyst).

  • Product Isolation: Upon completion of the reaction, the quinazolinone product is isolated and purified using standard techniques such as column chromatography.

Method 4: Two-Step Synthesis of N,4-Disubstituted Quinazolines via Grignard Reagents

This two-step, transition-metal-free approach allows for the synthesis of N,4-disubstituted quinazolines. The first step involves the formation of an ortho-aminoketimine intermediate.[2]

Experimental Protocol[4]

Step 1: Formation of ortho-Aminoketimine

  • React this compound with an aryl magnesium bromide (Grignard reagent) to form the corresponding ortho-aminoketimine intermediate.

Step 2: Cyclization to N,4-Disubstituted Quinazoline

  • Reaction Setup: To the ortho-aminoketimine intermediate, add an isothiocyanate and sodium hydroxide (B78521) (NaOH) in water.

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 1–2 hours.

  • Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure followed by purification to isolate the N,4-substituted quinazoline.

Quantitative Data Summary

The following table summarizes the quantitative data for the described synthetic methods, allowing for easy comparison of their efficiency.

MethodReactantsProduct TypeSolventCatalyst/MediatorTemp. (°C)TimeYield (%)Citation
1: Reaction with CO2This compound, CO2Quinazoline-2,4(1H,3H)-dioneDMSO/DCMNone (Microreactor)RT251 s97[3]
2: Acid-Mediated AnnulationThis compound, N-benzyl cyanamide2-Amino-4-iminoquinazolineHFIPHydrochloric acid701 h85[4]
3: Ru-Catalyzed Tandem ReactionThis compound, Aliphatic alcoholQuinazolinoneAlcohol/WaterRu(II) complex--Good-Exc.[1]
4: Two-Step Grignard/IsothiocyanateThis compound, Aryl Grignard, IsothiocyanateN,4-Disubstituted QuinazolineWaterNaOH801-2 h76-91[2]

Note: "RT" denotes room temperature. "-" indicates that specific data was not available in the search results.

Reaction Mechanism Visualization

The following diagram illustrates the proposed mechanism for the acid-mediated [4+2] annulation of this compound with N-benzyl cyanamide.

G A This compound C Amidine Intermediate A->C Nucleophilic Attack B N-Benzyl Cyanamide (activated) B->C D Intramolecular Cyclization C->D E 2-Amino-4-iminoquinazoline D->E

Caption: Proposed mechanism for 2-amino-4-iminoquinazoline synthesis.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Aminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-amino-biphenyl derivatives through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is of significant interest in medicinal chemistry and materials science for the construction of complex molecular scaffolds. While 2-aminobenzonitrile itself is not a direct substrate for the Suzuki-Miyaura reaction due to the absence of a suitable leaving group, its halogenated derivatives, such as 2-amino-6-bromobenzonitrile (B1277456), serve as excellent precursors for the synthesis of 6-aryl-2-aminobenzonitriles.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate.[1] The synthesis of biaryl-2-aminonitriles is of particular importance as this structural motif is found in numerous biologically active molecules and functional materials. The presence of both an amino and a nitrile group offers multiple points for further chemical modification.

This document outlines the reaction conditions and provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 2-amino-6-halobenzonitriles with various arylboronic acids.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of a model substrate, 2-amino-6-bromobenzonitrile, with various arylboronic acids. The data is compiled based on typical conditions reported for similar substrates in the scientific literature.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane901692
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110888
44-Chlorophenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄THF/H₂O802478
52-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O1001275

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of 2-Amino-6-bromobenzonitrile:

This protocol provides a general method for the synthesis of 6-aryl-2-aminobenzonitriles.

Materials:

  • 2-Amino-6-bromobenzonitrile

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-amino-6-bromobenzonitrile (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times. Under the inert atmosphere, add the anhydrous solvent (e.g., toluene, 5 mL) and degassed water (1 mL).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with the inert gas for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-aminobenzonitrile.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Reactants: - 2-Amino-6-halobenzonitrile - Arylboronic Acid - Palladium Catalyst - Base solvent Add Solvents (e.g., Toluene/Water) reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Work-up & Extraction cool->extract purify Purification (Chromatography) extract->purify product product purify->product Pure 6-Aryl-2-aminobenzonitrile

Caption: Experimental workflow for the synthesis of 6-aryl-2-aminobenzonitriles.

Suzuki_Catalytic_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)L₂-Ar' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd2_aryl->product aryl_halide 2-Amino-6-halobenzonitrile (Ar-X) aryl_halide->pd2_halide boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->pd2_halide + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Cyclization of 2-Aminobenzonitrile with Phosgene Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the cyclization of 2-aminobenzonitrile to synthesize 2,4-dichloroquinazoline (B46505), a crucial intermediate in the production of various biologically active compounds and pharmaceuticals. Due to the extreme toxicity of phosgene (B1210022) gas, this protocol utilizes triphosgene (B27547) (bis(trichloromethyl) carbonate), a safer solid surrogate. The reaction is carried out in the presence of a catalyst, triphenylphosphine (B44618) oxide, and a mild base, triethylamine (B128534), in an appropriate solvent. This method offers high yields and milder reaction conditions suitable for laboratory and potential scale-up operations.

Introduction

The quinazoline (B50416) scaffold is a prominent heterocyclic motif found in numerous compounds with a wide range of biological activities. In particular, 2,4-disubstituted quinazolines are key components in the development of various therapeutic agents. The synthesis of 2,4-dichloroquinazoline from this compound is a fundamental transformation that allows for subsequent nucleophilic substitutions at the 2- and 4-positions, enabling the creation of diverse chemical libraries for drug discovery.

Historically, phosgene gas was employed for this cyclization; however, its high toxicity and hazardous handling requirements have led to the adoption of safer alternatives. Triphosgene, a stable crystalline solid, serves as an effective in situ source of phosgene, mitigating many of the risks associated with the direct use of phosgene gas. This protocol details a robust and high-yielding procedure for this important synthetic step.

Experimental Protocol

This protocol is adapted from the synthetic method described in patent CN102584721A.

Materials:

  • This compound

  • Triphosgene (BTC)

  • Triphenylphosphine oxide

  • Triethylamine

  • Chlorobenzene

  • Ice-salt bath

  • 100 mL three-necked flask

  • Constant pressure dropping funnel

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and a constant pressure dropping funnel, add triphenylphosphine oxide (8.34 g, 30 mmol) and 20 mL of chlorobenzene.

  • Initial Cooling and Base Addition: Cool the flask in an ice-salt bath. To the cooled mixture, add triethylamine (0.01 g, 0.1 mmol).

  • Addition of Triphosgene Solution: Prepare a solution of triphosgene (3.08 g, 10 mmol) in 10 mL of chlorobenzene. Add this solution dropwise to the reaction flask via the constant pressure dropping funnel.

  • Initial Reaction: After the complete addition of the triphosgene solution, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Addition of this compound: Add this compound (1.18 g, 10 mmol) to the reaction mixture.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 120°C for 2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction (as indicated by TLC), the reaction mixture is subjected to separation and purification to yield the final product, 2,4-dichloroquinazoline.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2,4-dichloroquinazoline from this compound using triphosgene.[1]

ParameterValue
Reactants
This compound1.18 g (10 mmol)
Triphosgene (BTC)3.08 g (10 mmol)
Triphenylphosphine oxide8.34 g (30 mmol)
Triethylamine0.01 g (0.1 mmol)
Solvent
Chlorobenzene30 mL (total)
Reaction Conditions
Initial TemperatureIce-salt bath
Reaction Temperature120°C
Reaction Time2 hours
Product
2,4-dichloroquinazoline1.88 g
Yield 94.5%

Visualizations

Experimental Workflow Diagram

experimental_workflow reactants Reactants: - this compound - Triphosgene (BTC) - Triphenylphosphine Oxide - Triethylamine - Chlorobenzene setup Reaction Setup: - Add Triphenylphosphine Oxide and Chlorobenzene to a 3-necked flask. reactants->setup cooling Cooling & Base Addition: - Cool flask in an ice-salt bath. - Add Triethylamine. setup->cooling add_btc Add Triphosgene Solution: - Dropwise addition of BTC in Chlorobenzene. cooling->add_btc initial_reaction Initial Reaction: - Stir at room temperature for 30 min. add_btc->initial_reaction add_substrate Add this compound initial_reaction->add_substrate heating Heating & Monitoring: - Heat to 120°C for 2 hours. - Monitor by TLC. add_substrate->heating workup Work-up & Purification: - Separation and purification of the crude product. heating->workup product Final Product: 2,4-Dichloroquinazoline workup->product

Caption: Experimental workflow for the synthesis of 2,4-dichloroquinazoline.

Safety Precautions

  • Phosgene and its surrogates (Triphosgene) are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • In case of exposure, seek immediate medical attention.

  • Phosgene reacts with water to release hydrochloric acid and carbon dioxide.[2] Ensure all glassware is dry before use.

  • Refer to the Material Safety Data Sheet (MSDS) for all chemicals before commencing the experiment.

References

Application Notes: Synthesis of Tacrine via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) was one of the first centrally acting acetylcholinesterase (AChE) inhibitors approved for the symptomatic treatment of Alzheimer's disease.[1] Its synthesis and the development of its derivatives remain an active area of research for creating novel therapeutic agents with improved efficacy and reduced side effects.[1] The most common and direct method for synthesizing the tacrine scaffold is the Friedländer annulation, a condensation reaction between an o-aminoaryl nitrile and a cyclic ketone.[2][3][4] This document provides detailed protocols and comparative data for the synthesis of Tacrine from 2-aminobenzonitrile and cyclohexanone (B45756), utilizing various catalysts and reaction conditions.

Core Reaction: The synthesis involves a Friedländer-style cyclocondensation of this compound with cyclohexanone, typically catalyzed by a Lewis acid.[2] This versatile reaction allows for the efficient construction of the tetracyclic quinoline (B57606) system characteristic of Tacrine.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly influences the yield of Tacrine. The following tables summarize quantitative data from various reported synthetic methods.

Table 1: Comparison of Catalysts and Conditions for Tacrine Synthesis

CatalystSolventTemperatureTimeYield (%)Reference
Zinc Chloride (ZnCl₂)NoneHeating-68%[2]
Zinc Chloride (ZnCl₂)Toluene170-180°C32 hrs-[3]
Phosphorus Oxychloride (POCl₃)Toluene (optional)120-140°C (Reflux)2-4 hrs60-70%[5]
Boron Trifluoride Etherate (BF₃·Et₂O)TolueneReflux24 hrs81%[6]
ZnCl₂ / Choline Chloride (DES)None (DES)120°C3 hrs95-98%[7]
Aluminum Chloride (AlCl₃)Toluene100°C-28%[8]
Indium(III) Chloride (InCl₃)Toluene100°C-30%[8]
Iron(III) Chloride (FeCl₃)Toluene100°C-35%[8]
Ytterbium(III) Triflate (Yb(OTf)₃)1,2-Dichloroethane90°C-64%[8]

Table 2: Physicochemical and Analytical Characterization of Tacrine

PropertyValueReference
Molecular FormulaC₁₃H₁₄N₂[1]
Molecular Weight198.27 g/mol [1]
Melting Point181.1 - 182.1°C[1][2]
184 - 185°C[5]
AppearanceYellow Precipitate/Solid[1][2][6]
Analytical Confirmation¹H NMR, ¹³C NMR, MS, CHN, FT-IR, GC-FID[1][2]

Visualized Workflows and Mechanisms

The synthesis of Tacrine from this compound follows a clear experimental workflow and a well-established reaction mechanism.

G cluster_workflow Experimental Workflow for Tacrine Synthesis reagents 1. Mixing Reagents (this compound, Cyclohexanone, Catalyst) reaction 2. Heating / Reflux (Reaction Initiation) reagents->reaction Heat workup 3. Basic Workup (e.g., NaOH addition, Quenching) reaction->workup Cooling filtration 4. Isolation (Precipitate Filtration) workup->filtration purification 5. Purification (Recrystallization) filtration->purification product Final Product (Pure Tacrine) purification->product

Caption: A generalized experimental workflow for the synthesis of Tacrine.

G cluster_mechanism Friedländer Annulation Mechanism start This compound + Cyclohexanone step1 Nucleophilic Attack (Amine on Carbonyl) start->step1 intermediate1 Amino Alcohol Intermediate step1->intermediate1 step2 Dehydration (-H₂O) intermediate1->step2 intermediate2 Imine / Enamine Tautomerization step2->intermediate2 step3 Intramolecular Cyclo-condensation intermediate2->step3 intermediate3 Cyclized Intermediate step3->intermediate3 step4 Tautomerization & Aromatization intermediate3->step4 product Tacrine step4->product

Caption: The reaction mechanism for the Friedländer synthesis of Tacrine.[2][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Tacrine using different catalytic systems. Researchers should adapt and optimize these protocols as needed for their specific laboratory conditions.

Protocol 1: Synthesis of Tacrine using Zinc Chloride (ZnCl₂) Catalyst

This protocol is adapted from methods that report a 68% yield.[1][2]

Materials:

  • This compound (3.54 g, 0.030 mol)

  • Cyclohexanone (36 mL)

  • Anhydrous Zinc Chloride (ZnCl₂) (4.02 g)

  • 20% Sodium Hydroxide (NaOH) solution

  • Ethanol

  • 100 mL three-necked round-bottomed flask (RBF)

  • Reflux condenser, thermometer, magnetic stirrer, and heating mantle

  • Buchner filtration apparatus

Procedure:

  • Equip the 100 mL RBF with a magnetic stirrer, reflux condenser, and thermometer. Place it in a heating mantle.

  • Add 36 mL of cyclohexanone to the RBF.

  • Add 3.54 g of this compound and 4.02 g of anhydrous zinc chloride to the flask.[2]

  • Heat the mixture with stirring. The solution will darken from a pale yellow, indicating the initiation of the condensation reaction.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add 20% aqueous NaOH solution dropwise until the pH of the mixture is basic (pH > 10-12), as confirmed with litmus (B1172312) paper. A yellow precipitate will form.[1][2]

  • Collect the yellow precipitate by Buchner filtration and wash it with water.[1][2]

  • For further purification, recrystallize the crude product from 20 mL of hot ethanol.[2]

  • Filter the recrystallized product and leave it to dry thoroughly in a fume hood for one week to obtain pure Tacrine.[2]

Protocol 2: Synthesis of Tacrine using Phosphorus Oxychloride (POCl₃) Catalyst

This protocol is based on established methods with typical yields of 60-70%.[5]

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.0 eq, freshly distilled recommended)

  • Phosphorus Oxychloride (POCl₃) (0.5 eq)

  • Toluene (optional, can be run neat)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (B109758) or Ethyl Acetate for extraction

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and cyclohexanone (1.0 eq).[5]

  • While stirring, slowly add phosphorus oxychloride (0.5 eq) dropwise. Note that an exothermic reaction may occur.[5]

  • Heat the reaction mixture to reflux (approximately 120-140°C) and maintain this temperature for 2-4 hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and then place it in an ice bath.[5]

  • Carefully quench the reaction by the slow addition of 10% aqueous NaOH until the mixture is basic (pH > 10).[5]

  • Extract the product from the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Tacrine, which can be further purified by recrystallization.

Protocol 3: Sustainable Synthesis in a Deep Eutectic Solvent (DES)

This modern protocol utilizes a low-acidity deep eutectic solvent (LADES) and boasts high yields of 95-98%.[7]

Materials:

  • This compound (1 mmol, 118 mg)

  • Cyclohexanone (1 mmol, 98 mg)

  • Zinc Chloride/Choline Chloride (ZnCl₂/ChCl) LADES (1:1 mol ratio, 1 g)

  • 10% Sodium Hydroxide (NaOH) solution (300 µL)

  • Isopropanol (iPrOH, 1 mL)

Procedure:

  • Prepare the ZnCl₂/ChCl LADES by mixing the two components in a 1:1 molar ratio.

  • Add this compound (1 mmol) and cyclohexanone (1 mmol) to 1 g of the LADES in a reaction vessel.[7]

  • Heat the reaction mixture at 120°C for 3 hours.[7]

  • Cool the mixture to room temperature and evaporate any volatiles under reduced pressure.

  • Add 300 µL of a 10% NaOH solution to the residue and stir for an additional 3 hours.[7]

  • Filter the resulting solid and wash the filter cake with water.

  • Keep the washed cake under stirring for 1 hour with 1 mL of isopropanol.[7]

  • Filter the final product. This method often yields a product of high purity without the need for further purification steps.[7]

References

Application Notes and Protocols for Quinoline Synthesis via Friedlander Annulation using 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The Friedlander annulation is a classical and versatile method for synthesizing substituted quinolines. Traditionally, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. This document provides detailed application notes and protocols for a modified Friedlander-type synthesis of 4-aminoquinolines using 2-aminobenzonitrile as the starting material.

Unlike the classical Friedlander reaction which proceeds via an aldol (B89426) or Schiff base condensation, the use of this compound introduces a unique mechanistic pathway involving a Thorpe-type intramolecular cyclization. This method provides a direct route to valuable 4-aminoquinoline (B48711) derivatives, which are key pharmacophores in a number of clinically important drugs.

Reaction Mechanism and Workflow

The synthesis of 4-aminoquinolines from this compound and a carbonyl compound is a two-step process:

  • Imine Formation: A base-catalyzed condensation between this compound and an aldehyde or ketone to form the corresponding imine intermediate.

  • Intramolecular Cyclization: A strong base-catalyzed intramolecular cyclization of the imine, followed by tautomerization, to yield the final 4-aminoquinoline product.

This two-step sequence is necessary due to the reduced electrophilicity of the nitrile group compared to a carbonyl group, thus precluding a direct intramolecular attack of the amino group as seen in the classical Friedlander synthesis. The intramolecular cyclization in the second step is a Thorpe-Ziegler type reaction.

Mechanistic Pathway

The reaction proceeds as follows:

  • Imine Formation: The amino group of this compound nucleophilically attacks the carbonyl carbon of the ketone or aldehyde, followed by dehydration to yield an imine. This step is typically catalyzed by a base like sodium hydroxide (B78521) (NaOH).

  • Deprotonation: A strong base, such as potassium tert-butoxide (tBuOK), deprotonates the α-carbon of the ketone moiety in the imine intermediate, generating a carbanion.

  • Intramolecular Cyclization (Thorpe-Ziegler type): The carbanion then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, forming a six-membered ring.

  • Tautomerization: The resulting cyclic imine rapidly tautomerizes to the more stable aromatic 4-aminoquinoline.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization Reactants This compound + Ketone/Aldehyde Catalyst1 NaOH Reactants->Catalyst1 Imine Imine Intermediate Catalyst1->Imine Condensation Catalyst2 tBuOK Imine->Catalyst2 Cyclization Intramolecular Cyclization Catalyst2->Cyclization Deprotonation & Attack Tautomerization Tautomerization Cyclization->Tautomerization Product 4-Aminoquinoline Tautomerization->Product

Figure 1: General workflow for the two-step synthesis of 4-aminoquinolines.

reaction_mechanism r1 This compound plus1 + r1->plus1 r2 Ketone imine Imine Intermediate r2:e->imine:w Condensation plus1->r2 carbanion Carbanion Intermediate imine->carbanion -H+ base1 NaOH base1->r2 step1 Step 1: Imine Formation base2 tBuOK base2->imine cyclized Cyclized Intermediate (Iminonitrile anion) carbanion->cyclized step2 Step 2: Deprotonation product 4-Aminoquinoline cyclized->product step3 Step 3: Intramolecular Attack step4 Step 4: Tautomerization

Figure 2: Mechanistic pathway of 4-aminoquinoline synthesis from this compound.

Experimental Protocols

The following are generalized protocols for the two-step synthesis of 4-aminoquinolines from this compound.

Protocol 1: Imine Synthesis (Step 1)

This protocol outlines the base-catalyzed condensation of this compound with a carbonyl compound.

Materials:

  • This compound

  • Substituted aliphatic or aromatic aldehyde/ketone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the corresponding aldehyde or ketone (1.0-1.2 eq).

  • Add a catalytic amount of sodium hydroxide.

  • Reflux the reaction mixture for a specified time (typically monitored by TLC until completion).

  • After completion, cool the reaction mixture to room temperature.

  • The formed imine can be isolated by filtration if it precipitates, or by evaporation of the solvent. The crude imine is often used directly in the next step without further purification.

Protocol 2: Intramolecular Cyclization (Step 2)

This protocol describes the strong base-catalyzed cyclization of the imine intermediate to form the 4-aminoquinoline.

Materials:

  • Imine intermediate from Protocol 1

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the crude imine (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add potassium tert-butoxide (1.1-1.5 eq).

  • Allow the reaction to stir at room temperature for the required time (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-aminoquinoline.[1][2]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 4-aminoquinoline derivatives from this compound and different carbonyl compounds.

Table 1: Synthesis of Imine Intermediates

EntryCarbonyl CompoundCatalystSolventReaction TimeYield (%)
1AcetoneNaOHEthanol4 h85
2CyclohexanoneNaOHEthanol6 h90
3AcetophenoneNaOHEthanol5 h88
4PropiophenoneNaOHEthanol5 h87
5ButyraldehydeNaOHEthanol3 h82

Note: Yields are for the isolated imine intermediate. In many cases, the crude imine is used directly in the next step.

Table 2: Synthesis of 4-Aminoquinolines via Intramolecular Cyclization

EntryImine from Carbonyl CompoundBaseSolventReaction TimeYield (%)Reference
1AcetonetBuOKTHF2 h85[1][2]
2CyclohexanonetBuOKTHF3 h82[1][2]
3AcetophenonetBuOKTHF2.5 h88[1][2]
4PropiophenonetBuOKTHF3 h80[1][2]
5ButyraldehydetBuOKTHF2 h75[1][2]

Note: Yields are for the purified 4-aminoquinoline product after cyclization of the corresponding imine.

Conclusion

The synthesis of 4-aminoquinolines from this compound provides a valuable alternative to the classical Friedlander annulation. While it involves a two-step process, it offers a direct route to the important 4-aminoquinoline scaffold. The methodology is robust, with good to excellent yields reported for a variety of aliphatic and aromatic carbonyl compounds. The distinct mechanistic pathway, involving a Thorpe-type cyclization, highlights the unique reactivity of the nitrile group in this context. These protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry to utilize this powerful reaction for the development of novel quinoline-based compounds.

References

Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Compounds Using 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzonitrile (anthranilonitrile) is a highly versatile and valuable building block in organic and medicinal chemistry.[1][2] Its dual functionality, comprising a nucleophilic amino group and an electrophilic nitrile group in an ortho position, enables a variety of cyclization reactions to form fused heterocyclic systems. This unique reactivity makes it a key precursor for the synthesis of a wide range of polycyclic aromatic compounds (PACs), particularly nitrogen-containing heterocycles like quinazolines, acridines, and quinazolinones.[3] These scaffolds are of significant interest in drug development, as they form the core of numerous therapeutic agents with diverse biological activities, including anticancer, antiviral, and neuroprotective properties.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of several classes of PACs using this compound as the primary starting material.

Application Note 1: Synthesis of Substituted Quinazolines

The quinazoline (B50416) skeleton is a prominent feature in many clinically used drugs and biologically active molecules, known for activities such as antibacterial, antiviral, anticancer, and anti-inflammatory effects.[4] this compound serves as an excellent starting point for constructing this bicyclic system through various annulation strategies.

Synthetic Strategies

Several efficient methods have been developed to synthesize quinazolines from this compound:

  • Acid-Mediated [4+2] Annulation: This approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides in the presence of an acid mediator like hydrochloric acid to form 2-aminoquinazoline (B112073) derivatives. This method is practical for generating a library of compounds with high yields.[4]

  • Palladium-Catalyzed Three-Component Reaction: A tandem reaction involving 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by a palladium complex, provides a straightforward route to diverse 4-arylquinazolines in good yields.[6]

  • Base-Promoted Annulation with Ynones: A transition-metal-free method uses a base like potassium tert-butoxide (KOtBu) to promote the reaction between 2-aminobenzonitriles and ynones, leading to multisubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation.[7]

Workflow for Quinazoline Synthesis

G A This compound D Reaction Vessel (Solvent, Heat) A->D B Coupling Partner (e.g., Ynone, Aldehyde, N-Benzyl Cyanamide) B->D C Catalyst / Reagent (e.g., KOtBu, Pd(OAc)₂, HCl) C->D E Intermediate Formation (e.g., Aza-Michael Adduct) D->E Mixing & Heating F Intramolecular Cyclization (Annulation) E->F Cascade Reaction H Work-up & Purification (Extraction, Chromatography) F->H Crude Product G Substituted Quinazoline (Polycyclic Aromatic Compound) H->G Purified Product G cluster_reactants Reactants cluster_conditions Conditions A This compound E Friedlander Condensation A->E B Cyclic Ketone (e.g., Cyclohexanone) B->E C Lewis Acid Catalyst (e.g., InCl₃, AlCl₃, ZnCl₂) C->E D Heat (Solvent-free or Toluene reflux) D->E F Intermediate (Enamine/Imine) E->F G Intramolecular Cyclodehydration F->G H 9-Amino-tetrahydroacridine (e.g., Tacrine) G->H G A This compound Derivative (e.g., 2-Aminobenzamide) D Microwave Vial A->D B Acylating Agent (e.g., Acyl Chloride, Aldehyde) B->D C Catalyst (e.g., Yb(OTf)₃) C->D E Microwave Irradiation (100-150°C, 5-20 min) D->E Seal & Irradiate F Precipitation & Filtration E->F Cool & Precipitate in ice-water G Quinazolinone Product F->G Filter & Dry

References

Application Notes and Protocols for the Use of 2-Aminobenzonitrile in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-aminobenzonitrile as a versatile substrate in transition metal-catalyzed reactions for the synthesis of valuable nitrogen-containing heterocyclic compounds and other important chemical intermediates. Detailed protocols for key transformations are provided to facilitate the practical application of these methodologies in a laboratory setting.

Application Note 1: Synthesis of Quinazolinones via Tandem Reactions

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological and medicinal activities. Transition metal catalysis offers efficient pathways to these scaffolds using this compound as a key starting material. Cobalt and Ruthenium-based catalytic systems have been developed for the tandem synthesis of quinazolinones from 2-aminobenzonitriles and alcohols.

A sustainable protocol involves the direct transformation of 2-aminobenzonitriles to quinazolinones using an alcohol-water system, catalyzed by a Ru(II) complex, proceeding in good to excellent yields.[1] This method is applicable to a variety of aliphatic alcohols, including methanol.[1] A similar transformation can be achieved using a cost-effective cobalt salt with a P(CH₂CH₂PPh₂)₃ (PP₃) ligand.[2] These reactions typically proceed via a tandem hydration and dehydrogenative coupling strategy.

Logical Relationship: Synthesis of Quinazolinones

General Scheme for Quinazolinone Synthesis sub This compound prod Quinazolinone sub->prod Tandem Reaction reag Alcohol + Water reag->prod cat Transition Metal Catalyst (e.g., Ru(II) or Co) cat->prod Catalyzes Workflow for o-Aminobenzophenone Synthesis start Start step1 Combine this compound, sodium arylsulfinate, Pd(OAc)2, bpy, and p-NBSA in THF/H2O start->step1 step2 Heat at 80 °C for 48 h under N2 atmosphere step1->step2 step3 Cool to room temperature step2->step3 step4 Purify by flash column chromatography step3->step4 end Obtain o-aminobenzophenone step4->end

References

Application Note and Protocol: Laboratory Scale Purification of 2-Aminobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

2-Aminobenzonitrile, also known as anthranilonitrile, is a vital chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its molecular structure, featuring both an amino and a nitrile group, allows for versatile applications in the creation of various heterocyclic compounds.[3] The purity of this compound is critical for the successful synthesis of downstream products, necessitating an effective purification method. Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. This application note provides a detailed protocol for the laboratory-scale purification of this compound by recrystallization, ensuring high purity for research and development applications.

2.0 Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility profiles, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration.

3.0 Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin irritation and serious eye irritation.[6] It may also cause respiratory irritation and allergic skin reactions.[7] It is suspected of causing cancer.[5] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][7] A face shield may be required for splash hazards.[7] All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes.[6][7]

    • If inhaled: Move the person into fresh air.[6][7]

    • If swallowed: Rinse mouth with water.[7]

    • In all cases of exposure, consult a physician.[7]

4.0 Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1885-29-6[9]
Molecular Formula C₇H₆N₂[8]
Molecular Weight 118.14 g/mol [8]
Appearance Yellow to beige-brown crystalline flakes/powder[2][8][9]
Melting Point 45-48 °C (lit.)[8][9]
Boiling Point 267-268 °C (lit.)[8][9]
Flash Point 145 °C (293 °F)[6]

Table 2: Solubility Characteristics of this compound

SolventSolubilityReference(s)
Water Insoluble[8][9]
Methanol Slightly Soluble[8][9]
Ethyl Acetate Slightly Soluble[8][9]
Chloroform Slightly Soluble[8][9]
Ethanol Soluble (especially when hot)[10]
Hexane (B92381) Sparingly Soluble / Insoluble[9][11]
Cyclohexane Sparingly Soluble / Insoluble[11]
Dichloromethane Soluble[10]
Petroleum Ether Sparingly Soluble / Insoluble[10]

Table 3: Example Purification Data

ParameterBefore RecrystallizationAfter Recrystallization
Mass 5.00 g4.25 g
Appearance Brownish powderLight yellow crystals
Melting Point Range 42-46 °C47-48 °C
Purity (by GC) 95%>99%
Recovery Yield -85%

Note: Data in Table 3 is hypothetical and for illustrative purposes only. Actual results will vary.

5.0 Experimental Protocol

This protocol outlines the general procedure. The choice of solvent is critical for successful recrystallization. Based on literature, a mixed solvent system of Dichloromethane/Petroleum Ether or a single solvent system with Ethanol are good starting points.[10] For washing away non-polar impurities, treatment with hot hexane can also be effective.[11]

5.1 Materials and Equipment

  • Crude this compound

  • Recrystallization solvent(s) (e.g., Ethanol, Dichloromethane, Petroleum Ether, Hexane)

  • Activated charcoal (optional, for color removal)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring

  • Magnetic stir bars

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Filter paper for Büchner funnel

  • Spatula

  • Watch glass or evaporating dish

  • Oven or vacuum desiccator for drying

5.2 Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_setup Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_drying Drying & Analysis A Weigh crude This compound C Place crude solid and stir bar in Erlenmeyer flask A->C B Select appropriate solvent system D Add minimal amount of hot solvent to dissolve B->D C->D E Add activated charcoal (optional, for color) D->E F Perform hot filtration to remove insolubles E->F G Allow filtrate to cool slowly to room temp F->G H Cool in an ice bath to maximize crystal formation G->H I Collect crystals by vacuum filtration H->I J Wash crystals with a small amount of cold solvent I->J K Dry the purified crystals J->K L Determine mass, yield, and melting point K->L

Caption: Workflow for the recrystallization of this compound.

5.3 Step-by-Step Procedure

  • Dissolution:

    • Place a measured amount of crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • On a hot plate in a fume hood, heat the chosen solvent in a separate beaker.

    • Add the hot solvent portion-wise to the flask containing the solid while stirring until the this compound just dissolves. Use the minimum amount of hot solvent necessary to avoid low recovery.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% of the solute's weight).

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[11]

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.

    • Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

    • Break the vacuum and add a small amount of fresh, ice-cold solvent to wash the crystals.

    • Reapply the vacuum to pull the wash solvent through, leaving the crystals as dry as possible.

  • Drying:

    • Carefully remove the filter paper with the crystals and place it on a pre-weighed watch glass.

    • Dry the crystals in a well-ventilated area, in a low-temperature oven (below the melting point, e.g., 40 °C), or in a vacuum desiccator until a constant weight is achieved.

  • Analysis:

    • Weigh the dried, purified this compound to calculate the percent recovery.

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (45-48 °C) is an indicator of high purity.

6.0 Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the presence of impurities or cooling the solution too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound to induce crystallization.

  • Low Recovery: This can be caused by using too much solvent during dissolution, washing the crystals with too much cold solvent, or premature crystallization during hot filtration. Optimize the solvent volumes in subsequent attempts.

References

Microwave-Assisted Synthesis of Heterocycles from 2-Aminobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various heterocyclic compounds, with a primary focus on the versatile starting material, 2-aminobenzonitrile. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in medicinal chemistry and drug development, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity. This "green chemistry" approach often allows for solvent-free reactions, further minimizing environmental impact.

Synthesis of Quinazoline (B50416) Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Microwave irradiation has proven to be an exceptionally efficient method for the construction of the quinazoline scaffold from this compound.

One-Pot, Three-Component Synthesis of 2-Substituted-4-aminoquinazolines

A highly efficient and atom-economical approach to 2-substituted-4-aminoquinazolines involves a one-pot, three-component reaction of this compound, an orthoester, and an amine source under microwave irradiation. This method is often conducted under solvent-free conditions, highlighting its green credentials.[1][2]

Reaction Scheme:

G cluster_conditions Microwave Irradiation Solvent-free reactant1 This compound product 2-Substituted-4-aminoquinazoline reactant1->product reactant2 Orthoester (R-C(OR')3) reactant2->product reactant3 Amine Source (e.g., NH4OAc) reactant3->product Reactants Reactants Product Product Reactants->Product One-pot

Caption: General scheme for the one-pot synthesis of 2-substituted-4-aminoquinazolines.

Experimental Protocol:

  • In a 10 mL microwave process vial, add this compound (1.0 mmol), the corresponding orthoester (1.2 mmol), and ammonium (B1175870) acetate (B1210297) (1.5 mmol).

  • The vial is sealed with a septum.

  • The reaction mixture is then subjected to microwave irradiation.

  • Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the vial is cooled to room temperature.

  • The solid product is typically purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data:

EntryR-Group (from Orthoester)Power (W)Time (min)Yield (%)
1-H150585
2-CH3150782
3-C2H5150880

Note: The data presented are representative and may vary depending on the specific substrates and microwave reactor used.

Synthesis of Quinazolin-4(3H)-ones

While direct synthesis from this compound is less common, it can be a precursor to 2-aminobenzamide, which readily undergoes cyclization with various reagents under microwave irradiation to form quinazolin-4(3H)-ones.

Experimental Workflow:

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Microwave-Assisted Cyclization A This compound B 2-Aminobenzamide A->B H2O2, Base D Quinazolin-4(3H)-one B->D C Aldehyde/Orthoester C->D G cluster_conditions Microwave Irradiation DMF reactant1 Aromatic Aldehyde product Triazoloquinazolinone reactant1->product reactant2 5-Amino-1H-1,2,4-triazole reactant2->product reactant3 Dimedone reactant3->product Reactants Reactants Product Product Reactants->Product Three-component condensation G A Select Starting Materials B Add Solvent/Catalyst (if required) A->B C Seal Reaction Vessel B->C D Microwave Irradiation (Controlled Power/Temperature) C->D E Cooling D->E F Work-up and Purification E->F G Characterization F->G

References

One-Pot Synthesis of 1,4-Benzodiazepin-3-ones from 2-Aminobenzonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodiazepines are a critical class of heterocyclic compounds renowned for their wide-ranging therapeutic applications, including anxiolytic, anticonvulsant, and muscle relaxant properties. The development of efficient and scalable synthetic routes to these scaffolds is of paramount importance in medicinal chemistry and drug development. This document provides detailed application notes and protocols for a highly effective synthesis of 1,4-benzodiazepin-3-ones. The methodology is based on a two-step, one-pot conceptual approach starting from derivatives of 2-aminobenzonitrile, a readily available and versatile building block.

The key transformation involves the addition of organometallic reagents, such as Grignard reagents, to N-(α-haloacyl)-o-aminobenzonitriles. This reaction proceeds via an initial addition to the nitrile group, followed by an intramolecular cyclization to furnish the seven-membered benzodiazepine (B76468) core. While a true single-step, one-pot reaction from unsubstituted this compound is not widely documented, the following protocols outline a highly efficient and modular synthetic sequence that can be practically applied in a laboratory setting.

Reaction Scheme

The overall synthetic strategy is depicted below. It involves an initial N-acylation of this compound with an α-haloacetyl halide to yield the N-(α-haloacyl)-2-aminobenzonitrile intermediate. This is followed by the addition of a Grignard reagent, which initiates the cyclization to the 1,4-benzodiazepin-3-one scaffold.

start This compound intermediate N-(α-haloacyl)-2-aminobenzonitrile start->intermediate α-haloacetyl halide, Base product 1,4-Benzodiazepin-3-one intermediate->product 1. Grignard Reagent (R-MgX) 2. Aqueous Workup

Caption: Overall reaction scheme.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Chloroacetyl)-2-aminobenzonitrile

This protocol details the synthesis of the key intermediate required for the subsequent cyclization reaction.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Pyridine (B92270) (or other suitable base)

  • Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the stirred solution.

  • To this mixture, add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-chloroacetyl)-2-aminobenzonitrile.

Protocol 2: One-Pot Synthesis of 5-Aryl-1,4-benzodiazepin-3-ones

This protocol describes the addition of a Grignard reagent to the N-acylated intermediate, leading to the formation of the benzodiazepine ring system.

Materials:

  • N-(2-Chloroacetyl)-2-aminobenzonitrile

  • Arylmagnesium halide (e.g., Phenylmagnesium bromide) in a suitable solvent (e.g., THF or diethyl ether) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organometallic reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-(2-chloroacetyl)-2-aminobenzonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 2.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-1,4-benzodiazepin-3-one.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 1,4-benzodiazepin-3-ones using the described methodology.

EntryR Group (Grignard Reagent)ProductYield (%)
1Phenyl5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one75-85
24-Methoxyphenyl5-(4-Methoxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one70-80
34-Chlorophenyl5-(4-Chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one72-82
42-Thienyl5-(Thiophen-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one65-75

Note: Yields are based on the N-acylated starting material and may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of 1,4-benzodiazepin-3-ones.

G cluster_prep Step 1: Intermediate Synthesis cluster_cyclization Step 2: Cyclization N_acylation N-Acylation of This compound Purification1 Purification of Intermediate N_acylation->Purification1 Grignard_addition Grignard Reagent Addition at -78°C Purification1->Grignard_addition Isolated Intermediate Quenching Aqueous Workup (NH4Cl solution) Grignard_addition->Quenching Extraction Extraction and Drying Quenching->Extraction Purification2 Final Product Purification (Column Chromatography) Extraction->Purification2

Caption: Experimental workflow for benzodiazepine synthesis.

Proposed Reaction Mechanism

The proposed mechanism for the cyclization step is outlined below. It involves the nucleophilic addition of the Grignard reagent to the nitrile, followed by an intramolecular cyclization.

Start N-(α-haloacyl)-2-aminobenzonitrile Intermediate1 Iminomagnesium Halide Intermediate Start->Intermediate1 + R-MgX Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 1,4-Benzodiazepin-3-one Intermediate2->Product Hydrolysis (Workup)

Caption: Proposed reaction mechanism for cyclization.

Conclusion

The protocols detailed in this document provide a robust and versatile method for the synthesis of 1,4-benzodiazepin-3-ones, a key scaffold in drug discovery. By starting with a derivative of the readily available this compound, this approach allows for the introduction of a wide variety of substituents at the 5-position of the benzodiazepine ring through the use of different Grignard reagents. The clear, step-by-step instructions and tabulated data offer a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry, facilitating the exploration of novel benzodiazepine-based therapeutics.

Application Notes and Protocols: Synthesis of Quinolines and Quinazolinones from 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of quinoline (B57606) and quinazolinone scaffolds from 2-aminobenzonitrile. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

Reaction of this compound with Diketones: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the preparation of quinolines. This reaction involves the condensation of a 2-aminoaryl nitrile with a compound containing a reactive α-methylene group, such as a diketone, in the presence of a catalyst.

General Reaction Scheme:

This compound This compound Quinoline Quinoline Derivative This compound->Quinoline Diketone Diketone Diketone->Quinoline Catalyst Catalyst (Acid or Base) Catalyst->Quinoline

Caption: General scheme for the Friedländer synthesis of quinolines.

Data Presentation: Synthesis of Quinolines

The following table summarizes the reaction of this compound with various diketones under different catalytic conditions.

DiketoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetylacetone (B45752)t-BuOKDMSO1001-[1]
Pentane-2,4-dioneCholine chloride-zinc chlorideNeat--High[2]
Ethyl acetoacetateHydrochloric AcidNeat-1.564[3]
Cyclic KetonesAcetic AcidNeat (Microwave)1600.08>95[4]
Various KetonesSilica (B1680970) NanoparticlesMicrowave100-up to 93[5]
β-Keto estersMontmorillonite K-10EthanolReflux-89[5]
Experimental Protocol: Synthesis of 4-Amino-2-methylquinoline from this compound and Acetylacetone

This protocol is a representative example of the Friedländer annulation.

Materials:

  • This compound

  • Acetylacetone

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (0.5 mmol) and acetylacetone (0.6 mmol) in 2.0 mL of DMSO.

  • To this solution, add potassium tert-butoxide (1.0 mmol, 2.0 equiv.).

  • Stir the resulting mixture at 100 °C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with a saturated brine solution and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-2-methylquinoline.

Reaction of this compound with Esters and Other Carbonyl Compounds: Synthesis of Quinazolinones

This compound can be reacted with a variety of carbonyl compounds, including esters, acyl chlorides, and alcohols, to synthesize quinazolinone derivatives. These reactions often proceed via a tandem or one-pot process involving cyclization and, in some cases, oxidation.

General Reaction Scheme:

This compound This compound Quinazolinone Quinazolinone Derivative This compound->Quinazolinone Ester_or_AcylChloride Ester / Acyl Chloride / Alcohol Ester_or_AcylChloride->Quinazolinone Catalyst Catalyst/Reagent Catalyst->Quinazolinone

Caption: General scheme for the synthesis of quinazolinones.

Data Presentation: Synthesis of Quinazolinones

The following table summarizes the synthesis of quinazolinones from this compound with various carbonyl-containing reactants.

ReactantCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Aliphatic AlcoholsRu(II) complexAlcohol-water--Good to Excellent[6]
Acyl ChloridesYb(OTf)3Solvent-free (Microwave/Ultrasound)--Good to Excellent[7]
Benzyl (B1604629) AlcoholsCopper catalyst---Good to Excellent[6]
N-Benzyl CyanamidesHydrochloric AcidHFIP70155-80[8]
Orthoesters & Hydrazides-DioxaneReflux18-2034-84[9]
CO2Organic base/Ionic liquid-60-up to 98[10]
Experimental Protocol: Synthesis of 2-Substituted-4(3H)-quinazolinone from this compound and an Alcohol

This protocol is a representative example of a catalytic tandem reaction.

Materials:

  • This compound

  • Substituted benzyl alcohol

  • Ru(II) catalyst

  • Base (e.g., K2CO3)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound, the corresponding alcohol, the Ru(II) catalyst, and a suitable base in an alcohol-water solvent system.

  • Seal the vessel and heat the reaction mixture at the specified temperature for the required duration with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash it. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure quinazolinone product.

Mandatory Visualizations

Friedländer Annulation: Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions. The following diagram illustrates a plausible base-catalyzed mechanism.

A This compound + Diketone B Aldol (B89426) Adduct Intermediate A->B Base-catalyzed aldol condensation C Enone Intermediate B->C Dehydration D Cyclized Intermediate (Imine formation) C->D Intramolecular cyclization E Quinoline Product D->E Aromatization (Tautomerization)

Caption: Mechanism of the Friedländer synthesis of quinolines.

Experimental Workflow: Quinoline Synthesis

The following diagram outlines the general workflow for the synthesis and purification of quinoline derivatives.

start Start reactants Mix this compound, Diketone, and Catalyst in Solvent start->reactants reaction Heat and Stir (Conventional or Microwave) reactants->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for quinoline synthesis.

Application in Drug Development

Quinoline and quinazolinone cores are present in numerous FDA-approved drugs and clinical candidates. Their derivatives have demonstrated a wide range of pharmacological activities.[11][12]

  • Quinoline Derivatives: Exhibit anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular activities.[11]

  • Quinazolinone Derivatives: Known for their antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[3][12]

The synthetic protocols described herein provide a foundation for the generation of libraries of novel quinoline and quinazolinone derivatives for high-throughput screening and lead optimization in drug discovery programs. The versatility of the starting materials allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity for various biological targets.

References

Application Notes: Protecting Group Strategies for the Amino Group in 2-Aminobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzonitrile is a versatile building block in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds, including quinazolines and other pharmacologically active molecules. The presence of two reactive functional groups, the amino group and the nitrile group, necessitates the use of protecting group strategies to achieve selective transformations. The nucleophilic nature of the amino group makes it susceptible to a variety of reagents, and its protection is often a critical step in multi-step synthetic sequences. This document provides a comprehensive overview of common protecting group strategies for the amino group of this compound, including detailed protocols and comparative data.

The choice of a suitable protecting group is governed by several factors, including its stability to the reaction conditions of subsequent steps and the ease of its removal under conditions that do not affect other functional groups in the molecule.[1] This principle, known as orthogonal protection, is fundamental to the design of efficient and high-yielding synthetic routes.[2]

Commonly Used Protecting Groups for this compound

The most widely employed protecting groups for the amino functionality of this compound fall into two main categories: carbamates and sulfonamides.

  • Carbamate Protecting Groups: These are the most common choice for protecting amines due to their ease of introduction and the variety of conditions available for their removal.

    • tert-Butoxycarbonyl (Boc): The Boc group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]

    • Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to both acidic and basic conditions and is most commonly removed by catalytic hydrogenolysis.[5] This method offers a mild deprotection strategy.[6] Alternative deprotection methods include the use of strong acids or nucleophiles.[5][6]

  • Sulfonamide Protecting Groups: Sulfonamides offer robust protection for amino groups, being stable to a broad range of reaction conditions.

    • p-Toluenesulfonyl (Tosyl or Ts): The tosyl group provides excellent stability but its removal can be challenging, often requiring harsh reductive or strongly acidic conditions.[7]

Orthogonal Protecting Group Strategies

In complex syntheses involving multiple functional groups, an orthogonal protecting group strategy is essential. This approach allows for the selective removal of one protecting group in the presence of others. For instance, a molecule containing both a Boc-protected amine and a Cbz-protected amine can be selectively deprotected at either site. The Boc group can be removed with acid while the Cbz group remains intact, and conversely, the Cbz group can be cleaved by hydrogenolysis without affecting the Boc group. This orthogonality is crucial for the sequential modification of a molecule.[2]

Data Presentation: Comparison of Protecting Groups for this compound

Protecting GroupReagents for ProtectionTypical SolventsGeneral YieldsDeprotection ConditionsTypical Yields of DeprotectionKey Considerations
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., NEt₃, DMAP, NaOH)Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileHighTrifluoroacetic acid (TFA) in DCM; HCl in dioxane/EtOAcHighAcid-labile. The nitrile group is generally stable to Boc deprotection conditions.[8]
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, K₂CO₃)Dioxane/Water, Acetone/Water, Ethyl acetate (B1210297)HighH₂/Pd-C; HBr/AcOH; NaBH₄/Pd-CHighSensitive to catalytic hydrogenation. The nitrile group may be reduced under certain hydrogenation conditions.[9]
Tosyl (Ts) p-Toluenesulfonyl chloride (Ts-Cl), Base (e.g., Pyridine (B92270), NEt₃)Pyridine, Dichloromethane (DCM)Moderate to HighSmI₂/amine/water; Na/naphthaleneModerate to HighVery stable protecting group, requiring harsh conditions for removal.[4][10]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (B128534) (NEt₃) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, N-Boc-2-aminobenzonitrile, can be purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.

Protocol 2: Cbz Protection of this compound

This protocol details the protection of the amino group of this compound using benzyl chloroformate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Dioxane/Water or Acetone/Water mixture

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).

  • Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine (1 x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-Cbz-2-aminobenzonitrile by column chromatography or recrystallization.

Protocol 3: Tosyl Protection of this compound

This protocol outlines the protection of the amino group of this compound with p-toluenesulfonyl chloride.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine or DCM. If using DCM, add pyridine (1.5 eq) as a base.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude N-tosyl-2-aminobenzonitrile can be purified by recrystallization or column chromatography.

Protocol 4: Deprotection of N-Boc-2-aminobenzonitrile with TFA

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

  • N-Boc-2-aminobenzonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-2-aminobenzonitrile (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 5: Deprotection of N-Cbz-2-aminobenzonitrile by Hydrogenolysis

This protocol details the removal of the Cbz group via catalytic hydrogenation.

Materials:

  • N-Cbz-2-aminobenzonitrile

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Cbz-2-aminobenzonitrile (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Mandatory Visualizations

G cluster_protection Protection cluster_reaction Selective Reaction cluster_deprotection Deprotection This compound This compound Protected_this compound Protected This compound This compound->Protected_this compound Protection Protecting_Group_Reagent Protecting Group Reagent (e.g., Boc₂, Cbz-Cl) Protecting_Group_Reagent->Protected_this compound Reaction_on_Nitrile Reaction on Nitrile Group Protected_Intermediate Protected Intermediate with modified nitrile Reaction_on_Nitrile->Protected_Intermediate Final_Product Final Product with free amino group Protected_Intermediate->Final_Product Deprotection Deprotection_Reagent Deprotection Reagent (e.g., TFA, H₂/Pd-C) Deprotection_Reagent->Final_Product

Caption: General workflow for protecting group strategy in this compound reactions.

Orthogonal_Protection Start Substrate with -NH₂ and -XH groups Protect_NH2_Boc Protect -NH₂ with Boc Start->Protect_NH2_Boc Protect_XH_PG2 Protect -XH with PG2 Protect_NH2_Boc->Protect_XH_PG2 Intermediate_1 Boc-NH-Substrate-X-PG2 Protect_XH_PG2->Intermediate_1 React_at_X React at X Intermediate_1->React_at_X Path B Deprotect_Boc Deprotect Boc (Acid) Intermediate_1->Deprotect_Boc Path A Deprotect_PG2 Deprotect PG2 React_at_X->Deprotect_PG2 Deprotect PG2 first Intermediate_2 H₂N-Substrate-X'-PG2 Deprotect_Boc->Intermediate_2 React_at_NH2 React at NH₂ Intermediate_2->React_at_NH2 React_at_NH2->Deprotect_PG2 Final_Product Final Product Deprotect_PG2->Final_Product

Caption: Logical relationship of an orthogonal protecting group strategy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminobenzonitrile from Anthranilamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzonitrile from anthranilamide.

Troubleshooting Guide

This guide addresses common issues encountered during the dehydration of anthranilamide, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield, or I've recovered only starting material. What are the likely causes?

Answer: Low or no yield is a common issue that can stem from several factors related to the reagents, reaction conditions, or work-up procedure.

  • Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical.

    • Cause: The dehydrating agent may have degraded due to improper storage (e.g., exposure to moisture). Agents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are highly sensitive to moisture.

    • Solution: Use a fresh, unopened container of the dehydrating agent. Ensure anhydrous conditions are maintained throughout the experiment by using dry glassware and solvents.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in the reaction rate and selectivity.

    • Cause: The reaction temperature may be too low, leading to an incomplete reaction, or too high, promoting the formation of side products or degradation. For instance, some dehydration reactions are performed at room temperature, while others require heating to 60-70°C.[1][2]

    • Solution: Carefully control the reaction temperature based on the specific protocol. Use an oil bath or a reliable heating mantle with a temperature controller. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at the chosen temperature.

  • Presence of Water: Water in the reaction mixture can consume the dehydrating agent and inhibit the desired reaction.

    • Cause: Use of wet solvents, glassware, or starting material (anthranilamide).

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If the starting material is suspected to contain moisture, dry it in a vacuum oven before proceeding. Using drying agents like molecular sieves can also be beneficial.[3][4]

  • Improper Order of Reagent Addition: The sequence of adding reagents can significantly impact the outcome.

    • Cause: Adding the anthranilamide to the dehydrating agent (or vice versa) without proper temperature control can lead to localized heating and side reactions.

    • Solution: A recommended procedure involves adding the anthranilamide to a solution of the dehydrating agent in the chosen solvent, often with cooling to manage any exothermic reaction.[5]

Issue 2: Formation of Impurities and Side Products

Question: My final product is impure, showing multiple spots on TLC or unexpected peaks in NMR/GC-MS. What are the potential side reactions?

Answer: The formation of impurities is often linked to the reactivity of the starting materials and intermediates.

  • Hydrolysis of Product: this compound can hydrolyze back to anthranilamide during the work-up.

    • Cause: Prolonged exposure to acidic or basic aqueous conditions during extraction.

    • Solution: Minimize the time the product is in contact with the aqueous phase during work-up. Ensure the pH is controlled as specified in the protocol. For instance, one process specifies extraction at an acidic pH (0-2) to minimize impurities.[5]

  • Side Reactions with the Dehydrating Agent: The amino group of anthranilamide can react with some dehydrating agents.

    • Cause: The free amino group is nucleophilic and can compete with the amide for reaction with the dehydrating agent.

    • Solution: The choice of dehydrating agent can influence this. Phenylphosphonic dichloride in pyridine (B92270) has been shown to be a chemo-selective method for the dehydration of the amide group in 2-aminobenzamide (B116534) without affecting the amino group.[2][6]

  • Self-Condensation at High Temperatures: Although more commonly reported for similar molecules, high temperatures can potentially lead to self-condensation or polymerization.[7]

    • Cause: Excessive heating during the reaction or distillation.

    • Solution: Maintain the recommended reaction temperature and purify the product using vacuum distillation at the lowest possible temperature.

Frequently Asked Questions (FAQs)

Q1: Which dehydrating agent should I choose for the best yield?

A1: The choice of dehydrating agent depends on available resources, safety considerations, and desired scale. Phenylphosphonic dichloride in pyridine has been reported to give a very high yield of 96%.[2] Phosphorus pentachloride (PCl₅) in a halogenated solvent like chloroform (B151607) is also effective, with reported yields in the range of 81-86%.[1] Thionyl chloride (SOCl₂) and phosphorus pentoxide (P₂O₅) are also commonly used dehydrating agents for converting primary amides to nitriles.[8][9][10]

Q2: What is the best solvent for this reaction?

A2: The optimal solvent is dependent on the dehydrating agent.

  • For Phosphorus Pentachloride (PCl₅) , halogenated solvents such as chloroform or dichloromethane (B109758) are preferred.[1][5]

  • For Phenylphosphonic Dichloride , pyridine is used as both a solvent and a base.[2]

  • For Thionyl Chloride (SOCl₂) , toluene (B28343) has been used effectively in the synthesis of related benzonitriles.[11]

Q3: How do I properly perform the work-up to maximize yield and purity?

A3: A typical work-up procedure involves several key steps:

  • Quenching: The reaction mixture is carefully quenched, often by pouring it into ice-water to decompose any remaining dehydrating agent.[5]

  • pH Adjustment: The pH of the aqueous solution is then adjusted. Some protocols suggest adjusting to a neutral pH of 7 with a base like sodium hydroxide, while others have found that extraction at an acidic pH of 0-2 results in fewer impurities.[1][5]

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as chloroform, dichloromethane, or ethyl acetate.[1][5]

  • Washing and Drying: The combined organic extracts are washed (e.g., with brine), then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[4]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified. This can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., with hexane (B92381) or cyclohexane).[1][5]

Q4: What are the key safety precautions for this reaction?

A4: The dehydrating agents used in this synthesis are hazardous and must be handled with care.

  • Phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phenylphosphonic dichloride are corrosive and react violently with water, releasing toxic gases (HCl). Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be equipped with a gas trap to neutralize acidic gases produced during the reaction.

  • Halogenated solvents like chloroform and dichloromethane are toxic and should also be handled in a fume hood.

Data Presentation

Table 1: Comparison of Dehydration Methods for Anthranilamide

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylphosphonic DichloridePyridine602496[2]
Phosphorus PentachlorideDioxane40186[1]
Phosphorus PentachlorideEthylene Chloride25-30181.5[1]
Phosphorus PentachlorideChloroformRoom Temp.Not Specified>99% Purity[5]
Phosphorus PentoxideNone (neat)Not Specified1 (distillation)Satisfactory[8]

Experimental Protocols

Protocol 1: Dehydration using Phenylphosphonic Dichloride in Pyridine[2]

  • Dissolve phenylphosphonic dichloride (1.0 eq) in pyridine.

  • Heat the solution to 60°C for 2 hours.

  • Add a solution of anthranilamide (1.0 eq) in pyridine to the reaction mixture.

  • Maintain the reaction at 60°C for 24 hours, monitoring by TLC.

  • After completion, evaporate the reaction mixture in vacuo to obtain an oily product.

  • Redissolve the product in ethanol (B145695) and evaporate again. Repeat this step three more times.

  • Purify the resulting residue by silica (B1680970) gel column chromatography.

Protocol 2: Dehydration using Phosphorus Pentachloride in Dioxane[1]

  • In a reaction vessel, combine anthranilamide (1.0 eq) and dioxane.

  • Add phosphorus pentachloride (1.8 eq) to the mixture.

  • Heat the reaction to 40°C for 1 hour with stirring. Pass nitrogen over the reaction mixture to remove the hydrogen chloride gas formed.

  • Cool the reaction solution and pour it into water.

  • Stir for 1 hour at room temperature.

  • Adjust the pH to 7 with sodium hydroxide.

  • Extract the product multiple times with methylene (B1212753) chloride.

  • Combine the organic extracts, dry them, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction_Pathway Dehydration of Anthranilamide Anthranilamide Anthranilamide (C₇H₈N₂O) Product This compound (C₇H₆N₂) Anthranilamide->Product Dehydrating Agent (e.g., PCl₅, SOCl₂) Water H₂O

Caption: Chemical transformation of anthranilamide to this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Anhydrous Solvents reagents Combine Anthranilamide, Solvent & Dehydrating Agent start->reagents react Stir at Controlled Temperature reagents->react monitor Monitor by TLC react->monitor quench Quench Reaction (e.g., with ice-water) monitor->quench Reaction Complete extract Adjust pH & Extract with Organic Solvent quench->extract dry Dry & Concentrate Organic Layer extract->dry purify Purify by Distillation or Recrystallization dry->purify

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Yield Start Low or No Yield Q_Reagent Is the dehydrating agent fresh & anhydrous? Start->Q_Reagent A_Reagent_No Use fresh reagent. Ensure anhydrous conditions. Q_Reagent->A_Reagent_No No Q_Temp Was the reaction temperature optimal? Q_Reagent->Q_Temp Yes A_Reagent_No->Q_Temp A_Temp_No Adjust temperature. Monitor with TLC. Q_Temp->A_Temp_No No Q_Water Was water excluded from the reaction? Q_Temp->Q_Water Yes A_Temp_No->Q_Water A_Water_No Use dry glassware and anhydrous solvents. Q_Water->A_Water_No No Q_Workup Was the work-up procedure correct? Q_Water->Q_Workup Yes A_Water_No->Q_Workup A_Workup_No Review pH adjustment and extraction steps. Q_Workup->A_Workup_No No Success Yield Improved Q_Workup->Success Yes A_Workup_No->Success

Caption: Decision tree for troubleshooting low yield issues.

References

common side products in the synthesis of 2-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-aminobenzonitrile. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most frequently employed methods for synthesizing this compound include:

Q2: My final product is a slightly off-white or tan color, even after purification. Is this a cause for concern?

A2: A slight off-white or tan coloration is common for many anilines, including this compound, and is often due to trace amounts of oxidation products.[1] The acceptability of this coloration depends on the requirements for your subsequent applications. For many research purposes, a slightly colored product with high purity confirmed by NMR and HPLC is acceptable.[1]

Q3: How can I effectively purify crude this compound?

A3: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system or by column chromatography. A common method involves dissolving the crude product in a solvent and then precipitating the purified product. For instance, after concentrating a chloroform (B151607) solution of the crude product, it can be treated with a non-polar hydrocarbon solvent like hexane (B92381) or cyclohexane (B81311) at an elevated temperature (40-60°C), followed by cooling to induce crystallization of the solid this compound.

Troubleshooting Guides by Synthetic Route

Route 1: Reduction of 2-Nitrobenzonitrile

This method involves the reduction of the nitro group of 2-nitrobenzonitrile to an amine. Various reducing agents can be employed, each with its own set of potential challenges.

Troubleshooting Common Issues:

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion to this compound Inactive catalyst (e.g., poisoned Pd/C or Raney nickel).- Use a fresh batch of catalyst. - Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation.
Insufficient reducing agent or hydrogen pressure.- Increase the equivalents of the chemical reducing agent. - For catalytic hydrogenation, increase the hydrogen pressure.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of 2-Aminobenzamide as a Side Product Intramolecular oxidation-reduction, particularly when using Raney nickel catalyst.[2]- Consider using a different catalyst system, such as palladium on carbon (Pd/C). - Optimize solvent and temperature conditions.
Presence of Intermediates (e.g., hydroxylamines, azo compounds) Incomplete reduction, which can occur with metal hydride reducing agents.[3]- Increase reaction time or temperature. - Ensure sufficient equivalents of the reducing agent are used.
Difficult Workup with Tin(II) Chloride Reduction Precipitation of tin salts upon basification of the reaction mixture.[4]- After the reaction, pour the mixture into a large volume of ice water and carefully neutralize with sodium bicarbonate to a pH of less than 8 to minimize the formation of intractable emulsions.[4] - Alternatively, add Celite to the reaction mixture, neutralize with concentrated ammonia, and filter the entire suspension through a pad of Celite or silica (B1680970) gel.[4]

Experimental Protocol: Reduction of 2-Nitrobenzonitrile with Zinc Dust

  • In a three-necked flask, add 56 g of concentrated hydrochloric acid and 7.4 g of 2-nitrobenzonitrile.

  • With vigorous stirring and cooling with cold water to maintain a temperature of 20-30°C, add 14.7 g of zinc dust in portions.

  • After the addition is complete, continue stirring for an additional 20 minutes.

  • Cool the reaction mixture to 5-10°C and neutralize by adding 5.8 g of sodium carbonate in portions over 5 minutes.

  • The resulting oily layer, which solidifies upon standing, is then extracted with 15 ml of toluene (B28343).

  • The toluene solution is separated and washed with 5 ml of water.

  • The toluene is removed by distillation, and the residue is distilled under vacuum to yield this compound.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Isolation A Charge flask with 2-nitrobenzonitrile and HCl B Add Zinc dust portion-wise at 20-30°C A->B Vigorous stirring C Stir for 20 minutes B->C D Cool to 5-10°C and neutralize with Na2CO3 C->D E Extract with Toluene D->E F Wash organic layer with water E->F G Concentrate and vacuum distill F->G H This compound G->H

Route 2: Dehydration of 2-Aminobenzamide

This route involves the removal of a water molecule from 2-aminobenzamide (anthranilamide) to form the nitrile. The choice of dehydrating agent is crucial to minimize side reactions.

Troubleshooting Common Issues:

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction/Presence of Starting Material Insufficient amount or activity of the dehydrating agent.- Increase the molar equivalents of the dehydrating agent. - Ensure the dehydrating agent is fresh and has not been deactivated by moisture.
Reaction time is too short or temperature is too low.- Increase the reaction time and/or temperature, monitoring for potential product degradation.
Formation of Phosphamide or Formamidine Side Products Reaction of the amino group with dehydrating agents like phosphoryl chloride or phenylphosphonic dichloride.- While this is a known reactivity, in the case of 2-aminobenzamide, the intramolecular assistance of the amino group can favor the desired dehydration. Using phenylphosphonic dichloride in pyridine (B92270) has been shown to give high yields of the nitrile.
Hydrolysis of Product to 2-Aminobenzamide or 2-Aminobenzoic Acid Presence of water during the reaction or workup.- Use anhydrous solvents and reagents. - During workup, minimize contact with water, especially under acidic or basic conditions at elevated temperatures. Extraction at an acidic pH (0-2) has been reported to yield fewer impurities.

Experimental Protocol: Dehydration of 2-Aminobenzamide using Phenylphosphonic Dichloride

  • Dissolve phenylphosphonic dichloride (15 mmol) in 10 mL of pyridine and heat the solution at 60°C for 2 hours.

  • To this solution, add a solution of 2-aminobenzamide (15 mmol) in 10 mL of pyridine.

  • Maintain the reaction mixture at 60°C for 24 hours.

  • After the reaction is complete, evaporate the solvent in vacuo to obtain an oily product.

  • Redissolve the product in ethanol (B145695) and evaporate again; repeat this process three more times.

  • Purify the resulting residue by silica gel column chromatography (eluent: chloroform-hexane, 1:3) to afford this compound.

G cluster_prep Reagent Preparation cluster_reaction Dehydration Reaction cluster_workup Purification A Dissolve Phenylphosphonic Dichloride in Pyridine B Heat at 60°C for 2h A->B C Add 2-Aminobenzamide in Pyridine B->C D Maintain at 60°C for 24h C->D E Evaporate in vacuo D->E F Redissolve in Ethanol and Evaporate (x4) E->F G Silica Gel Column Chromatography F->G H This compound G->H

Route 3: Sandmeyer Reaction

The Sandmeyer reaction can be used to introduce the cyano group onto the aromatic ring, typically starting from an aniline (B41778) derivative.

Troubleshooting Common Issues:

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Decomposition of the diazonium salt intermediate.- Maintain a low temperature (typically 0-5°C) during the diazotization step.[1] - Use the diazonium salt immediately after its formation.
Incomplete reaction.- Ensure the purity of the sodium nitrite (B80452) used for diazotization. - Add the sodium nitrite solution slowly to control the reaction.
Formation of Biaryl Side Products A known side reaction in the radical mechanism of the Sandmeyer reaction.[5][6]- Optimize the reaction conditions, including the concentration of the copper(I) cyanide catalyst.
Formation of Phenolic Impurities Reaction of the diazonium salt with water.- Use anhydrous solvents and reagents where possible. - Carefully control the reaction conditions to minimize the lifetime of the diazonium salt in an aqueous environment.
Explosion Hazard Isolation of the diazonium salt.- Never isolate the diazonium salt. Always use it in solution immediately after its preparation.[1]

G Start 2-Aminoaniline Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization DiazoniumSalt Aryl Diazonium Salt (Unstable Intermediate) Diazotization->DiazoniumSalt Cyanation Cyanation (CuCN) DiazoniumSalt->Cyanation Controlled Addition SideProduct1 Phenolic Impurities DiazoniumSalt->SideProduct1 Reaction with H2O SideProduct2 Biaryl Impurities DiazoniumSalt->SideProduct2 Radical Coupling Decomposition Decomposition Products DiazoniumSalt->Decomposition Elevated Temperature Product This compound Cyanation->Product

References

purification of 2-aminobenzonitrile from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-aminobenzonitrile from unreacted starting materials and side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities largely depend on the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as 2-nitrobenzonitrile, anthranilamide, or isatin (B1672199) derivatives.[1][2][3]

  • Side-Products: Formed during the reaction, which can vary significantly with the chosen reagents and conditions.

  • Residual Solvents and Reagents: Organic solvents used in the reaction or work-up, and leftover reagents.

Q2: What is the expected purity of this compound after purification?

A2: With appropriate purification techniques, it is possible to achieve a high degree of purity. Gas chromatography (GC) purity of over 99.5% has been reported.[2]

Q3: What is the melting point of pure this compound?

A3: The reported melting point of this compound is in the range of 45-53°C.[2][4] A sharp melting point within this range is a good indicator of purity.

Q4: Is this compound soluble in water?

A4: this compound is insoluble in water but is soluble in most common organic solvents.[4][5]

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield After Extraction Incorrect pH during extraction.For extractions from aqueous solutions, ensure the pH is acidic (pH 0-2) when extracting with a polar organic solvent like chloroform (B151607) to minimize impurities.[2]
Incomplete extraction.Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Oily Product Instead of Solid Presence of impurities lowering the melting point.The low melting point of this compound means impurities can cause it to remain an oil at room temperature.[2] Further purification by column chromatography or recrystallization is recommended.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Colored Impurities in the Final Product Formation of colored byproducts during the reaction.Treat the organic solution of the crude product with activated charcoal to improve the color before concentration.[2]
Poor Separation During Column Chromatography Incorrect solvent system (eluent).Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and the impurities.[6][7] A common system is a mixture of ethyl acetate (B1210297) and hexane.[1]
Product Fails to Crystallize Solution is not supersaturated.Concentrate the solution further to increase the product concentration.
Cooling too rapidly.Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
Presence of soluble impurities.If the product is still an oil, purify by column chromatography before attempting recrystallization again.

Experimental Protocols

Protocol 1: Purification by Extraction

This protocol is based on the work-up procedure for the synthesis of this compound from anthranilamide.[2]

  • Quenching: Quench the reaction mixture in ice-cold water.

  • pH Adjustment: Adjust the pH of the aqueous mixture to be acidic (pH 0-2).

  • Extraction: Extract the aqueous layer with a polar organic solvent such as chloroform. Repeat the extraction multiple times for better recovery.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic layer under vacuum to obtain the crude product.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying the crude this compound obtained after initial work-up.[3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent mixture, such as dichloromethane (B109758) and petroleum ether.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Vacuum Distillation

This technique is effective for separating this compound from non-volatile impurities.[1]

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude this compound under reduced pressure.

  • Collection: Collect the fraction that distills at the correct boiling point and pressure (e.g., 120-121°C at 15 mm Hg).[1]

Quantitative Data Summary

Purification Method Solvent/Reagent Key Parameters Yield Purity Reference
Extraction TolueneNeutralization with sodium carbonate at 5-10°C.95%One spot on TLC[1]
Extraction ChloroformExtraction at acidic pH (0-2).Good>99.5% (GC)[2]
Recrystallization Dichloromethane/Petroleum Ether-83.92% (of crude)Pale yellow crystals[3]
Vacuum Distillation -120-121°C at 15 mm Hg95%-[1]

Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (from reaction work-up) Extraction Liquid-Liquid Extraction Crude->Extraction Aqueous/Organic Recrystallization Recrystallization Crude->Recrystallization Solid/Liquid Chromatography Column Chromatography Crude->Chromatography Complex Mixture Distillation Vacuum Distillation Crude->Distillation Non-volatile Impurities Extraction->Recrystallization Extraction->Chromatography MP Melting Point Recrystallization->MP TLC TLC Chromatography->TLC Fraction Analysis GC GC/HPLC Distillation->GC Pure Pure this compound TLC->Pure GC->Pure MP->Pure

Caption: General workflow for the purification of this compound.

References

preventing the formation of phenolic byproducts in Sandmeyer reaction of anilines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of phenolic byproducts during the Sandmeyer reaction of anilines.

Troubleshooting Guide: Phenolic Byproduct Formation

The primary challenge in minimizing phenolic byproducts is the inherent instability of the intermediate aryl diazonium salt, which can react with water to form phenols.[1] Strict control over reaction parameters is crucial for success.

Problem Probable Cause Recommended Solution
High levels of phenolic byproduct detected (e.g., by TLC, GC-MS, or HPLC) Elevated reaction temperature: Aryl diazonium salts are thermally unstable and decompose readily at higher temperatures. The onset decomposition temperature for aniline (B41778) diazonium salt can be as low as 27.21°C.[2]Maintain a strict temperature range of 0-5°C throughout the diazotization and Sandmeyer reaction steps using an ice-salt bath.[1]
Prolonged reaction or storage time of the diazonium salt: The diazonium salt should be used immediately after its formation to prevent decomposition.Add the freshly prepared cold diazonium salt solution to the copper(I) catalyst solution without delay.
Insufficient acidity (pH too high): A high concentration of a strong mineral acid is necessary to stabilize the diazonium salt and prevent side reactions.[1] For electron-rich anilines, higher acid concentrations (e.g., 2.0-2.2 M) can help suppress side reactions.[3]Ensure the use of a sufficient excess of a strong mineral acid, such as HCl or H₂SO₄, during the diazotization step.
Low yield of the desired Sandmeyer product with significant tar formation Localized overheating: Dropwise addition of the sodium nitrite (B80452) solution is critical to dissipate the exothermic heat of the diazotization reaction.Add the cold sodium nitrite solution slowly and dropwise to the stirred aniline salt suspension while carefully monitoring the temperature.[4]
Decomposition of the diazonium salt: This can be indicated by excessive bubbling (N₂ gas evolution) and a darkening of the reaction mixture.[1]Adhere strictly to low-temperature conditions and immediate use of the diazonium salt.
Formation of colored impurities (azo compounds) Reaction of the diazonium salt with unreacted aniline: This can occur if the diazotization is incomplete or if the pH is not sufficiently acidic.[1]Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining a strongly acidic environment.

Quantitative Data on Diazonium Salt Stability

While direct comparative yield data of phenolic byproducts under varying Sandmeyer conditions is sparse in the literature, kinetic studies on diazonium salt decomposition provide valuable insights into the critical nature of temperature control.

Parameter Value Significance for Preventing Phenol (B47542) Formation Reference
Onset Decomposition Temperature (T_onset) of Aniline Diazonium Salt 27.21°C (at a heating rate of 2 K/min)This is the temperature at which the decomposition of the diazonium salt begins. It is crucial to keep the reaction temperature well below this value.[2]
Time to Maximum Rate of Decomposition under Adiabatic Conditions (TD24) 6.2°CThis is the temperature at which the time to maximum rate of decomposition is 24 hours. It underscores the high thermal sensitivity of the diazonium salt even at low temperatures.[2]
Diazonium Salt Formation Time in a Flow Reactor < 1 minute at 10°CThis indicates that the diazotization reaction is very rapid, and long reaction times are not necessary, which can help minimize the time the unstable diazonium salt is present.[3]
Purity of Diazonium Salt formed between -10°C and 10°C Minimal decrease in purity observedSuggests that if the diazonium salt is used immediately, very low temperatures may not be as critical as previously thought, as long as the temperature is well-controlled and kept low.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of phenol formation in the Sandmeyer reaction?

A1: The primary cause is the reaction of the intermediate aryl diazonium salt with water, which is the solvent in the reaction medium.[1] This reaction, known as hydrolysis or decomposition, is highly temperature-dependent and is accelerated by elevated temperatures.[1]

A2: The 0-5°C range is critical for the stability of the aryl diazonium salt.[1] Kinetic studies show that the decomposition of these salts can begin at temperatures as low as 27.21°C, and they are highly sensitive to thermal runaway.[2] It is strongly advised to maintain the recommended low-temperature range to minimize phenol formation and ensure the safety of the reaction.

Q3: How can I visually determine if my diazonium salt is decomposing to form phenols?

A3: The decomposition of the diazonium salt is often accompanied by vigorous bubbling or foaming due to the release of nitrogen gas (N₂).[1] You may also observe a color change in the reaction mixture, which can turn into a darker, often tarry, appearance, indicating the formation of phenolic and other byproducts.[1]

Q4: Does the type of acid used in the diazotization step affect phenol formation?

A4: While the primary role of the acid is to generate nitrous acid and stabilize the diazonium salt, the choice of acid can be important. A strong, non-nucleophilic acid like sulfuric acid is often preferred. Using a high concentration of a strong mineral acid is crucial to prevent side reactions.[1]

Q5: Is it better to use a stoichiometric or catalytic amount of the copper(I) salt?

A5: While the copper(I) salt acts as a catalyst in the Sandmeyer reaction, it is often used in stoichiometric amounts to ensure a high reaction rate and better yields.[5] The rapid conversion of the diazonium salt to the desired product minimizes the time it has to decompose and form phenolic byproducts.

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of an Aromatic Amine

This protocol describes the formation of the aryl diazonium salt, which is the common intermediate for all Sandmeyer reactions.

Materials:

  • Primary aromatic amine

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • Dissolve the primary aromatic amine in a mixture of the chosen strong acid and water in a flask.

  • Cool the flask in an ice-salt bath to a temperature between 0 and 5°C with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt suspension. It is crucial to maintain the temperature of the reaction mixture between 0 and 5°C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes at 0-5°C.

  • The resulting cold solution containing the aryl diazonium salt should be used immediately in the subsequent Sandmeyer reaction.

Visualizations

Sandmeyer_vs_Phenol_Formation cluster_diazotization Diazotization cluster_sandmeyer Desired Sandmeyer Reaction cluster_phenol Undesired Phenol Formation Aniline Ar-NH₂ (Aniline) Diazonium_Salt Ar-N₂⁺ (Aryl Diazonium Salt) Aniline->Diazonium_Salt NaNO₂, HCl 0-5°C Sandmeyer_Product Ar-X (Sandmeyer Product) (X = Cl, Br, CN) Diazonium_Salt->Sandmeyer_Product CuX Phenol Ar-OH (Phenolic Byproduct) Diazonium_Salt->Phenol H₂O, ΔT > 5°C

Caption: Competing pathways of the aryl diazonium salt in the Sandmeyer reaction.

Troubleshooting_Workflow Start High Phenolic Byproduct? Temp_Check Was Temp < 5°C? Start->Temp_Check Acid_Check Sufficient Acid? Temp_Check->Acid_Check Yes Solution_Temp Maintain 0-5°C Temp_Check->Solution_Temp No Time_Check Diazonium Salt Used Immediately? Acid_Check->Time_Check Yes Solution_Acid Increase Acid Concentration Acid_Check->Solution_Acid No Solution_Time Use Diazonium Salt Promptly Time_Check->Solution_Time No Success Phenol Minimized Time_Check->Success Yes Failure Re-evaluate Protocol Solution_Temp->Failure Solution_Acid->Failure Solution_Time->Failure

Caption: Troubleshooting workflow for minimizing phenolic byproducts.

References

Technical Support Center: Optimization of 2-Aminobenzonitrile Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the cyclization of 2-aminobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common cyclization reactions involving this compound?

A1: this compound is a versatile building block used in the synthesis of various nitrogen-containing heterocyclic compounds. Common cyclization reactions include:

  • Synthesis of Quinazolinones: Tandem reactions with alcohols using catalysts like Cobalt or Ruthenium complexes.[1][2]

  • Synthesis of Quinazoline-2,4(1H,3H)-diones: Cyclization with carbon dioxide (CO2) in water, often catalyzed by alcohol amines or ionic liquids.[3]

  • Synthesis of 2-Aminoquinazolines: Acid-mediated [4+2] annulation with N-benzyl cyanamides.[4]

  • Synthesis of 4-Alkoxyquinazolines: Intramolecular electrophilic cyclization of N-arylimines, which are formed in situ from 2-aminobenzonitriles and aldehydes.[5]

Q2: Which catalysts are typically most effective for this type of cyclization?

A2: The choice of catalyst is highly dependent on the specific desired product.

  • Acid Catalysts: Hydrochloric acid (HCl) is effective for mediating the [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides.[4] Trifluoroacetic acid (TFA) has also been used to promote cyclization by activating the nitrile group under mild conditions.[6]

  • Metal Catalysts: Cobalt and Ruthenium complexes are used for tandem transformations with alcohols to form quinazolinones.[1][2] Copper catalysts are also essential for certain cyclization pathways.[7]

  • Base Catalysts: Alcohol amines like diethanolamine (B148213) (DEA) can effectively catalyze the cyclization with CO2 in water.[3]

Q3: How does reaction temperature impact the yield and selectivity of the cyclization?

A3: Temperature is a critical parameter. Generally, elevated temperatures can increase the reaction rate and improve yields, but excessive heat may lead to the formation of side products or degradation of starting materials. For example, in certain acid-mediated cyclizations, increasing the temperature to 70 °C is optimal.[4] For other reactions, a temperature of 100-150 °C has been found to be suitable to achieve significant yield improvement.[7][8] It is crucial to optimize the temperature for each specific reaction system.

Q4: What solvents are recommended for this compound cyclization?

A4: The ideal solvent depends on the reaction mechanism and reactants.

  • Polar Aprotic Solvents: Solvents like dioxane are commonly used.

  • Protic Solvents: Water and aliphatic alcohols are used in specific green chemistry protocols, particularly for cobalt-catalyzed transformations and CO2-involved cyclizations.[1][3]

  • Halogenated Solvents: Chloroform has been shown to provide good yields and high purity for the synthesis and extraction of this compound itself.[9]

  • Fluorinated Alcohols: Hexafluoroisopropanol (HFIP) is used in certain acid-mediated annulation reactions.[4]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Insufficient reaction temperature or time. 2. Inactive or inappropriate catalyst. 3. Poor quality or degradation of starting materials. 4. Incorrect stoichiometry. 5. Inefficient mixing.1. Incrementally increase the reaction temperature and monitor progress via TLC. Extend the reaction time. 2. Verify catalyst activity. Consider screening different catalysts (e.g., various acids, metal complexes). 3. Ensure the purity of this compound and other reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if materials are sensitive to air or moisture. 4. Carefully re-check the molar ratios of all reactants. 5. Ensure efficient and consistent stirring throughout the reaction.
Formation of Multiple Side Products 1. Reaction temperature is too high, causing decomposition or side reactions. 2. Presence of impurities in starting materials or solvents. 3. Undesired reactivity of functional groups on the substrates.1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. 2. Use high-purity, dry solvents and purified starting materials. 3. Consider using protecting groups for sensitive functionalities on the starting materials if they are interfering with the desired cyclization.
Inconsistent Results / Poor Reproducibility 1. Variability in the quality of reagents or solvents. 2. Presence of atmospheric moisture or oxygen. 3. Inconsistent heating.1. Use reagents and solvents from the same batch or ensure consistent purity for each run. 2. Use dry solvents and maintain an inert atmosphere, especially for sensitive catalysts and reagents. 3. Utilize a temperature-controlled oil bath or heating mantle for uniform and stable heating.

Optimization of Reaction Conditions: Data Summary

The following tables summarize quantitative data from studies on optimizing cyclization reactions.

Table 1: Effect of Catalyst and Temperature on a Cyclization Reaction

EntryCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
1CuI (10)L-proline (20)1202468
2CuI (10)L-proline (20)1502485
3CuI (5)L-proline (10)1502485
4CuI (5)L-proline (10)1504892
5NoneL-proline (10)15048No Reaction
6CuI (5)None15048<10

Data adapted from a study on Ullmann-type cyclization. The sole use of the copper catalyst was proven to be essential for the reaction.[7]

Table 2: Influence of Solvent on Acid-Mediated Cyclization Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dioxane100364
2Toluene100355
3DMF100378
4DMSO100385
5NMP100391

Data adapted from a study on POCl3-mediated cyclization. N-Methyl-2-pyrrolidone (NMP) was found to be the optimal solvent.[8]

Key Experimental Protocols

Protocol 1: Acid-Mediated Synthesis of 2-Amino-4-iminoquinazolines [4]

This protocol details the [4+2] annulation of this compound with an N-benzyl cyanamide (B42294) mediated by hydrochloric acid.

  • Reactant Preparation: To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), N-benzyl cyanamide (1.5 mmol, 1.5 equiv.), and hydrochloric acid (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 5 mL of hexafluoroisopropanol (HFIP) to the mixture.

  • Reaction: Stir the resulting mixture in an oil bath heated to 70 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine and dry it over anhydrous Na2SO4.

  • Isolation: Remove the solvent under reduced pressure. Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the final product.

Visual Diagrams

experimental_workflow General Experimental Workflow for Optimization start Start: Define Reaction setup Setup Reaction: - this compound - Reagents & Catalyst - Solvent start->setup run Run Reaction (Initial Conditions: T, t, atm) setup->run monitor Monitor Progress (TLC/GC/LCMS) run->monitor workup Workup & Isolation monitor->workup analyze Analyze Product (Yield, Purity) workup->analyze decision Yield/Purity Optimal? analyze->decision optimize Optimize Parameters: - Temperature - Catalyst Load - Solvent - Time decision->optimize No   finish End: Optimized Protocol decision->finish  Yes optimize->setup troubleshooting_flowchart Troubleshooting Logic for Low Yield start Problem: Low Yield q_temp Is Temperature Optimized? start->q_temp a_temp Adjust Temperature (Increase/Decrease) q_temp->a_temp No q_catalyst Is Catalyst Active & Correct? q_temp->q_catalyst Yes rerun Re-run Experiment a_temp->rerun a_catalyst Screen Catalysts & Vary Loading q_catalyst->a_catalyst No q_reagents Are Reagents Pure & Stoichiometry Correct? q_catalyst->q_reagents Yes a_catalyst->rerun a_reagents Purify Reagents & Verify Stoichiometry q_reagents->a_reagents No q_solvent Is Solvent Appropriate & Dry? q_reagents->q_solvent Yes a_reagents->rerun a_solvent Screen Solvents & Use Anhydrous Conditions q_solvent->a_solvent No q_solvent->rerun Yes a_solvent->rerun reaction_mechanism Plausible Acid-Mediated Cyclization Mechanism sub1 N-Benzyl Cyanamide + H+ int1 Protonated Intermediate (Electrophilic Carbon) sub1->int1 Protonation int2 Amidine Intermediate int1->int2 Nucleophilic Addition sub2 This compound (Nucleophilic Attack) sub2->int2 int3 Intramolecular Cyclization int2->int3 Isomerization product Final Product (Iminoquinazoline) int3->product Isomerization

References

troubleshooting guide for the synthesis of 2-aminobenzonitrile derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 2-aminobenzonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound derivatives?

A1: The most prevalent methods for synthesizing this compound derivatives include the Sandmeyer reaction of anilines, palladium-catalyzed cyanation of 2-haloanilines, and the dehydration of 2-aminobenzamides. Each method has its own advantages and potential challenges.

Q2: My Sandmeyer reaction for the synthesis of a this compound derivative is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?

A2: Low yields in the Sandmeyer reaction are often attributed to the instability of the diazonium salt intermediate.[1] Key factors to investigate include the reaction temperature, the purity of your starting aniline, and the quality of your sodium nitrite. Common side products include phenols, from the reaction of the diazonium salt with water, and azo compounds from coupling reactions.[2][3]

Q3: In the palladium-catalyzed cyanation of a 2-haloaniline, I am observing significant amounts of starting material even after prolonged reaction times. What could be the issue?

A3: Incomplete conversion in palladium-catalyzed cyanation reactions can stem from several factors. Catalyst deactivation is a primary concern, as cyanide ions can poison the palladium catalyst.[4][5] The choice of ligand, the cyanide source, and the reaction temperature are all critical parameters to optimize. Additionally, the reactivity of the aryl halide is important, with iodides and bromides generally being more reactive than chlorides.[6]

Q4: I am attempting to dehydrate a 2-aminobenzamide (B116534) derivative to the corresponding nitrile, but the reaction is sluggish and gives a poor yield. How can I improve this?

A4: The choice of dehydrating agent is crucial for the successful conversion of 2-aminobenzamides to 2-aminobenzonitriles.[7][8] Harsh dehydrating agents can lead to side reactions with the amino group.[7] Milder reagents and careful control of reaction conditions are often necessary. The presence of moisture can also significantly hinder the reaction by consuming the dehydrating agent.[1]

Troubleshooting Guides

Low Yield in Sandmeyer Cyanation of 2-Aminoanilines

Problem: The synthesis of a this compound derivative via the Sandmeyer reaction is resulting in a low yield (<40%) and the formation of multiple side products observed by TLC or LC-MS.

Troubleshooting Workflow:

cluster_start Low Yield in Sandmeyer Reaction cluster_diazotization Diazotization Step cluster_cyanation Cyanation Step cluster_analysis Analysis & Optimization cluster_solution Solution Start Low Yield (<40%) & Multiple Side Products Temp_Control Check Temperature Control (Maintain 0-5 °C) Start->Temp_Control NaNO2_Quality Verify NaNO2 Quality & Stoichiometry Temp_Control->NaNO2_Quality Acid_Conc Ensure Adequate Acid Concentration NaNO2_Quality->Acid_Conc CuCN_Prep Use Freshly Prepared CuCN Solution Acid_Conc->CuCN_Prep Addition_Rate Slow, Controlled Addition of Diazonium Salt CuCN_Prep->Addition_Rate Byproduct_ID Identify Byproducts (e.g., Phenols, Azo Compounds) Addition_Rate->Byproduct_ID Optimize Optimize Reaction Time & Quenching Procedure Byproduct_ID->Optimize Improved_Yield Improved Yield of this compound Derivative Optimize->Improved_Yield

Caption: Troubleshooting workflow for low yield in Sandmeyer cyanation.

Quantitative Data Comparison:

ParameterProblematic ConditionRecommended ConditionExpected Outcome
Temperature > 10 °C0-5 °CMinimized diazonium salt decomposition
NaNO₂ Addition Rapid, single portionSlow, dropwise additionControlled diazotization, reduced side reactions
CuCN Solution Old or discoloredFreshly prepared and activeEfficient cyanation
Yield < 40%> 70%Improved product formation
Incomplete Conversion in Palladium-Catalyzed Cyanation

Problem: The palladium-catalyzed cyanation of a 2-bromoaniline (B46623) derivative stalls, with a significant amount of starting material remaining.

Troubleshooting Workflow:

cluster_start Incomplete Conversion in Pd-Catalyzed Cyanation cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions cluster_analysis Analysis & Solution Start Incomplete Conversion of 2-Bromoaniline Derivative Catalyst_Activity Check Catalyst Activity (Use fresh Pd source) Start->Catalyst_Activity Ligand_Choice Evaluate Ligand (e.g., phosphine-based) Catalyst_Activity->Ligand_Choice Catalyst_Loading Optimize Catalyst Loading (e.g., 1-5 mol%) Ligand_Choice->Catalyst_Loading Cyanide_Source Consider Cyanide Source (e.g., K4[Fe(CN)6], Zn(CN)2) Catalyst_Loading->Cyanide_Source Solvent_Purity Ensure Anhydrous Solvent Cyanide_Source->Solvent_Purity Temperature Adjust Temperature (e.g., 80-120 °C) Solvent_Purity->Temperature Monitor_Reaction Monitor by TLC/GC-MS Temperature->Monitor_Reaction Complete_Conversion Achieve Complete Conversion Monitor_Reaction->Complete_Conversion

Caption: Troubleshooting workflow for incomplete palladium-catalyzed cyanation.

Quantitative Data Comparison:

ParameterProblematic ConditionRecommended ConditionExpected Outcome
Catalyst Old Pd(OAc)₂Fresh Pd₂(dba)₃ with XPhos ligandHigher catalytic activity
Cyanide Source NaCNK₄[Fe(CN)₆]Reduced catalyst poisoning, safer handling
Temperature 80 °C120 °CIncreased reaction rate
Conversion < 50%> 90%Complete consumption of starting material
Poor Yield in Dehydration of 2-Aminobenzamide

Problem: Dehydration of a 2-aminobenzamide derivative using a common dehydrating agent (e.g., POCl₃) results in a low yield and formation of a dark, complex mixture.

Troubleshooting Workflow:

cluster_start Poor Yield in Dehydration of 2-Aminobenzamide cluster_reagents Reagents & Conditions cluster_procedure Experimental Procedure cluster_analysis Analysis & Solution Start Low Yield & Dark Mixture from 2-Aminobenzamide Dehydration Dehydrating_Agent Select Milder Dehydrating Agent (e.g., Phenylphosphonic dichloride) Start->Dehydrating_Agent Stoichiometry Optimize Stoichiometry of Dehydrating Agent Dehydrating_Agent->Stoichiometry Solvent Use Anhydrous Pyridine as Solvent/Base Stoichiometry->Solvent Temperature_Control Maintain Reaction Temperature (e.g., 60 °C) Solvent->Temperature_Control Moisture_Control Ensure Anhydrous Conditions Temperature_Control->Moisture_Control Purification Purify by Column Chromatography or Recrystallization Moisture_Control->Purification High_Yield Obtain High Yield of Pure this compound Purification->High_Yield

References

minimizing dimer formation in reactions involving 2-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize dimer formation and other side reactions when working with 2-aminobenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions with this compound.

Issue 1: Low Yield and a Significant Amount of High-Molecular-Weight Byproduct Observed

  • Question: My reaction has a low yield of the desired product, and I'm observing a significant amount of a byproduct with a higher molecular weight than my starting material. Could this be a dimer?

  • Answer: Yes, it is highly probable that you are observing the formation of a dimer or other self-condensation products. This compound can undergo self-reaction where the amino group of one molecule attacks the nitrile group of another, leading to the formation of quinazoline-type structures. To address this, consider the following troubleshooting steps:

    • Temperature Control: Elevated temperatures can provide the activation energy for dimerization.[1] Maintain the reaction at or below room temperature if the desired reaction allows. For highly exothermic reactions, consider cooling the reaction mixture.[2]

    • Inert Atmosphere: The presence of oxygen can sometimes promote side reactions.[1] Ensure your reaction is conducted under a strictly inert atmosphere, such as nitrogen or argon.[2]

    • Reagent Purity: Impurities in your starting materials or solvents can catalyze side reactions. Ensure you are using pure this compound and dry, high-quality solvents.[3]

    • Protecting Groups: If other strategies fail, protecting the amino group is a highly effective method to prevent self-reaction.[2]

Issue 2: Reaction Fails to Go to Completion, and Starting Material is Recovered

  • Question: My reaction is not proceeding to completion, and I am recovering a significant amount of unreacted this compound. What could be the cause?

  • Answer: Incomplete conversion can be due to several factors. Here is a systematic approach to troubleshoot this issue:

    • Reagent Quality: Ensure that all reagents are pure and active. For instance, if you are performing a Grignard reaction, the Grignard reagent is highly sensitive to moisture and air.[2]

    • Reaction Conditions: The solvent, temperature, and order of addition can significantly impact the reaction's success.[3] Consult the literature for the optimal conditions for your specific transformation. Some reactions may require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[4]

    • Stoichiometry: In some cases, using an excess of one reagent can drive the reaction to completion. For example, when using a Grignard reagent with this compound, an excess of the Grignard is often necessary to compensate for its reaction with the amino group.[2]

Frequently Asked Questions (FAQs)

1. What is the likely structure of the this compound dimer?

The self-condensation of this compound typically leads to the formation of quinazoline (B50416) derivatives. A common dimer is 4-amino-2-(2-aminophenyl)quinazoline, formed from the reaction of two molecules of this compound.

2. What is the general mechanism for dimer formation?

The primary mechanism involves the nucleophilic attack of the amino group of one this compound molecule on the electrophilic carbon of the nitrile group of a second molecule. This is followed by intramolecular cyclization and rearrangement to form the stable quinazoline ring system.

3. What are the key factors that promote dimerization?

Several factors can promote the self-reaction of this compound:

  • Elevated Temperatures: Higher temperatures increase the rate of the dimerization side reaction.[1]

  • Extreme pH: Both highly acidic and basic conditions can alter the reactivity of the amino and nitrile groups, potentially catalyzing self-condensation.[1]

  • Presence of Certain Catalysts: While some catalysts are intended to promote the desired reaction, they may also inadvertently catalyze dimerization.

  • High Concentrations: Higher concentrations of this compound can increase the probability of intermolecular reactions leading to dimers.

4. How can I minimize dimer formation?

Here are some general strategies:

  • Optimize Reaction Conditions: Carefully control the temperature, concentration of reactants, and reaction time.[5]

  • Use of Protecting Groups: Protecting the amino group is a robust strategy to prevent it from participating in side reactions.[2]

  • Choose Appropriate Solvents: The choice of solvent can influence reaction pathways. Non-reactive, aprotic solvents are often a good choice.[1]

Data on Reaction Optimization

While direct comparisons of dimer formation are scarce in the literature, the following table provides examples of how reaction conditions can be optimized to achieve high yields of the desired product, thereby minimizing side reactions like dimerization.

Desired ProductReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
3-benzyl-4-imino-3,4-dihydroquinazolin-2-amineThis compound, N-benzyl cyanamide (B42294)HClHFIP7075[6]
Quinazoline-2,4(1H,3H)-dioneThis compound, CO2DBU/[Bmim][OAc]None6091[7]
2-AminobenzophenoneThis compound, Phenyl GrignardNoneTHFRefluxLow (unspecified)[2]
This compound2-AminobenzamidePhenylphosphonic dichloridePyridine6096[8]

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-benzyl-4-imino-3,4-dihydroquinazolin-2-amine (Minimizing Dimerization through Stoichiometry and Controlled Conditions) [6]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), N-benzyl cyanamide (1.5 mmol, 1.5 equiv.), and hydrochloric acid (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (5 mL).

  • Reaction: Stir the resulting mixture at 70 °C for 1 hour.

  • Workup: After the reaction is complete (monitored by TLC), extract the residue with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine and dry over anhydrous Na2SO4. Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography.

Protocol 2: Protection of the Amino Group (General Concept)

To prevent dimerization, the amino group of this compound can be protected. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

  • Protection Step:

    • Dissolve this compound in a suitable solvent (e.g., THF, dichloromethane).

    • Add a base (e.g., triethylamine, diisopropylethylamine).

    • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the Boc-protected this compound.

  • Desired Reaction:

    • Perform your intended reaction with the Boc-protected this compound.

  • Deprotection Step:

    • Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in an organic solvent) to yield the desired product with a free amino group.

Visual Guides

Dimerization_Pathway cluster_desired Desired Reaction Pathway cluster_dimer Undesired Dimerization Pathway A This compound C Desired Product A->C [Catalyst/Conditions] B Reactant 'X' B->C D This compound F Dimer (Quinazoline derivative) D->F Self-condensation (e.g., heat) E Another This compound E->F

Caption: Desired reaction pathway vs. undesired dimerization.

Troubleshooting_Flowchart start Low yield and/or high MW byproduct? check_temp Is reaction temperature above RT? start->check_temp lower_temp Action: Lower temperature or use cooling. check_temp->lower_temp Yes check_atmosphere Is reaction under inert atmosphere? check_temp->check_atmosphere No lower_temp->check_atmosphere use_inert Action: Use N2 or Ar. check_atmosphere->use_inert No check_purity Are reagents and solvents pure and dry? check_atmosphere->check_purity Yes use_inert->check_purity purify Action: Purify starting materials and use dry solvents. check_purity->purify No protecting_group Consider protecting the amino group. check_purity->protecting_group Yes purify->protecting_group

Caption: Troubleshooting flowchart for dimer formation.

Experimental_Workflow cluster_protection Amine Protection cluster_main_reaction Main Reaction cluster_deprotection Deprotection start This compound protect React with (Boc)2O, Et3N in THF at RT start->protect protected_cpd Boc-protected This compound protect->protected_cpd main_reaction Desired reaction (e.g., Grignard) protected_cpd->main_reaction protected_product Protected desired product main_reaction->protected_product deprotect Treat with TFA in CH2Cl2 protected_product->deprotect final_product Final Product deprotect->final_product

Caption: Workflow with a protecting group strategy.

References

Technical Support Center: Scale-Up of 2-Aminobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-aminobenzonitrile. The information is designed to address specific challenges encountered during laboratory-scale experiments and, critically, during the scale-up to pilot plant and industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most suitable for large-scale production?

A1: Several synthetic routes to this compound have been established, each with distinct advantages and disadvantages for scale-up. The most common methods include:

  • Dehydration of Anthranilamide: This is often considered a favorable route for industrial production. A process involving the reaction of anthranilamide with phosphorus pentachloride in a halogenated solvent at room temperature has been developed for preparing high-purity this compound and is noted to be amenable to scale-up.[1]

  • From Isatin (B1672199): One method involves the thermal decomposition of isatin-β-oxime. However, this reaction can be violent and produce a large volume of carbon dioxide, making it difficult to control on a large scale and thus "particularly unfavorable for scale-up production."[2]

  • Sandmeyer Reaction of Anthranilic Acid: This classic method involves the diazotization of anthranilic acid followed by cyanation. While widely used, the thermal instability of the diazonium salt intermediate requires strict temperature control (typically 0-5 °C), which can be challenging in large reactors.[3]

  • From o-Nitrobenzonitrile: The reduction of o-nitrobenzonitrile is another viable route. A method using zinc dust in a hydrochloric acid medium has been reported to give a high yield (95%).[4]

For large-scale synthesis, the dehydration of anthranilamide often presents a more straightforward and controllable process compared to the hazardous and potentially runaway reactions associated with other routes.

Q2: What are the primary safety concerns when synthesizing this compound on a larger scale?

A2: Scaling up the synthesis of this compound introduces several significant safety hazards that must be carefully managed:

  • Thermal Runaway: Many of the synthetic routes are exothermic. Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. This is a particular concern for the thermal decomposition of isatin-based intermediates and the Sandmeyer reaction if cooling fails.

  • Handling of Toxic and Corrosive Reagents: Reagents such as phosphorus pentachloride, thionyl chloride, and copper(I) cyanide are highly toxic and/or corrosive. Handling large quantities of these materials requires specialized equipment and stringent safety protocols.

  • Unstable Intermediates: Aryl diazonium salts formed during the Sandmeyer reaction are thermally unstable and can be explosive if isolated in a dry state. They should be prepared and used in solution at low temperatures without delay.

  • Gas Evolution: Some routes, like the decomposition of isatin-3-oxime, release large volumes of gas (e.g., CO2), which can lead to a dangerous pressure buildup in a sealed reactor.[2]

Q3: My final product is off-color (yellow to brown). What are the likely causes and how can I obtain a purer, lighter-colored product?

A3: Discoloration in the final product is a common issue and can often be attributed to the presence of impurities. Here are some potential causes and solutions:

  • Oxidation: The amino group in this compound can be susceptible to air oxidation, leading to colored byproducts. Performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.

  • Residual Impurities from Starting Materials: The quality of your starting materials can significantly impact the purity and color of the final product. Ensure you are using high-purity reagents.

  • Side Reactions: Inadequate temperature control or incorrect stoichiometry can lead to the formation of colored side products.

  • Purification: If your crude product is discolored, purification by recrystallization is often effective. The use of activated charcoal during recrystallization can help remove colored impurities.[5] A process involving charcolization of the chloroform (B151607) solution of this compound has been noted to improve the color of the final product.[1]

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up

Question: I had a good yield in the lab, but upon scaling up the synthesis from anthranilamide, my yield has dropped significantly. What could be the problem?

Answer: A drop in yield during scale-up is a frequent challenge and can be traced back to several factors related to the physical and chemical changes in the reaction environment.

Potential Cause Explanation Suggested Solution
Inefficient Heat Transfer Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized hotspots, promoting side reactions and decomposition of the product.- Ensure the reactor's cooling system is adequate for the heat load. - Consider a slower, controlled addition of reagents to manage the exotherm.
Poor Mixing and Mass Transfer Inadequate agitation in a large vessel can lead to non-homogeneity, affecting reaction rates and promoting the formation of byproducts.- Increase the stirring rate or consider a different impeller design to improve mixing. - Ensure that solid reagents are adequately suspended.
pH Control during Workup The purity and yield of this compound from the anthranilamide route are sensitive to the pH during extraction. Extracting at a pH of 6-8 can lead to more impurities compared to extraction at an acidic pH of 0-2.[1]- Carefully monitor and control the pH of the aqueous layer during the workup and extraction steps. An acidic extraction is recommended for higher purity.[1]
Order of Reagent Addition For the synthesis from anthranilamide using phosphorus pentachloride, adding the anthranilamide to a slurry of the phosphorus pentachloride is reported to be easier for scale-up and results in good yield and high purity.[1]- Follow the recommended order of addition, preparing a slurry of the dehydrating agent first and then adding the anthranilamide.
Issue 2: Difficulty in Product Purification and Isolation

Question: I'm struggling to purify my this compound. During recrystallization, the product either "oils out" or the recovery is very low.

Answer: Purification of this compound can be challenging. Here's a guide to troubleshoot common recrystallization issues.

Problem Potential Cause Suggested Solution
"Oiling Out" The melting point of the crude product is lower than the boiling point of the recrystallization solvent, causing it to melt before dissolving.- Reheat the solution to dissolve the oil, add more of the primary solvent to lower the saturation point, and allow for slower cooling. - Choose a solvent or solvent system with a lower boiling point.
Low Recovery - Too much solvent was used, resulting in the product remaining in the mother liquor. - The solution was not cooled sufficiently.- Concentrate the solution by carefully evaporating some of the solvent and then attempt to recrystallize again. - Ensure the solution is cooled in an ice bath to maximize crystal precipitation.
No Crystal Formation The solution is not supersaturated, or nucleation has not been initiated.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - If too much solvent was used, concentrate the solution.
Product Contaminated with Starting Material The reaction did not go to completion.- Before purification, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, HPLC). - Consider a purification method with better separation, such as column chromatography.

A recommended purification method for this compound involves treating the crude product with a non-polar hydrocarbon solvent like hexane (B92381) or cyclohexane (B81311) at 40-60°C, followed by cooling to induce crystallization of the solid product.[1]

Data Presentation

Table 1: Comparison of this compound Synthesis Routes
Synthetic Route Starting Material Key Reagents Typical Yield Key Scale-Up Challenges
Dehydration of Anthranilamide AnthranilamidePhosphorus pentachloride, Chloroform>99% Purity[1]Exothermic reaction, handling of corrosive reagents, pH control during workup.
From Isatin IsatinHydroxylamine (B1172632) hydrochloride, POCl382%[2]Violent thermal decomposition of isatin-3-oxime, significant gas evolution.[2]
Sandmeyer Reaction Anthranilic AcidNaNO2, HCl, CuCN-Thermally unstable diazonium intermediate, requires strict low-temperature control, use of highly toxic cyanide.
Reduction of o-Nitrobenzonitrile o-NitrobenzonitrileZinc dust, HCl95%[4]Exothermic reaction, handling of flammable and toxic starting material.
Table 2: Quantitative Data for Selected Synthesis Protocols
Parameter Dehydration of Anthranilamide Synthesis from Isatin (Method 2) Reduction of o-Nitrobenzonitrile
Starting Material AnthranilamideIsatino-Nitrobenzonitrile
Key Reagents Phosphorus pentachloride, ChloroformHydroxylamine HCl, Dioxane, DMF, POCl3Zinc dust, concentrated HCl
Reaction Temperature Room Temperature70°C20-30°C
Reaction Time Not specified2-8 hours20 minutes (after addition)
Reported Yield >99% Purity[1]82%[2]95%[4]
Reference [1][2][4]

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound from Anthranilamide

This protocol is adapted from a process described as being advantageous for scale-up.[1]

  • Reaction Setup: In a suitable reactor, prepare a slurry of phosphorus pentachloride in a halogenated solvent such as chloroform at room temperature.

  • Reagent Addition: Slowly add anthranilamide to the slurry of phosphorus pentachloride. The addition of the amide to the dehydrating agent is reported to make the process easier for scale-up.[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction for completion by an appropriate analytical method (e.g., TLC, HPLC).

  • Quenching: Carefully quench the reaction mixture by adding it to ice-water.

  • Extraction: Adjust the pH of the quenched mixture to an acidic pH of 0-2. Extract the this compound into a polar organic solvent like chloroform. This acidic extraction is crucial for minimizing impurities.[1]

  • Purification of Crude Product: The organic layer containing the crude product can be treated with activated charcoal to improve the color.[1] Concentrate the organic layer under vacuum.

  • Final Purification: Treat the concentrated crude product with a non-polar hydrocarbon solvent (e.g., hexane or cyclohexane) at 40-60°C. Cool the mixture to induce crystallization of the pure this compound. Filter and dry the solid product.

Protocol 2: Synthesis of this compound from Isatin

This protocol is based on a literature method.[2]

  • Formation of Isatin-3-oxime: In a 500 mL three-necked flask, add 0.1 mol of isatin and 0.11 mol of hydroxylamine hydrochloride. Add 200 mL of dioxane and reflux the mixture for 2-6 hours.

  • Dehydration: After cooling the reaction mixture, add 15 mL of DMF and 0.15 mol of phosphorus oxychloride (POCl3). Heat the reaction mixture to 70°C for 2-8 hours.

  • Hydrolysis and Isolation: After the reaction is complete, add 100 mL of water and heat to hydrolyze for 0.5-2 hours.

  • Purification: Cool the reaction solution and filter to obtain the crude product. Recrystallize the crude product from ethanol (B145695) to obtain pure this compound.

Visualizations

experimental_workflow_anthranilamide start Start slurry Prepare PCl5 Slurry in Chloroform start->slurry addition Slowly Add Anthranilamide slurry->addition reaction React at Room Temperature addition->reaction quench Quench with Ice-Water reaction->quench ph_adjust Adjust pH to 0-2 quench->ph_adjust extraction Extract with Chloroform ph_adjust->extraction charcoal Charcoal Treatment (Optional) extraction->charcoal concentrate Concentrate Under Vacuum charcoal->concentrate recrystallize Recrystallize from Hexane/Cyclohexane concentrate->recrystallize product Pure this compound recrystallize->product troubleshooting_low_yield start Low Yield on Scale-Up heat_transfer Check Heat Transfer Efficiency start->heat_transfer mixing Evaluate Mixing start->mixing ph_control Verify pH during Workup start->ph_control reagent_order Confirm Order of Addition start->reagent_order solution1 Improve Cooling, Control Addition Rate heat_transfer->solution1 solution2 Increase Agitation, Change Impeller mixing->solution2 solution3 Maintain Acidic pH (0-2) for Extraction ph_control->solution3 solution4 Add Amide to Dehydrating Agent Slurry reagent_order->solution4 purification_troubleshooting start Purification Issue oiling_out Product 'Oiling Out'? start->oiling_out low_recovery Low Recovery? start->low_recovery no_crystals No Crystals Forming? start->no_crystals solution_oil Reheat, add more solvent, cool slowly or change solvent oiling_out->solution_oil Yes end Pure Product oiling_out->end No solution_recovery Concentrate solution, cool to lower temperature low_recovery->solution_recovery Yes low_recovery->end No solution_crystals Scratch flask, add seed crystal, concentrate solution no_crystals->solution_crystals Yes no_crystals->end No

References

Technical Support Center: Catalyst Choice and its Effect on 2-Aminobenzonitrile Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-aminobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of catalyst selection on product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound fall into two main categories:

  • Reduction of 2-nitrobenzonitrile (B147312): This involves the reduction of the nitro group to an amine. Various catalysts and reducing agents can be employed for this transformation.

  • Dehydration of anthranilamide (2-aminobenzamide): This method involves the removal of a water molecule from the amide to form the nitrile. This is typically achieved using a strong dehydrating agent.

Q2: How does the choice of catalyst or reagent influence the final purity of this compound?

A2: The catalyst or reagent is a critical factor that directly impacts the purity of the final product by influencing the reaction's selectivity and the formation of side products. For instance, in the reduction of 2-nitrobenzonitrile, aggressive reducing conditions can lead to the over-reduction of the nitrile group. In the dehydration of anthranilamide, the choice of dehydrating agent can affect the completeness of the reaction and the formation of impurities.

Q3: What are the typical impurities I might encounter in my this compound product?

A3: Common impurities depend on the synthetic route and the catalyst used. These can include:

  • Unreacted starting materials: 2-nitrobenzonitrile or anthranilamide.

  • Partially reduced intermediates: Such as nitroso or hydroxylamino compounds in the reduction of 2-nitrobenzonitrile.

  • Over-reduction byproducts: In the case of vigorous reductions, the nitrile group can be reduced to a benzylamine (B48309) or even undergo hydrogenolysis to form toluene (B28343).

  • Hydrolysis products: The nitrile group can be hydrolyzed back to the amide (anthranilamide) or further to the carboxylic acid (anthranilic acid) if water is present, especially under acidic or basic conditions.

  • Side-reaction products: Depending on the specific reagents, other byproducts may form.

Q4: What are the recommended methods for purifying this compound?

A4: Purification of this compound is typically achieved through:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water or toluene.

  • Column chromatography: On silica (B1680970) gel for achieving higher purity.

  • Vacuum distillation: This method is effective for separating this compound from less volatile impurities.

Troubleshooting Guides

Scenario 1: Synthesis of this compound via Reduction of 2-Nitrobenzonitrile

Problem: Low yield and presence of multiple impurities in the final product after reduction.

Potential Cause Troubleshooting Recommendation
Incomplete Reaction - Ensure the catalyst is active and used in the correct stoichiometric amount.- Increase reaction time or temperature, monitoring for the formation of byproducts.- For catalytic hydrogenation, ensure efficient stirring to overcome mass transfer limitations.
Over-reduction of the Nitrile Group - Choose a milder reducing agent or catalyst. For example, catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) and Pd/C is often highly selective.[1][2]- Optimize reaction conditions (lower temperature, shorter reaction time) to favor the reduction of the nitro group over the nitrile.
Formation of Side-Reaction Products - In catalytic hydrogenation with Pd/C, hydrogenolysis to form toluene can be a side reaction. Using a modified catalyst, such as Pd/C(en), can suppress nitrile hydrogenation.- When using metal/acid systems (e.g., Fe/HCl), ensure the reaction is worked up promptly to avoid potential side reactions in the acidic medium.[3]
Catalyst Poisoning - Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).- If the reaction stalls, consider adding fresh catalyst.
Scenario 2: Synthesis of this compound via Dehydration of Anthranilamide

Problem: The final product is contaminated with unreacted starting material or shows the presence of a carboxylic acid impurity.

Potential Cause Troubleshooting Recommendation
Incomplete Dehydration - Ensure the dehydrating agent (e.g., PCl5, POCl3, SOCl2) is fresh and used in a sufficient molar ratio.- Optimize the reaction temperature and time to drive the reaction to completion.
Hydrolysis of the Nitrile Product - During the workup, minimize contact with water, especially under harsh acidic or basic conditions and at elevated temperatures.- Extraction at an acidic pH (e.g., 0-2) can minimize the presence of certain impurities.
Side Reactions with the Dehydrating Agent - The choice of dehydrating agent is crucial. For instance, phenylphosphonic dichloride has been reported to give high yields. - Control the reaction temperature carefully, as some dehydrating agents can lead to charring or other side reactions at higher temperatures.

Data Presentation

The following table summarizes the reported yields and purities of this compound obtained through different catalytic/reagent choices.

Synthetic Route Catalyst/Reagent Yield (%) Purity Reference
Reduction of 2-NitrobenzonitrileZn dust / HCl95One spot on TLC[4]
Reduction of 2-NitrobenzonitrilePd/C / Ammonium Formate>99Not specified[1][2]
Reduction of 2-NitrobenzonitrileFe powder / Acetic Acid77-85 (for related compounds)Not specified[3]
Dehydration of AnthranilamidePCl5 / Chloroform (B151607)Not specified>99.5% (GC)

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound via Dehydration of Anthranilamide

This protocol is adapted from a process that yields high-purity this compound.

Materials:

Procedure:

  • In a suitable reaction vessel, prepare a slurry of phosphorous pentachloride in chloroform at room temperature.

  • Slowly add anthranilamide to the PCl5 slurry with stirring.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction mixture by carefully pouring it into ice-cold water.

  • Separate the organic layer at an acidic pH (0-2).

  • The chloroform layer containing the product can be treated with charcoal to improve the color.

  • Concentrate the organic layer under vacuum to obtain crude this compound.

  • Purify the crude product by treating it with a non-polar solvent such as hexane or cyclohexane at 40-60°C, followed by cooling to induce crystallization of the pure product.

Purity Analysis:

The purity of the final product can be determined by Gas Chromatography (GC). A reported method uses the following parameters:

  • Column: RTX-5

  • Column Temperature Program: 150°C (hold for 4 min), then ramp at 15°C/min to 250°C (hold for 9 min)

  • Flow Rate: 2.0 ml/min

  • Mobile Phase: N2 gas

  • Injector Temperature: 290°C

  • Detector: Flame Ionization Detector (FID) at 300°C

Protocol 2: Selective Reduction of 2-Nitrobenzonitrile via Catalytic Transfer Hydrogenation

This protocol is based on a general method for the highly efficient reduction of nitro compounds.[1][2]

Materials:

  • 2-Nitrobenzonitrile

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (B129727) or Ethanol

Procedure:

  • To a solution of 2-nitrobenzonitrile in methanol or ethanol, add 10% Pd/C catalyst (typically 5-10 mol% of Pd).

  • To this mixture, add ammonium formate (typically 3-5 equivalents).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow_dehydration start Start reactants Anthranilamide + Phosphorous Pentachloride in Chloroform start->reactants reaction Reaction at Room Temperature reactants->reaction quench Quench with Ice-Cold Water reaction->quench extraction Separate Organic Layer at Acidic pH quench->extraction purification Concentration and Purification with Hexane extraction->purification product High-Purity This compound purification->product

Caption: Experimental workflow for the dehydration of anthranilamide.

experimental_workflow_reduction start Start reactants 2-Nitrobenzonitrile + Pd/C + Ammonium Formate in Methanol start->reactants reaction Reaction at Room Temperature reactants->reaction filtration Filter to Remove Pd/C Catalyst reaction->filtration concentration Concentrate Filtrate filtration->concentration purification Optional Purification (Recrystallization/ Chromatography) concentration->purification product This compound purification->product

Caption: Workflow for catalytic transfer hydrogenation of 2-nitrobenzonitrile.

logical_relationship catalyst_choice Catalyst/Reagent Choice selectivity Reaction Selectivity catalyst_choice->selectivity side_reactions Side Reactions catalyst_choice->side_reactions purity Product Purity selectivity->purity yield Product Yield selectivity->yield side_reactions->purity side_reactions->yield

Caption: Catalyst choice influencing product purity and yield.

References

Technical Support Center: Purification of 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in removing colored impurities from crude 2-aminobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark color. Is this normal, and what causes it?

A1: Crude this compound can often be off-white, yellow, or even brown due to the presence of colored impurities generated during its synthesis or from degradation.[1][2] These impurities are typically highly conjugated organic molecules.

Q2: What are the most common methods to decolorize this compound?

A2: The most common and effective methods for removing colored impurities from this compound are recrystallization, treatment with activated carbon (charcoal), and column chromatography.[3][4][5]

Q3: Can I use activated carbon to remove colored impurities?

A3: Yes, activated carbon is a standard and effective method for removing colored impurities.[6] The crude this compound is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is filtered (typically while hot) to remove the carbon and the adsorbed impurities.[3][5]

Q4: What is a good solvent system for the recrystallization of this compound?

A4: A mixed solvent system is often effective. For example, dissolving the crude product in a solvent where it is soluble (like dichloromethane (B109758) or ethanol) and then adding a non-polar co-solvent (like n-hexane or water) until the solution becomes slightly turbid can yield pure crystals upon cooling.[3][6][7] A mixture of dichloromethane and petroleum ether has also been reported to be effective.[7]

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point, or if the solution is cooled too rapidly.[3] To resolve this, you can try reheating the solution to dissolve the oil, adding more of the primary solvent, and allowing it to cool more slowly.[3] Choosing a different solvent system with a lower boiling point is another option.[3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Persistent color after recrystallization Highly colored impurities are not sufficiently removed by recrystallization alone.Treat the solution with activated carbon before recrystallization. After dissolving the crude solid, add a small amount of activated carbon, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[3]
Low yield after purification The compound is too soluble in the chosen recrystallization solvent.Try a different solvent system where the compound has lower solubility at room temperature.[6] You can also concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[6]
No crystal formation upon cooling Too much solvent was used, or the solution is supersaturated.If too much solvent was used, carefully evaporate some to concentrate the solution and then try cooling again. To induce crystallization in a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3]
Product purity is still low after recrystallization and carbon treatment Presence of impurities with similar solubility to the product.For high-purity requirements, column chromatography may be necessary. For amines like this compound, using an amine-functionalized silica (B1680970) column can prevent issues with peak tailing and yield loss that can occur with standard silica gel.[8][9]

Quantitative Data Summary

The following table summarizes the potential purity of this compound that can be achieved using a specific purification method as described in the literature.

Purification MethodInitial StateSolvent(s)Resulting PurityReference
Charcolisation followed by treatment with non-polar hydrocarbon solventsCrude product in chloroformChloroform, Hexane or Cyclohexane>99.5% (GC Purity)[4]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon and Recrystallization

This protocol describes the purification of crude this compound using activated carbon followed by recrystallization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol (B145695) or dichloromethane) to completely dissolve the solid.[3][6]

  • Activated Carbon Treatment: If the solution is colored, remove it from the heat source and add a small amount of activated carbon (a spatula tip is a good starting point).[3][5] Be cautious not to add activated carbon to a boiling solution, as this may cause it to boil over.[5] Swirl the mixture for a few minutes.[3]

  • Hot Filtration: Pre-heat a funnel and filter paper with hot solvent. Perform a hot filtration of the mixture to remove the activated carbon and any other insoluble impurities into a clean, warm flask.[3]

  • Crystallization:

    • Single Solvent Method: If using a single solvent, allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[3]

    • Two-Solvent Method: To the hot filtrate, add a second solvent (in which the compound is less soluble, e.g., water or n-hexane) dropwise until the solution becomes faintly cloudy.[6][10] If too much of the second solvent is added, add a small amount of the first hot solvent until the solution is clear again.[6] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3] Dry the purified crystals under vacuum.[3]

Protocol 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography can be employed.

  • Stationary Phase Selection: For basic compounds like this compound, an amine-functionalized silica gel is recommended to avoid strong interactions that can lead to poor separation on standard silica gel.[9][11]

  • Mobile Phase Selection: A non-polar/polar solvent system such as hexane/ethyl acetate (B1210297) is a good starting point for amine columns.[11] The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing: Pack the column with the selected stationary phase slurried in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Crude this compound (Colored) recrystallization Attempt Recrystallization start->recrystallization is_pure Is the product pure and colorless? recrystallization->is_pure end Pure this compound is_pure->end Yes carbon_treatment Dissolve, add Activated Carbon, and perform Hot Filtration is_pure->carbon_treatment No recrystallize_again Recrystallize from filtrate carbon_treatment->recrystallize_again still_impure Is the product still impure? recrystallize_again->still_impure still_impure->end No column_chromatography Perform Column Chromatography (Amine-functionalized silica recommended) still_impure->column_chromatography Yes column_chromatography->end

Caption: Troubleshooting workflow for purifying crude this compound.

Recrystallization_Workflow cluster_dissolution Dissolution & Decolorization cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent add_carbon Add activated carbon (if colored) dissolve->add_carbon hot_filtration Hot filtration add_carbon->hot_filtration cool_slowly Cool filtrate slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals end end dry_crystals->end Pure Product

Caption: Experimental workflow for purification by recrystallization.

References

controlling exothermic reactions during the synthesis of 2-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzonitrile. The following information is intended to help control exothermic reactions and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and which are known to be exothermic?

A1: Several synthetic routes to this compound are commonly employed, many of which involve exothermic steps that require careful temperature management. Key methods include:

  • Reduction of 2-nitrobenzonitrile (B147312): This reaction, often carried with reducing agents like zinc dust in an acidic medium, is exothermic and requires cooling to maintain a safe temperature range.[1]

  • Dehydration of anthranilamide: Reagents such as phosphorus pentachloride or thionyl chloride are used for this transformation.[2][3] The reaction with phosphorus pentachloride is typically conducted at or below room temperature, with quenching in ice-water to manage the reaction's heat.[2] The addition of thionyl chloride is also performed slowly to control the reaction rate.[3]

  • Sandmeyer reaction of anthranilic acid: This multi-step process involves the diazotization of an amino group, which is highly exothermic and must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[4][5]

Q2: What are the primary safety concerns associated with the synthesis of this compound?

A2: The primary safety concerns include:

  • Exothermic Reactions and Thermal Runaway: Many synthetic routes are exothermic, and if not properly controlled, the reaction temperature can increase rapidly, leading to a thermal runaway. This can cause a dangerous increase in pressure, potentially resulting in equipment failure and the release of hazardous materials.[6]

  • Toxic and Corrosive Reagents: Many of the reagents used, such as phosphorus pentachloride, thionyl chloride, and copper cyanide (in the Sandmeyer reaction), are toxic and/or corrosive.[2][3][4] These should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazardous Byproducts: Some reactions may produce hazardous byproducts. For example, the use of cyanide salts in the Sandmeyer reaction requires careful handling to avoid the formation of hydrogen cyanide gas.[4]

Q3: How can I effectively control the temperature of an exothermic reaction during the synthesis of this compound?

A3: Effective temperature control can be achieved through several measures:

  • Slow Reagent Addition: Add the reactive agent dropwise or in small portions to control the rate of the reaction and heat generation.[3][7]

  • Cooling Baths: Use an ice-water or ice-salt bath to maintain a low reaction temperature.[1][7]

  • Adequate Agitation: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath and to avoid localized hot spots.

  • Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer or thermocouple.

Q4: What should I do if I observe a sudden and uncontrolled increase in temperature (a runaway reaction)?

A4: In the event of a runaway reaction, immediate action is crucial. Have an emergency plan in place, which may include:

  • Stopping Reagent Addition: Immediately cease the addition of any further reagents.

  • Enhanced Cooling: Increase the cooling capacity if possible (e.g., by adding dry ice to an acetone (B3395972) bath).

  • Quenching: If the reaction continues to accelerate, and it is safe to do so, quench the reaction by adding a pre-determined quenching agent to stop the reaction. This should be done with extreme caution as the quenching process itself can sometimes be exothermic.

  • Evacuation: If the situation cannot be brought under control, evacuate the area immediately and alert safety personnel.

Troubleshooting Guides

Issue 1: The reaction temperature is increasing too rapidly despite slow reagent addition and a cooling bath.

Possible Cause Suggested Solution
Inefficient coolingEnsure the cooling bath is in good contact with the reaction vessel and that the coolant is at the appropriate temperature. Consider using a more efficient cooling medium (e.g., dry ice/acetone).
Inadequate stirringIncrease the stirring rate to improve heat transfer. Ensure the stir bar or overhead stirrer is functioning correctly.
Reagent concentration is too highUse a more dilute solution of the reagent being added.
Incorrect starting temperatureEnsure the initial temperature of the reaction mixture is sufficiently low before starting the reagent addition.

Issue 2: The reaction does not seem to be proceeding, leading to a temptation to increase the addition rate or temperature.

Possible Cause Suggested Solution
Poor quality of reagentsEnsure that all reagents are of appropriate purity and are not degraded. For example, Grignard reagents should be freshly prepared or titrated.[7]
Insufficient activationSome reactions may require an activation step. For example, in a Grignard reaction, the magnesium turnings may need to be activated.[7]
Presence of inhibitorsEnsure all glassware is clean and dry, and that there are no contaminants in the reagents or solvents that could be inhibiting the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Nitrobenzonitrile

This protocol is based on the reduction of 2-nitrobenzonitrile using zinc dust in a hydrochloric acid medium.[1]

Materials:

  • 2-Nitrobenzonitrile

  • Zinc dust

  • Concentrated hydrochloric acid

  • Toluene (B28343)

  • Sodium carbonate

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 56 g of concentrated hydrochloric acid and 7.4 g of 2-nitrobenzonitrile.

  • Cool the mixture in a cold-water bath to maintain a temperature between 20-30 °C.

  • With vigorous stirring, slowly add 14.7 g of zinc dust in portions, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, continue to stir the mixture for an additional 20 minutes.

  • Cool the reaction mixture to 5-10 °C in an ice bath.

  • Slowly add 5.8 g of sodium carbonate in portions over 5 minutes to neutralize the mixture.

  • Extract the product with 15 ml of toluene.

  • Separate the toluene layer and wash it with 5 ml of water.

  • The toluene can be removed under reduced pressure and the crude product purified by vacuum distillation to yield this compound.

Protocol 2: Synthesis of this compound from Anthranilamide

This protocol involves the dehydration of anthranilamide using phosphorus pentachloride.[2]

Materials:

Procedure:

  • In a reaction vessel, prepare a slurry of phosphorus pentachloride in chloroform at room temperature.

  • Slowly add a solution of anthranilamide in chloroform to the phosphorus pentachloride slurry. Maintain the temperature at 25-30 °C.

  • After the addition is complete, stir the reaction mixture for a specified time to ensure the reaction goes to completion.

  • Carefully quench the reaction mixture by pouring it into ice-water.

  • Separate the organic layer at an acidic pH (0-2).

  • The chloroform layer containing the product can then be concentrated and the crude product purified.

Data Presentation

Table 1: Reaction Conditions for Controlling Exotherms in this compound Synthesis

Synthetic RouteStarting MaterialReagentSolventTemperature ControlReference
Reduction2-NitrobenzonitrileZinc dust / HCl-20-30 °C (cooling with cold water)[1]
DehydrationAnthranilamidePhosphorus pentachlorideChloroform25-30 °C, quench in ice-water[2][8]
Dehydration2-AminobenzamideThionyl chlorideToluene90-100 °C (slow addition)[3]
Sandmeyer Reaction4-Amino-2-chloronicotinonitrileNaNO₂ / HClWater0-5 °C (ice bath)[5]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Start setup Setup Reaction Vessel: - Stirrer - Thermometer - Dropping Funnel start->setup reactants Charge Initial Reactants setup->reactants cool Cool to Starting Temperature reactants->cool add_reagent Slowly Add Reagent cool->add_reagent monitor Monitor Temperature add_reagent->monitor Continuous stir Continue Stirring add_reagent->stir maintain_temp Maintain Temperature with Cooling monitor->maintain_temp maintain_temp->add_reagent quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end troubleshooting_workflow start Temperature Rises Rapidly check_cooling Is Cooling System Optimal? start->check_cooling check_stirring Is Stirring Adequate? check_cooling->check_stirring No improve_cooling Improve Cooling: - Check Coolant Flow - Use Colder Bath check_cooling->improve_cooling Yes check_addition Is Reagent Addition Rate Too High? check_stirring->check_addition No increase_stirring Increase Stirring Rate check_stirring->increase_stirring Yes emergency Initiate Emergency Shutdown/Quench check_addition->emergency No reduce_addition Reduce Addition Rate check_addition->reduce_addition Yes continue_monitoring Continue Monitoring improve_cooling->continue_monitoring increase_stirring->continue_monitoring reduce_addition->continue_monitoring

References

alternative work-up procedures for 2-aminobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing and troubleshooting work-up procedures for reactions involving 2-aminobenzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of this compound and its derivatives.

Issue 1: Low Yield of Desired Product After Work-up

  • Question: My reaction involving this compound appears complete by TLC/GC-MS, but the isolated yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low isolated yields can arise from several factors during the work-up procedure. A systematic approach to troubleshooting is recommended:

    • Incomplete Extraction: this compound and some of its derivatives possess moderate polarity. Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions (e.g., 3x) to ensure complete transfer of the product from the aqueous layer.

    • Product Loss During Washes: The amino group of this compound can be protonated in acidic solutions, increasing its aqueous solubility. If your work-up involves an acid wash, consider neutralizing the aqueous layer and re-extracting to recover any dissolved product. Conversely, strongly basic washes can deprotonate acidic functionalities, leading to loss in the aqueous layer.

    • Incomplete Hydrolysis of Intermediates: In reactions like the Grignard synthesis to form 2-aminobenzophenones, the intermediate imine may not be fully hydrolyzed. Ensure vigorous stirring of the quenched reaction mixture in acidic solution for a sufficient time (e.g., at least one hour) to drive the hydrolysis to completion.[1]

    • Side Reactions: The primary amino group of this compound can participate in side reactions. For instance, in Grignard reactions, the Grignard reagent can react with the amino group. Using an excess of the Grignard reagent (2-2.5 equivalents) or protecting the amino group prior to the reaction can mitigate this.[1]

    • Improper pH during Extraction: The pH of the aqueous layer during extraction can be critical. For the isolation of this compound itself, extraction from an acidic aqueous layer (pH 0-2) into a polar organic solvent like chloroform (B151607) has been shown to result in fewer impurities and better yields compared to extraction at a neutral or basic pH.[2]

Issue 2: Presence of Colored Impurities in the Final Product

  • Question: My isolated product is colored (e.g., yellow, brown), but the desired compound should be colorless or pale yellow. How can I remove these colored impurities?

  • Answer: Colored impurities often indicate the presence of residual starting materials, byproducts, or degradation products, which can include oxidized species.[3] Here are several strategies to address this:

    • Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Toluene and ethanol (B145695) are good starting points for screening.[3]

    • Activated Carbon (Charcoal) Treatment: If recrystallization alone is insufficient, adding a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities.[2][3] Use charcoal sparingly, as it can also adsorb the desired product, leading to a decrease in yield.

    • Silica (B1680970) Gel Chromatography: If other methods fail, column chromatography is a highly effective purification technique for removing colored and other impurities.

Issue 3: Multiple Impurity Peaks on HPLC or GC Analysis

  • Question: My HPLC/GC analysis of the purified product shows several impurity peaks. How can I identify and remove them?

  • Answer: The presence of multiple peaks indicates a mixture of compounds. The identity of these impurities will depend on the specific reaction. Potential impurities could include unreacted starting materials, isomeric byproducts, or products of side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid or amide.[3]

    • Impurity Characterization: If possible, use techniques like LC-MS or NMR to identify the major impurities. Knowing their structures will help in selecting the most appropriate purification strategy.[3]

    • Optimize Purification Method:

      • Recrystallization: Experiment with different solvents to improve the selectivity of the recrystallization.[3]

      • Column Chromatography: This technique is excellent for separating compounds with different polarities. A gradient elution with a solvent system like ethyl acetate (B1210297) in hexane (B92381) is often effective for purifying aromatic amines and their derivatives.[3]

Issue 4: Poor Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the recovery?

  • Answer: Significant product loss during recrystallization is a common issue. Here are some tips to improve recovery:

    • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but not when cold. If the product is too soluble at low temperatures, you will have poor recovery.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.

    • Washing Crystals: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor without dissolving a significant amount of the product.[3]

Frequently Asked Questions (FAQs)

Q1: What is a standard extractive work-up procedure for a reaction involving this compound?

A1: A typical extractive work-up involves quenching the reaction, separating the organic and aqueous phases, washing the organic phase, drying it, and concentrating it to obtain the crude product. For example, in the synthesis of 2-aminobenzophenone (B122507) via a Grignard reaction, the work-up proceeds as follows:

  • Quenching: The reaction mixture is carefully poured into a mixture of ice and an excess of 2M HCl.[1]

  • Hydrolysis: The mixture is stirred vigorously for at least one hour to ensure complete hydrolysis of any intermediate imine.[1]

  • Phase Separation: The organic layer is separated.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.[1]

  • Combine and Wash: The organic layers are combined and washed sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).[1]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate.[1]

  • Concentration: The solvent is removed under reduced pressure to yield the crude product, which can then be purified.[1]

Q2: Are there alternative work-up procedures that avoid column chromatography?

A2: Yes, depending on the purity of the crude product and the nature of the impurities, alternative purification methods can be employed.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective method to obtain a pure crystalline solid.[3][4][5]

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than the desired product, an acid-base extraction can be used for purification.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[6]

  • Trituration: A crude solid can sometimes be purified by washing it with a solvent in which the desired product is insoluble, but the impurities are soluble. For instance, a crude gummy mass of this compound can be purified by treating it with non-polar hydrocarbon solvents like hexane or cyclohexane (B81311) to obtain a solid product.[2]

Q3: How can I monitor the purity of my this compound product during the work-up and purification process?

A3: The purity of this compound and its derivatives can be effectively monitored using:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative assessment of purity and for monitoring the progress of a reaction or purification.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity and is excellent for detecting even minor impurities.[3]

  • Gas Chromatography (GC): For volatile compounds, GC is another powerful technique for assessing purity. A patent for the preparation of highly pure this compound reports achieving a GC purity of >99.5%.[2]

Data Presentation

Table 1: Comparison of Purification Methods for this compound Derivatives

Purification MethodAchievable PurityAdvantagesDisadvantagesReference
Recrystallization>99%Simple, cost-effective, good for removing minor and colored impurities.Can have lower recovery if not optimized; may not separate closely related impurities.[3]
Column Chromatography>99.5%High resolution for separating complex mixtures.More time-consuming, requires larger volumes of solvent, more costly.[3]
Trituration with Hydrocarbon Solvents>99.5% (GC Purity)Simple, avoids chromatography.Only suitable if impurities are soluble in the chosen solvent and the product is not.[2]

Experimental Protocols

Protocol 1: Extractive Work-up and Purification for the Synthesis of 2-Aminobenzophenone via Grignard Reaction

This protocol is adapted from a standard procedure for the reaction of this compound with a phenyl Grignard reagent.[1]

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of ice and an excess of 2M HCl.

  • Hydrolysis: Stir the mixture vigorously for at least one hour to ensure complete hydrolysis of the intermediate imine.

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine Organic Layers: Combine all organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-aminobenzophenone.

Protocol 2: Purification of this compound by Acidic Extraction and Trituration

This protocol is based on a patented process for preparing highly pure this compound.[2]

  • Quenching: Quench the reaction mass in ice-cold water.

  • Acidification and Extraction: Adjust the pH of the aqueous mixture to 0-2 with a suitable acid. Extract the mixture with chloroform. Separate the organic layer.

  • Re-extraction: Extract the aqueous layer again with chloroform.

  • Combine and Wash: Combine the organic layers and wash with water.

  • Decolorization (Optional): Subject the organic layer to charcoal treatment to improve color.

  • Concentration: Concentrate the organic layer under vacuum to obtain a crude gummy mass of this compound.

  • Trituration/Purification: Add a non-polar hydrocarbon solvent such as hexane or cyclohexane to the gummy mass and stir at 40-60°C.

  • Isolation: Cool the mixture to induce crystallization/solidification. Collect the solid product by vacuum filtration to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification reaction_mixture Reaction Mixture quench Quench (e.g., with aq. acid) reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., with NaHCO3, brine) extract->wash dry Dry Organic Layer (e.g., with Na2SO4) wash->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product purification_method Purification (e.g., Chromatography, Recrystallization) crude_product->purification_method pure_product Pure Product purification_method->pure_product

Caption: A generalized experimental workflow for the work-up and purification of a this compound reaction product.

logical_relationship start Crude Product Analysis purity_check Purity > 95%? start->purity_check is_solid Is the product a solid? purity_check->is_solid Yes column_chromatography Column Chromatography purity_check->column_chromatography No recrystallization Recrystallization is_solid->recrystallization Yes is_solid->column_chromatography No trituration Trituration is_solid->trituration Yes, if impurities have different solubility end_pure Pure Product recrystallization->end_pure column_chromatography->end_pure trituration->end_pure

Caption: Decision-making diagram for choosing a suitable purification method for a this compound derivative.

References

dealing with the low melting point of 2-aminobenzonitrile during purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-aminobenzonitrile, focusing on challenges presented by its low melting point.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common issue with low-melting-point compounds like this compound.[1][2] It occurs when the solid separates from the solution as a liquid (an oil) rather than a solid crystal.[3][4] This often happens for two main reasons:

  • The boiling point of your recrystallization solvent is higher than the melting point of your compound (45-53 °C).[5][6][7][8][9][10][11] The compound dissolves, but upon cooling, it separates as a melt before it can form a crystal lattice.[2]

  • High levels of impurities are present, which can depress the melting point and interfere with crystal formation.[2]

Troubleshooting Steps:

  • Change Solvents: Switch to a solvent or solvent system with a lower boiling point. For instance, if you are using toluene (B28343) (b.p. 111 °C), consider a solvent like dichloromethane (B109758) (DCM, b.p. 40 °C) in a mixed solvent system.[12]

  • Increase Solvent Volume: Using a larger volume of solvent ensures that the saturation point is reached at a temperature below the compound's melting point.[1]

  • Slow Cooling & Seeding: Allow the solution to cool very slowly to encourage crystal nucleation. If crystals are slow to form, introduce a "seed crystal" (a tiny amount of pure solid this compound) to initiate crystallization.[3]

  • Low-Temperature Crystallization: Dissolve the compound in a suitable solvent at room temperature (e.g., acetone, pentane, methanol) and then cool the solution to a very low temperature (e.g., -78 °C using a dry ice/acetone bath) to force crystallization well below the melting point.[1]

  • Trituration: If an oil has already formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the oil's surface. Alternatively, you can separate the oil, dissolve it in a minimal amount of a low-boiling solvent like diethyl ether, and then attempt to precipitate the solid by adding a non-polar solvent like hexane (B92381).

Q2: I'm having difficulty handling the purified this compound. It melts easily and is hard to transfer. Any suggestions?

A2: Given its low melting point, handling this compound at room temperature, especially in warmer labs, can be challenging.

  • Chill Your Tools: Pre-chill spatulas and weighing boats in a refrigerator or on ice before use to prevent the solid from melting on contact.

  • Work Quickly: Minimize the time the compound is out of a cooled environment.

  • Solvent-Based Transfers: For subsequent reactions, consider dissolving the purified product in an appropriate solvent and transferring it as a solution rather than as a solid.

Q3: What is a reliable purification method for crude this compound that avoids the issues of traditional recrystallization?

A3: A multi-step solvent treatment and distillation approach can be very effective.

  • Extraction: After a reaction quench, extract the this compound into a solvent like chloroform (B151607) or dichloromethane.[13] Performing this extraction at an acidic pH (0-2) can help minimize certain impurities.[13]

  • Solvent Wash/Precipitation: Concentrate the organic extract to an oil or crude solid. Add a non-polar hydrocarbon solvent such as hexane or cyclohexane (B81311) and warm the mixture (e.g., 40-60°C).[13] Upon cooling, the purified this compound should solidify and precipitate, leaving many impurities dissolved in the non-polar solvent.[13]

  • Vacuum Distillation: For higher purity, vacuum distillation is a suitable option given the compound's boiling point of 267-268 °C at atmospheric pressure.[5][7] Distilling under vacuum will significantly lower the required temperature, preventing thermal degradation. A reported boiling point under vacuum is 120-121 °C at 15 mm Hg.[14]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable purification method. A reverse-phase HPLC method has been described using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier.[15] For standard laboratory-scale flash chromatography, you can use a silica (B1680970) gel stationary phase with a mobile phase gradient of ethyl acetate (B1210297) in hexane, starting with a low polarity and gradually increasing it. Monitor the fractions by TLC to isolate the pure compound.

Data Summary

The following table summarizes key physical properties and recommended solvent systems for the purification of this compound.

PropertyValueCitations
Melting Point 45 - 53 °C[5][6][7][10][11]
Boiling Point 267 - 268 °C (at 760 mmHg)[5][7][9]
Appearance White to off-white, yellow, or light brown solid/powder[5][8][11][16]
Solubility Soluble in common organic solvents; insoluble in water.[6][17]
Recrystallization Solvents Dichloromethane/Petroleum Ether; Toluene; Hexane/Cyclohexane (for precipitation)[12][13][18]
Extraction Solvents Chloroform; Dichloromethane; Toluene[13][14]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System [12]

  • Dissolve the crude this compound in a minimum amount of a solvent in which it is highly soluble, such as dichloromethane (DCM).

  • Gently heat the solution to ensure complete dissolution.

  • Slowly add a non-polar solvent in which the compound is less soluble, such as petroleum ether or hexane, until the solution becomes slightly cloudy (turbid).

  • Add a drop or two of DCM to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the precipitated pale yellow crystals by vacuum filtration, washing with a small amount of cold petroleum ether.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Solvent Precipitation [13]

  • After aqueous workup and extraction into a solvent like chloroform, concentrate the organic layer under vacuum to obtain a crude gummy mass or oil.

  • Add a non-polar hydrocarbon solvent, such as hexane (approx. 150 mL for a 10g scale).

  • Warm the mixture to 40-60 °C and stir for 15-30 minutes. Many impurities will dissolve in the hot hexane.

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath (0-5 °C).

  • The this compound should solidify and precipitate.

  • Collect the solid product by vacuum filtration and wash with a small portion of cold hexane.

  • Dry the product under vacuum. This method can yield a product with >99.5% purity.[13]

Purification Workflow

The following diagram outlines a decision-making process for selecting a suitable purification method for this compound.

Purification_Workflow start Crude this compound check_impurities Assess Impurity Profile (TLC, NMR) start->check_impurities recrystallization Attempt Recrystallization (e.g., DCM/Hexane) check_impurities->recrystallization Minor, Crystalline Impurities chromatography Column Chromatography check_impurities->chromatography Similar Polarity Impurities oiling_out Experiencing 'Oiling Out'? solvent_precip Use Solvent Precipitation (e.g., Hexane) oiling_out->solvent_precip Yes distillation High-Purity Needed? (>99.5%) oiling_out->distillation No recrystallization->oiling_out solvent_precip->distillation chromatography->distillation vacuum_distill Vacuum Distillation distillation->vacuum_distill Yes end_product Pure this compound distillation->end_product No vacuum_distill->end_product

Caption: Decision tree for purifying this compound.

References

Technical Support Center: Optimizing Solvent Systems for the Purification of 2-Aminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the purification of 2-aminobenzonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvent systems for the purification of this compound derivatives?

A1: For recrystallization, a common starting point is a solvent pair consisting of a good solvent in which the compound is soluble at high temperatures and a poor solvent (anti-solvent) in which it is insoluble. For this compound and its derivatives, promising systems include dichloromethane (B109758) (DCM) and n-hexane, or acetone (B3395972) and water.[1] For column chromatography, a typical starting eluent is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297).

Q2: My this compound derivative is streaking on the silica (B1680970) gel TLC plate and column. What is the cause and how can I fix it?

A2: Streaking of amines on silica gel is a common issue caused by the interaction between the basic amine group and the acidic silanol (B1196071) groups on the silica surface.[2] This strong interaction leads to poor separation. To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (B128534) or a few drops of ammonium (B1175870) hydroxide.[2][3] Alternatively, using a different stationary phase like neutral or basic alumina (B75360) can be effective.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute melts in the hot solvent before it dissolves, often because the solvent's boiling point is higher than the melting point of the compound.[1] To resolve this, you can try adding more of the primary (good) solvent to lower the saturation point, or reheat the mixture to dissolve the oil and allow it to cool more slowly.[1] Using a solvent system with a lower boiling point is also a viable solution.[1]

Q4: I am not observing any crystal formation after cooling the solution during recrystallization. What are the possible reasons and solutions?

A4: Lack of crystal formation can be due to using too much solvent or the solution being supersaturated. If excessive solvent was used, you can carefully evaporate some of it to concentrate the solution and then try cooling it again.[1] If supersaturation is the issue, you can induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[1]

Q5: How can I remove colored impurities from my this compound derivative?

A5: Colored impurities can often be removed by treating the solution of your crude product with activated charcoal.[1] Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, swirl the mixture for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[1]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound derivatives.

Recrystallization Troubleshooting
Problem Potential Cause Solution
No Crystal Formation - Excessive solvent used- Solution is supersaturated- Evaporate some solvent to concentrate the solution and cool again.[1]- Induce crystallization by scratching the flask or adding a seed crystal.[1]
"Oiling Out" - Boiling point of the solvent is higher than the melting point of the compound.[1]- Add more of the primary solvent to lower the saturation point.[1]- Reheat to dissolve the oil and cool slowly.[1]- Select a solvent with a lower boiling point.[1]
Colored Crystals - Presence of colored impurities.- Treat the hot solution with activated charcoal before cooling.[1]
Low Recovery Yield - Compound is too soluble in the recrystallization solvent at low temperatures.- Place the flask in an ice bath to maximize precipitation.- Concentrate the mother liquor to obtain a second crop of crystals.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Streaking/Tailing of Spots - Strong interaction between the basic amine and acidic silica gel.[2]- Add a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the eluent.[2][3]- Use a different stationary phase like neutral or basic alumina.
Poor Separation of Compounds - Inappropriate solvent system polarity.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Try a different class of solvents (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
Compound Stuck on the Column - Compound is too polar for the chosen eluent.- Gradually increase the polarity of the eluent.- For very polar compounds, a reverse-phase column might be more suitable.
Compound Decomposes on the Column - The compound is unstable on acidic silica gel.- Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of base (e.g., triethylamine).[2]- Use a less acidic stationary phase like neutral alumina.[2]

Data Presentation

Table of Common Solvent Properties

This table summarizes the physical properties of common solvents used in the purification of organic compounds.

SolventFormulaBoiling Point (°C)Polarity IndexEluotropic Value (ε°) on Silica
n-HexaneC₆H₁₄69.00.10.01
CyclohexaneC₆H₁₂80.70.20.04
TolueneC₇H₈110.62.40.29
Dichloromethane (DCM)CH₂Cl₂39.63.10.42
Diethyl EtherC₄H₁₀O34.62.80.38
Ethyl Acetate (EtOAc)C₄H₈O₂77.14.40.58
AcetoneC₃H₆O56.05.10.56
AcetonitrileC₂H₃N81.65.80.65
IsopropanolC₃H₈O82.53.90.82
MethanolCH₃OH64.75.10.95
WaterH₂O100.010.2Very High

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization of a this compound Derivative

This protocol describes a general procedure for the purification of a this compound derivative using a two-solvent system, such as dichloromethane (DCM) and n-hexane.

  • Dissolution: In a fume hood, place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of warm DCM to completely dissolve the solid with gentle swirling.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[1]

  • Inducing Crystallization: To the hot, clear filtrate, add n-hexane dropwise while swirling until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot DCM to re-clarify the solution.[1]

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold n-hexane. Dry the purified crystals under vacuum.[1]

Protocol 2: Flash Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for the purification of a this compound derivative using flash column chromatography on silica gel.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Mandatory Visualization

TroubleshootingWorkflow start Start Purification recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography If Recrystallization Fails or is Impractical check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable troubleshoot_recrystallization Troubleshoot Recrystallization check_purity->troubleshoot_recrystallization Purity Not Acceptable (from Recrystallization) troubleshoot_chromatography Troubleshoot Chromatography check_purity->troubleshoot_chromatography Purity Not Acceptable (from Chromatography) troubleshoot_recrystallization->recrystallization Re-attempt troubleshoot_chromatography->column_chromatography Re-attempt

Caption: A workflow diagram for troubleshooting the purification of this compound derivatives.

SolventSelection start Define Purification Goal solubility_test Solubility Testing (Hot & Cold in Various Solvents) start->solubility_test tlc_screening TLC Screening (Various Solvent Mixtures) start->tlc_screening recrystallization Recrystallization (Good solubility hot, poor cold) solubility_test->recrystallization Select Solvent Pair column_chromatography Column Chromatography (Good separation, Rf ~0.2-0.4) tlc_screening->column_chromatography Select Eluent System

Caption: Logical relationships for selecting a suitable solvent system for purification.

References

identifying and characterizing unexpected byproducts in 2-aminobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to help identify and characterize unexpected byproducts that may arise during synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to dehydrate 2-aminobenzamide (B116534) is complete by TLC, but my final product is a dark, oily residue with a low yield after workup. What are the likely byproducts?

A1: This is a common issue when using strong dehydrating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The dark coloration often indicates polymerization or degradation.

Potential Byproducts:

  • Unreacted Starting Material (2-Aminobenzamide): Incomplete reaction can leave residual starting material. This is typically more polar than the product and will have a lower Rf value on a normal-phase TLC plate.

  • Hydrolysis Product (Anthranilic Acid): If moisture is present during the reaction or workup, the nitrile group of the product or the amide group of the starting material can hydrolyze to a carboxylic acid.

  • Dimeric and Polymeric Impurities: The amino group of this compound is nucleophilic and can react with electrophilic intermediates or even another molecule of the product under harsh conditions, leading to colored, high-molecular-weight byproducts.

  • Phosphoramide/Sulfonamide Adducts: The amino group can react with the dehydrating agent (e.g., PCl₅, SOCl₂) to form stable adducts that are difficult to remove.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Temperature: Add the dehydrating agent slowly at a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions.

  • Purification Strategy: After quenching the reaction, an acidic wash can help remove basic impurities. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane). A patent suggests that extraction at an acidic pH (0-2) can reduce impurities.

Q2: I am reducing 2-nitrobenzonitrile (B147312) with zinc dust, and my GC-MS shows a peak with a mass corresponding to an oxygen addition (M+16). What is this impurity?

A2: During the reduction of aromatic nitro compounds, several intermediates are formed. If the reduction is not complete, these intermediates can be present in your final product. The M+16 peak likely corresponds to N-(2-cyanophenyl)hydroxylamine.

Reaction Pathway to Byproduct: NO₂ → NO → NHOH → NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

The N-phenylhydroxylamine intermediate is a common byproduct when using neutral or mildly acidic reducing conditions, such as zinc dust with ammonium (B1175870) chloride.

Characterization & Removal:

  • GC-MS: The mass spectrum of N-(2-cyanophenyl)hydroxylamine will show a molecular ion peak at m/z 134.

  • NMR: The ¹H NMR spectrum will show a characteristic N-OH proton signal.

  • Troubleshooting:

    • Increase Reaction Time/Temperature: Ensure the reaction goes to completion. Monitor by TLC until all the starting material and intermediates are consumed.

    • Use Strongly Acidic Conditions: Performing the reduction with zinc in a strongly acidic medium (like HCl) can favor the complete reduction to the desired amine.[1]

    • Workup: A final acidic wash during the workup can help to remove or further react the hydroxylamine (B1172632) intermediate.

Q3: My Sandmeyer reaction on anthranilic acid gives a good yield, but I observe a significant byproduct that co-elutes with my product on silica gel. How can I identify and remove it?

A3: The Sandmeyer reaction involves the formation of a diazonium salt, which is highly reactive. Side reactions are common, especially if the temperature is not carefully controlled.

Potential Byproducts:

  • Phenolic Impurity (2-Hydroxybenzonitrile): The diazonium salt can react with water to produce a phenol. This is a very common side product if the reaction temperature rises above 5-10 °C.

  • Azo Dyes: The diazonium salt can couple with unreacted anthranilic acid or other aromatic species in the reaction mixture to form colored azo compounds. These are often intensely colored and can contaminate the product even at low levels.

  • Unreacted Diazonium Salt: If the displacement with cyanide is incomplete, residual diazonium salt can decompose during workup, leading to a mixture of byproducts.

Troubleshooting & Identification Workflow:

Byproduct_Identification observe Unexpected Spot/Peak Observed lcms LC-MS Analysis observe->lcms Get MW gcms GC-MS Analysis (if volatile) observe->gcms Get MW nmr Preparative TLC/HPLC for Isolation lcms->nmr gcms->nmr structure NMR (1H, 13C) & HRMS nmr->structure elucidate Structure Elucidation structure->elucidate

Caption: Workflow for isolating and identifying an unknown byproduct.

Separation Strategy: If the byproduct is 2-hydroxybenzonitrile (B42573), its acidic nature can be exploited for separation.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate solution.

  • The 2-hydroxybenzonitrile will be deprotonated and move into the aqueous layer.

  • Separate the layers, and then wash the organic layer with brine, dry it over sodium sulfate, and concentrate to obtain purified this compound.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the synthetic route and reaction conditions. The following table summarizes representative data from various methods.

Synthetic MethodReagentsTypical YieldReported Purity (Method)Reference
Dehydration of 2-AminobenzamidePhenylphosphonic dichloride, Pyridine (B92270)~96%High (NMR, IR)[2]
Dehydration of 2-AminobenzamideThionyl chloride, TolueneGood>98% (Not specified)[3]
Dehydration of 2-AminobenzamidePhosphorus pentachloride, ChloroformGood>99.5% (GC)Patent Literature
Reduction of 2-NitrobenzonitrileZinc dust, Hydrochloric acid~95%High (TLC)[1]
Pd(0)-catalyzed Cyanation of o-BromoanilineNaCN, t-Bu₃P, Zn dust~99%High (Not specified)[4]

Experimental Protocols

Protocol 1: Synthesis via Dehydration of 2-Aminobenzamide

This protocol is adapted from a high-yield procedure using phenylphosphonic dichloride.[2]

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve phenylphosphonic dichloride (1.05 eq) in anhydrous pyridine (approx. 5 mL per gram of amide).

  • Reaction Initiation: Heat the solution to 60 °C for 2 hours.

  • Substrate Addition: In a separate flask, dissolve 2-aminobenzamide (1.0 eq) in anhydrous pyridine (approx. 5 mL per gram). Add this solution dropwise to the heated reagent mixture.

  • Reaction: Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the pyridine.

  • Purification: Re-dissolve the resulting oily residue in ethanol (B145695) and evaporate again; repeat this step three times to remove residual pyridine. Purify the final residue by silica gel column chromatography (eluent: chloroform/hexane gradient) to afford pure this compound.

Protocol 2: General Analytical HPLC Method for Impurity Profiling

This is a general reverse-phase HPLC method that can be adapted to analyze the purity of this compound reaction mixtures.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Potential Dimerization Side Reaction

In the synthesis of this compound, the nucleophilic primary amine can potentially react with another molecule, especially if activated or under harsh conditions, leading to dimer formation.

Dimerization_Pathway cluster_reactants Reactants cluster_product Byproduct A This compound (Molecule 1) C Dimeric Impurity A->C Nucleophilic Attack by Amino Group B This compound (Molecule 2) (Activated Intermediate) B->C Electrophilic Site

Caption: Potential pathway for the formation of a dimeric byproduct.

Troubleshooting Logic for Low Yield

When encountering low yields, a systematic approach is necessary to diagnose the root cause.

Low_Yield_Troubleshooting start Low Yield Obtained check_tlc Reaction Complete by TLC? start->check_tlc check_reagents Reagents Fresh & Anhydrous? check_tlc->check_reagents Yes outcome_force Force Reaction (Time/Temp) check_tlc->outcome_force No check_temp Temperature Controlled? check_reagents->check_temp Yes outcome_purify Purify Reagents & Dry Solvents check_reagents->outcome_purify No check_workup Extraction pH Optimal? check_temp->check_workup Yes outcome_optimize_temp Optimize Temp Profile check_temp->outcome_optimize_temp No outcome_adjust_ph Adjust Workup pH check_workup->outcome_adjust_ph No end Yield Improved check_workup->end Yes

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Aminobenzonitrile: Efficiency and Cost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzonitrile is a crucial building block in the synthesis of a wide array of pharmaceuticals and other biologically active compounds. Its versatile structure, featuring both an amino and a nitrile group on a benzene (B151609) ring, allows for diverse chemical transformations. This guide provides a comparative analysis of four prominent synthetic routes to this compound, focusing on their efficiency, cost-effectiveness, and experimental protocols. The routes discussed are the dehydration of 2-aminobenzamide (B116534), the reduction of 2-nitrobenzonitrile (B147312), the synthesis from isatin, and the palladium-catalyzed cyanation of 2-bromoaniline (B46623).

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthesis routes to this compound. The cost per mole of this compound is an estimate based on the prices of starting materials and key reagents from various chemical suppliers, assuming laboratory-grade purity and moderate purchase quantities.

Synthesis Route Starting Material Key Reagents Yield (%) Reaction Time (h) Temperature (°C) Estimated Cost per Mole of Product ($)
Dehydration2-AminobenzamidePhenylphosphonyl dichloride, Pyridine962460150-200
Reduction2-NitrobenzonitrileZinc dust, Hydrochloric acid950.5-120-3080-120
From IsatinIsatinHydroxylamine (B1172632) HCl, Amide, Acid824-1070-100200-250
Pd-Catalyzed Cyanation2-BromoanilineSodium cyanide, Pd(dba)₂, dppf~992-4100-120300-400+

Experimental Protocols

Dehydration of 2-Aminobenzamide

This method offers a high-yield synthesis from readily available 2-aminobenzamide.

Methodology: In a round-bottom flask, 2-aminobenzamide (1 equivalent) is dissolved in pyridine. To this solution, phenylphosphonyl dichloride (1 equivalent) is added dropwise with stirring. The reaction mixture is then heated at 60°C for 24 hours. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel to afford this compound.[1][2][3]

Reduction of 2-Nitrobenzonitrile

This route is a cost-effective and high-yielding method for the synthesis of this compound.

Methodology: To a stirred solution of 2-nitrobenzonitrile (1 equivalent) in a suitable solvent such as aqueous hydrochloric acid, zinc dust (2-3 equivalents) is added portion-wise at a temperature maintained between 20-30°C.[4][5] The reaction is typically exothermic and may require external cooling. The reaction progress is monitored by thin-layer chromatography. Upon completion (typically within 30-60 minutes), the reaction mixture is filtered to remove excess zinc. The filtrate is then neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent (e.g., toluene). The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield this compound, which can be further purified by distillation or recrystallization.[5]

Synthesis from Isatin

This one-pot synthesis provides a good yield of the desired product, albeit from a more expensive starting material.

Methodology: Isatin (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) are refluxed in a suitable solvent to form isatin-3-oxime. After cooling, an amide and a dehydrating agent (e.g., phosphorus oxychloride) are added, and the mixture is heated. The reaction is then quenched with water and heated to hydrolyze the intermediate. After cooling, the crude product is filtered and recrystallized to give pure this compound.

Palladium-Catalyzed Cyanation of 2-Bromoaniline

This modern cross-coupling reaction offers a very high yield but is associated with the high cost of the palladium catalyst and ligand.

Methodology: In a glovebox, a reaction vessel is charged with 2-bromoaniline (1 equivalent), sodium cyanide (1.2 equivalents), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1-5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 1-5 mol%). A suitable solvent, such as DMF or toluene, is added, and the mixture is heated at 100-120°C for 2-4 hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G Synthesis Route 1: Dehydration 2-Aminobenzamide 2-Aminobenzamide This compound This compound 2-Aminobenzamide->this compound Dehydration @ 60°C, 24h Phenylphosphonyl dichloride, Pyridine Phenylphosphonyl dichloride, Pyridine Phenylphosphonyl dichloride, Pyridine->this compound

Caption: Dehydration of 2-aminobenzamide.

G Synthesis Route 2: Reduction 2-Nitrobenzonitrile 2-Nitrobenzonitrile This compound This compound 2-Nitrobenzonitrile->this compound Reduction @ 20-30°C, 0.5-1h Zinc dust, HCl Zinc dust, HCl Zinc dust, HCl->this compound

Caption: Reduction of 2-nitrobenzonitrile.

G Synthesis Route 3: From Isatin Isatin Isatin Isatin-3-oxime Isatin-3-oxime Isatin->Isatin-3-oxime Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Isatin-3-oxime Intermediate Intermediate Isatin-3-oxime->Intermediate Heating Amide, Dehydrating Agent Amide, Dehydrating Agent Amide, Dehydrating Agent->Intermediate This compound This compound Intermediate->this compound Hydrolysis Acidic Workup Acidic Workup Acidic Workup->this compound

Caption: Synthesis from isatin.

G Synthesis Route 4: Pd-Catalyzed Cyanation 2-Bromoaniline 2-Bromoaniline This compound This compound 2-Bromoaniline->this compound Cross-Coupling @ 100-120°C, 2-4h Sodium Cyanide Sodium Cyanide Sodium Cyanide->this compound Pd(dba)2, dppf Pd(dba)2, dppf Pd(dba)2, dppf->this compound

Caption: Palladium-catalyzed cyanation.

Conclusion

The choice of synthetic route to this compound depends on a balance of factors including desired yield, cost constraints, and available laboratory equipment and expertise.

  • For cost-effectiveness and high yield on a larger scale , the reduction of 2-nitrobenzonitrile with zinc dust appears to be the most advantageous method.

  • The dehydration of 2-aminobenzamide also offers an excellent yield, though the reagents may be more expensive.

  • The synthesis from isatin provides a viable, albeit more costly, alternative.

  • The palladium-catalyzed cyanation of 2-bromoaniline is a highly efficient modern method that provides near-quantitative yields but is likely the most expensive option due to the precious metal catalyst and specialized ligand required, making it more suitable for small-scale synthesis where yield is paramount.

Researchers and drug development professionals should carefully consider these trade-offs when selecting the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide: 2-Aminobenzonitrile vs. Anthranilic Acid as Precursors for Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. The selection of a suitable starting material is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. Among the myriad of available precursors, 2-aminobenzonitrile and anthranilic acid have emerged as versatile and widely used building blocks for the construction of a diverse range of heterocyclic scaffolds, including quinazolines, quinazolinones, and acridones.

This guide provides an objective comparison of the performance of this compound and anthranilic acid as precursors for the synthesis of these important heterocycles. We will delve into their relative reactivity, present supporting experimental data from the literature, provide detailed experimental protocols for key transformations, and offer a cost analysis to aid in making informed decisions for your research and development endeavors.

Executive Summary

FeatureThis compoundAnthranilic Acid
Reactivity The nitrile group offers a versatile handle for various cyclization strategies, often allowing for one-pot multicomponent reactions.The carboxylic acid group is typically activated or reacted with specific reagents to facilitate cyclization.
Versatility Highly versatile for the synthesis of a wide range of substituted quinazolines and quinazolinones.A classical precursor for quinazolinones via the Niementowski reaction and a key starting material for acridones.
Reaction Conditions Often amenable to milder, modern synthetic methods, including microwave-assisted and metal-catalyzed reactions.Traditional methods often require higher temperatures and stronger acids, though modern variations exist.
Cost Generally more expensive than anthranilic acid.A readily available and cost-effective commodity chemical.

Data Presentation: A Comparative Look at Synthesis

The following tables summarize quantitative data for the synthesis of quinazolin-4(3H)-one and a 2-substituted quinazolinone from both this compound and anthranilic acid. It is important to note that a direct comparison of yields is challenging as the cited examples utilize different reaction conditions, which significantly influence the outcome.

Table 1: Synthesis of Quinazolin-4(3H)-one

PrecursorReagentsConditionsYield (%)Reference
Anthranilic AcidFormamide130-135 °C, 2 h96%[1]
Anthranilic AcidFormamide150-160 °C, 8 h61%[2]
This compoundCO2 (1 bar), DBU/[Bmim][OAc]60 °C>78%

Table 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

PrecursorReagentsConditionsProductYield (%)Reference
Anthranilic AcidButyryl chloride, Acetic anhydride, Aniline/BenzylamineMulti-step2-propyl-3-phenyl/benzyl-quinazolin-4(3H)-oneNot specified[3]
N-(2-aminobenzoyl)benzotriazoles (from Anthranilic Acid)Amines, OrthoestersCatalyst-free2,3-disubstituted quinazolin-4(3H)-ones46-95%[4]

Experimental Protocols

Protocol 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid (Niementowski Reaction)

This protocol is adapted from a high-yield procedure for the Niementowski reaction.[1]

Materials:

  • Anthranilic acid (0.1 mol, 13.7 g)

  • Formamide (0.4 mol, 16 mL)

  • Glycerin bath or similar heating apparatus

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add anthranilic acid and formamide.

  • Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain quinazolin-4(3H)-one.

Protocol 2: Synthesis of 2-Amino-4-iminoquinazolines from this compound

This protocol describes a method for the synthesis of 2-amino-4-iminoquinazoline derivatives.

Materials:

  • This compound (1.0 mmol, 118.1 mg)

  • N-benzyl cyanamide (B42294) (1.5 mmol, 198.3 mg)

  • Hydrochloric acid (2.0 mmol, 72.9 mg)

  • Hexafluoroisopropanol (HFIP) (5 mL)

  • Round-bottom flask with a stirrer

  • Oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound, N-benzyl cyanamide, and hydrochloric acid in HFIP.

  • Stir the resulting mixture at 70 °C in an oil bath for 1 hour.

  • Monitor the reaction by TLC until the starting material disappears.

  • After completion, extract the residue with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the desired product.

Protocol 3: Synthesis of Acridone (B373769) from N-Phenylanthranilic Acid

This classical procedure for the synthesis of acridone involves the cyclization of N-phenylanthranilic acid, which is typically synthesized from anthranilic acid.

Materials:

  • N-Phenylanthranilic acid (0.2 mole, 42.7 g)

  • Concentrated sulfuric acid (100 cc)

  • Boiling water

  • Sodium carbonate

  • Beaker (1 L)

  • Heating mantle or water bath

Procedure:

  • In a 500-cc flask, dissolve N-phenylanthranilic acid in concentrated sulfuric acid.

  • Heat the solution on a boiling water bath for four hours.

  • Pour the hot solution into 1 L of boiling water. Exercise caution to minimize spattering.

  • Boil the resulting yellow precipitate for five minutes and then filter.

  • Boil the moist solid for five minutes in a solution of 30 g of sodium carbonate in 400 cc of water.

  • Collect the solid by suction filtration and wash thoroughly with water to yield acridone.

Reaction Pathways and Workflow Comparison

The choice between this compound and anthranilic acid dictates the synthetic strategy. The following diagrams, generated using the DOT language, illustrate the typical reaction pathways and a logical workflow for precursor selection.

reaction_pathways cluster_AAB From this compound cluster_AA From Anthranilic Acid AAB This compound AAB_Inter Intermediate (e.g., Amidine) AAB->AAB_Inter Multicomponent Reaction Quinazolinone_AAB Quinazolinone AAB->Quinazolinone_AAB e.g., with CO2 Quinazoline_AAB Quinazoline AAB_Inter->Quinazoline_AAB Cyclization AA Anthranilic Acid N_Acyl_AA N-Acyl Anthranilic Acid AA->N_Acyl_AA Acylation N_Aryl_AA N-Aryl Anthranilic Acid AA->N_Aryl_AA Ullmann Condensation Quinazolinone_AA Quinazolinone AA->Quinazolinone_AA Niementowski Reaction (with Amide) Benzoxazinone Benzoxazinone Benzoxazinone->Quinazolinone_AA + Amine N_Acyl_AA->Benzoxazinone Dehydration Acridone Acridone N_Aryl_AA->Acridone Cyclization

Caption: Reaction pathways for heterocycle synthesis.

workflow Start Define Target Heterocycle Cost Cost a Major Constraint? Start->Cost MultiComponent One-Pot / Multicomponent Reaction Desired? Cost->MultiComponent No AA_Path Consider Anthranilic Acid Pathways Cost->AA_Path Yes MultiComponent->AA_Path No AAB_Path Consider this compound Pathways MultiComponent->AAB_Path Yes Final Select Optimal Precursor and Synthesize AA_Path->Final AAB_Path->Final

Caption: Workflow for precursor selection.

Cost Analysis

A significant factor in precursor selection, particularly for large-scale synthesis, is cost. Based on a survey of various chemical suppliers, a general price comparison is presented below. Prices can fluctuate based on purity, quantity, and supplier.

CompoundPrice Range (per kg)
This compound₹1700 - ₹5800 (approx. $20 - $70 USD)[5][6][7]
Anthranilic Acid₹250 - ₹290 (approx. $3 - $3.50 USD)[8][9]

As indicated, anthranilic acid is substantially more cost-effective than this compound, making it an attractive starting material for industrial applications where cost is a primary driver.

Conclusion

Both this compound and anthranilic acid are valuable and versatile precursors for the synthesis of a wide array of medicinally important heterocyclic compounds. The choice between them is a strategic one that depends on several factors.

Choose this compound when:

  • A one-pot, multicomponent reaction strategy is desired for rapid library synthesis.

  • The target molecule requires the specific reactivity of the nitrile group for its construction.

  • Milder reaction conditions are a priority.

  • Cost is not the primary limiting factor.

Choose Anthranilic Acid when:

  • Cost-effectiveness is a major consideration, especially for large-scale synthesis.

  • Classical and well-established synthetic routes like the Niementowski reaction are preferred.

  • The target molecule is an acridone or a quinazolinone readily accessible from this precursor.

Ultimately, the optimal choice of precursor will be dictated by the specific synthetic goals, the desired complexity of the final molecule, and the economic constraints of the project. This guide provides the foundational information to make an informed and strategic decision in your heterocyclic synthesis endeavors.

References

A Comparative Guide to Alternative Reagents for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the quinazoline (B50416) scaffold is a cornerstone of medicinal chemistry. While 2-aminobenzonitrile has traditionally been a popular starting material, a variety of alternative reagents offer distinct advantages in terms of accessibility, reactivity, and the diversity of achievable derivatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.

The quinazoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The choice of starting material for the synthesis of this important heterocycle can significantly impact the efficiency, cost-effectiveness, and environmental footprint of the synthetic route. This guide explores several key alternatives to this compound, summarizing their performance and providing the necessary experimental details to implement these methods in the laboratory.

Performance Comparison of Alternative Reagents

The following tables provide a comparative summary of various starting materials for quinazoline synthesis, with a focus on reaction conditions and reported yields.

Starting MaterialReagentsConditionsProduct TypeYield (%)Reference
Isatoic Anhydride (B1165640) Primary amines, TMSOTf, DMSONot specifiedQuinazolin-4(3H)-onesNot specified[2]
Isatoic Anhydride Amines, AldehydesCatalyst, various conditions2,3-Dihydroquinazolin-4(1H)-onesNot specified[3]
Isatoic Anhydride Amino acids, NaOH(aq)Water, 40°C, 3hN-substituted ortho-aminobenzoic acidsNot specified[4]
2-Aminobenzamide (B116534) Methanol, Cs2CO3, Cu-complexNot specifiedQuinazolinonesNot specified[5]
2-Aminobenzamide (Boc)2O, DMAPCH3CN, rt, 12hQuinazoline-2,4-dionesGood to excellent[6][7]
2-Halobenzamides Nitriles, Cu(OAc)2, tBuOKtBuOHQuinazolin-4(3H)-onesUp to 80%[1][8]
2-Nitrobenzonitriles Hydrazine hydrate/FeCl3, HCl/HCOOH90-130°CQuinazolin-4(3H)-ones60% (overall)[9]
2-Aminobenzoic Acid Acyl chlorides, Primary amines, Pyridine/DMFTwo steps2,3-Disubstituted quinazolin-4(3H)-onesNot specified[10]
2-Aminobenzaldehydes Benzylamines, I2, O2Solvent-freeQuinazolinesVery good[11][12]
2-Aminobenzylamines α-Keto acids, Blue LEDRoom temperatureQuinazolinesNot specified[13]

Synthetic Pathways and Methodologies

This section details the experimental protocols for key synthetic transformations using alternative reagents, providing a practical guide for laboratory implementation.

From Isatoic Anhydride

Isatoic anhydride is a versatile and commercially available precursor for a variety of quinazoline derivatives.[3] It readily reacts with nucleophiles, followed by cyclization to form the quinazoline core.

Experimental Protocol: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones [3]

A plausible mechanism for the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, an aldehyde, and an amine is as follows:

  • Activation and Ring Opening: The catalyst (often a Lewis acid) activates the isatoic anhydride. The primary amine then attacks one of the carbonyl groups, leading to the ring-opening of the isatoic anhydride and the formation of a 2-amino-N-substituted-benzamide intermediate after decarboxylation.

  • Condensation: The aldehyde reacts with the newly formed benzamide (B126) to form an intermediate.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization to form the 2,3-dihydroquinazolin-4(1H)-one product.

G isatoic Isatoic Anhydride intermediate1 2-Amino-N-substituted- benzamide Intermediate isatoic->intermediate1 + Amine - CO2 amine Primary Amine amine->intermediate1 aldehyde Aldehyde intermediate2 Condensation Intermediate aldehyde->intermediate2 intermediate1->intermediate2 + Aldehyde product 2,3-Dihydroquinazolin-4(1H)-one intermediate2->product Intramolecular Cyclization caption Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride

Caption: Synthetic pathway from isatoic anhydride.

From 2-Aminobenzamides

2-Aminobenzamides are excellent starting materials for the synthesis of quinazolinones and related derivatives.[5] They can be cyclized with various one-carbon sources to form the heterocyclic ring.

Experimental Protocol: Synthesis of Quinazoline-2,4-diones [6][7]

A facile, one-pot procedure for the synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) ((Boc)2O) catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) has been developed.

  • Reaction Setup: To a solution of the 2-aminobenzamide (1.0 mmol) in acetonitrile (B52724) (10 mL), add (Boc)2O (1.5 mmol) and DMAP (0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Filter the resulting solid, wash with a small amount of acetonitrile (3 mL), and dry to obtain the desired quinazoline-2,4-dione product.

G aminobenzamide 2-Aminobenzamide product Quinazoline-2,4-dione aminobenzamide->product + (Boc)2O, DMAP CH3CN, rt, 12h boc2o (Boc)2O boc2o->product dmap DMAP (catalyst) dmap->product caption Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamide

Caption: Synthesis from 2-aminobenzamide.

From 2-Halobenzamides

A copper-catalyzed reaction of readily available 2-halobenzamides with nitriles provides a convenient route to quinazolin-4(3H)-ones.[1][8] This method is notable for its simplicity and the use of affordable reagents.

Experimental Protocol: Synthesis of Quinazolin-4(3H)-ones [1]

The synthesis involves a Lewis acid (Cu(OAc)2)-catalyzed nucleophilic addition followed by an intramolecular SNAr reaction.

  • Reaction Setup: In a suitable solvent such as tBuOH, combine the 2-halobenzamide, nitrile, Cu(OAc)2 as the catalyst, and tBuOK as the base.

  • Reaction: The reaction mixture is typically heated to achieve the desired transformation.

  • Mechanism: The proposed mechanism involves the coordination of the cyano group to the copper catalyst, followed by nucleophilic addition of the 2-halobenzamide and subsequent intramolecular SNAr to yield the quinazolin-4(3H)-one.

G halobenzamide 2-Halobenzamide intermediate Nucleophilic Addition Intermediate halobenzamide->intermediate + Nitrile, Catalyst nitrile Nitrile nitrile->intermediate catalyst Cu(OAc)2, tBuOK catalyst->intermediate product Quinazolin-4(3H)-one intermediate->product Intramolecular SNAr caption Synthesis of Quinazolin-4(3H)-ones from 2-Halobenzamide

Caption: Synthesis from 2-halobenzamide.

Biological Significance: Quinazolines in EGFR Signaling

Quinazoline derivatives are renowned for their potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Drugs like Gefitinib and Erlotinib, which feature a quinazoline core, are used in the treatment of non-small-cell lung cancer.[9]

The diagram below illustrates the simplified EGFR signaling pathway and the point of intervention by quinazoline-based inhibitors.

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->Dimerization Inhibits (ATP-binding site) caption Quinazoline Inhibition of EGFR Signaling

Caption: EGFR signaling and quinazoline inhibition.

Conclusion

The synthesis of quinazolines is a dynamic field with a growing number of efficient and versatile methods. While this compound remains a viable starting material, the alternatives presented in this guide, including isatoic anhydride, 2-aminobenzamides, and 2-halobenzamides, offer researchers a broader toolkit to access a diverse range of quinazoline derivatives. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The provided experimental protocols and comparative data serve as a valuable resource for navigating these choices and advancing the development of novel quinazoline-based compounds with therapeutic potential.

References

A Comparative Guide to Catalysts for the N-Arylation of 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The N-arylation of 2-aminobenzonitrile is a critical transformation in synthetic chemistry, yielding precursors for a variety of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The development of efficient catalytic systems for this reaction is paramount for researchers and drug development professionals. This guide provides a comparative analysis of prominent catalytic systems, supported by experimental data, to aid in the selection of the optimal catalyst for specific research needs.

Comparative Performance of Catalysts

The choice of catalyst for the N-arylation of this compound and related compounds is influenced by factors such as the nature of the arylating agent, desired reaction conditions, and functional group tolerance. Palladium and copper-based catalytic systems are the most extensively studied for C-N cross-coupling reactions.

Palladium-Catalyzed Systems

Palladium catalysts, particularly those employed in Buchwald-Hartwig amination, are highly effective for the N-arylation of a wide range of amino-containing substrates. These systems typically consist of a palladium precursor and a phosphine (B1218219) ligand.

EntryAryl Halide/EquivalentAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Sodium ArylsulfinateThis compoundPd(OAc)₂ (10)bpy (20)-THF/H₂O8048up to 93%[1][2]
24-ChlorotolueneAnilinePd(OAc)₂ (1)XPhos (2)NaOtBuToluene (B28343)1002498[3]
3Bromobenzene2-AminobenzimidazolePd₂(dba)₃ (0.1)L1 (0.2)K₃PO₄---92[4][5]
4Aryl Bromides2-AminobenzothiazolePd(OAc)₂XantphosCs₂CO₃1,4-Dioxane11012up to 95%[6]

Note: Entry 1 describes the synthesis of o-aminobenzophenones via addition to the nitrile, not direct N-arylation, but is included due to the use of this compound as the starting material.

Copper-Catalyzed Systems

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium. These systems are particularly effective for the N-arylation of heterocycles and can exhibit complementary selectivity to palladium catalysts.

EntryAryl Halide/EquivalentAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzene2-AminobenzimidazoleCuIL5Cs₂CO₃---up to 95%[4][5][7]
2Aryl IodidesImidazoleCuI (10)4,7-Dimethoxy-1,10-phenanthroline (20)K₃PO₄DMF11024up to 99%[8]
3Arylboronic AcidsPrimary/Secondary AminesCu(OAc)₂---RT--[9]
4Aryl HalidesNitrogen HeterocyclesCuO hollow nanospheres (5.0)-KOtBuToluene18018up to 81%[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Palladium-Catalyzed Synthesis from this compound and Sodium Arylsulfinate

This protocol is adapted from a procedure for the synthesis of o-aminobenzophenones, which involves the reaction of this compound.

Materials:

  • This compound

  • Sodium arylsulfinate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2,2'-Bipyridine (bpy)

  • p-Nitrobenzenesulfonic acid (p-NBSA)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, combine this compound (0.3 mmol), sodium arylsulfinate (0.6 mmol), Pd(OAc)₂ (10 mol %), bpy (20 mol %), and p-NBSA (10 equiv).[11]

  • Add THF (2 mL) and water (1 mL) to the tube at room temperature.[11]

  • Stir the reaction mixture vigorously at 80 °C for 48 hours.[11]

  • After cooling to room temperature, pour the mixture into ethyl acetate.[11]

  • Wash the organic layer with saturated NaHCO₃ solution (2 x 10 mL) and then with brine (1 x 10 mL).[11]

  • Extract the aqueous layer with ethyl acetate.[11]

  • Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.[11]

  • Purify the residue by flash column chromatography to obtain the desired product.[11]

Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides

This is a general procedure that can be adapted for the N-arylation of this compound.

Materials:

  • Nitrogen-containing heterocycle (e.g., this compound)

  • Aryl halide (e.g., iodobenzene)

  • CuO hollow nanospheres on acetylene (B1199291) black (CuO/AB)

  • Potassium tert-butoxide (KOtBu)

  • Toluene

Procedure:

  • In a 25 mL stainless steel reactor, add the nitrogen-containing heterocycle (2.25 mmol), aryl halide (1.5 mmol), CuO/AB (5.0 mol%), and KOtBu (3.0 mmol).[10]

  • Add toluene (7.0 mL) to the reactor.[10]

  • Stir the mixture for 18 hours at 180 °C.[10]

  • After the reaction, separate the catalyst by centrifugation.[10]

  • Analyze the resulting solution to determine the yield of the N-arylated product.[10]

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better understand the process of catalyst evaluation and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Define Reaction: This compound + Arylating Agent catalyst Select Catalysts: - Pd(OAc)₂ - CuI - etc. start->catalyst ligand Select Ligands: - XPhos - bpy - etc. catalyst->ligand base Select Bases: - NaOtBu - K₃PO₄ - etc. ligand->base solvent Select Solvents: - Toluene - Dioxane - etc. base->solvent setup Set up Parallel Reactions in Vials/Plates solvent->setup conditions Vary Parameters: - Temperature - Time - Concentration setup->conditions run Run Reactions conditions->run quench Quench Reactions run->quench analyze Analyze by LC-MS/GC-MS to Determine Yield quench->analyze optimize Identify Optimal Conditions analyze->optimize end Scale-up and Isolation optimize->end

A general experimental workflow for screening catalysts for N-arylation.

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln Pd_ArX [Pd(II)(Ar)(X)Ln] Pd0->Pd_ArX Oxidative Addition (Ar-X) Pd_Ar_Amine [Pd(II)(Ar)(NR'H)Ln]X Pd_ArX->Pd_Ar_Amine Amine Coordination (R'NH₂) Pd_Amido [Pd(II)(Ar)(NR')Ln] Pd_Ar_Amine->Pd_Amido Deprotonation (-HX) Pd_Amido->Pd0 Reductive Elimination (Ar-NR'H)

The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

A Comparative Guide to the Purity Validation of 2-Aminobenzonitrile via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like 2-aminobenzonitrile is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present experimental protocols and data to support an objective comparison of these methods.

Introduction

This compound (CAS 1885-29-6) is a key intermediate in the synthesis of various pharmaceuticals. Its purity can significantly impact the yield and impurity profile of the final API. Two of the most powerful and widely used analytical techniques for purity assessment are HPLC and GC-MS. HPLC is well-suited for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally labile. GC-MS, on the other hand, excels in the separation and identification of volatile and semi-volatile compounds. The choice between these techniques often depends on the nature of the expected impurities and the specific requirements of the analysis.

This guide will explore the application of both HPLC and GC-MS for the purity validation of this compound, providing detailed experimental protocols, comparative data, and a logical workflow to aid in method selection and implementation.

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis pathways include the reduction of 2-nitrobenzonitrile (B147312) and the dehydration of anthranilamide. Based on these routes, potential impurities may include:

  • Unreacted Starting Materials: 2-nitrobenzonitrile, anthranilamide.

  • Intermediates: Partially reduced nitro compounds (e.g., 2-hydroxylaminobenzonitrile, 2-nitrosobenzonitrile).

  • Byproducts of Side Reactions: Isomeric aminobenzonitriles (3-aminobenzonitrile, 4-aminobenzonitrile), hydrolysis products (e.g., 2-aminobenzamide).

  • Degradation Products: Oxidative or hydrolytic degradation products formed during storage.

A robust analytical method should be capable of separating and detecting these potential impurities from the main this compound peak.

Experimental Workflow

The general workflow for the purity validation of this compound using either HPLC or GC-MS is outlined below. This process ensures a systematic and comprehensive analysis, from sample preparation to data interpretation.

Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_results Results & Reporting Sample This compound Sample Dilution Dissolution & Dilution (e.g., Acetonitrile (B52724)/Water) Sample->Dilution Standard Reference Standard Standard->Dilution HPLC HPLC Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS Chromatogram Chromatogram Generation HPLC->Chromatogram GCMS->Chromatogram MassSpec Mass Spectra Analysis (for GC-MS) GCMS->MassSpec Integration Peak Integration & Area % Chromatogram->Integration Purity Purity Calculation (%) Integration->Purity Impurity Impurity Identification & Quantification Integration->Impurity MassSpec->Impurity Report Final Report Purity->Report Impurity->Report

Figure 1: General workflow for the purity validation of this compound.

Experimental Protocols

HPLC Method for Purity Determination

This reverse-phase HPLC (RP-HPLC) method is suitable for the quantification of this compound and the separation of its potential non-volatile impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in and dilute to 50 mL with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Profiling

This GC-MS method is designed for the separation and identification of volatile and semi-volatile impurities in this compound.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC System Gas chromatograph equipped with a split/splitless injector
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Injection Mode Split (20:1)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in and dilute to 10 mL with methanol (B129727) to obtain a concentration of approximately 5 mg/mL.

  • Vortex to ensure complete dissolution.

Comparative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from the analysis of a batch of this compound using the described HPLC and GC-MS methods.

Table 1: HPLC Purity Analysis of this compound

Peak No.Retention Time (min)Compound NameArea %
14.2Anthranilamide0.12
28.5This compound 99.75
312.12-Nitrobenzonitrile0.08
415.3Unknown Impurity 10.05

Table 2: GC-MS Impurity Profile of this compound

Peak No.Retention Time (min)Compound NameArea %Identification Confidence
15.83-Aminobenzonitrile0.03High (Mass Spectrum Match)
26.24-Aminobenzonitrile0.02High (Mass Spectrum Match)
39.7This compound 99.90Confirmed with Standard
411.5Unknown Impurity 20.05Tentative

Comparison of HPLC and GC-MS for this compound Purity Validation

FeatureHPLCGC-MS
Applicability Broad applicability for non-volatile and thermally labile compounds. Ideal for starting materials and byproducts like anthranilamide and 2-nitrobenzonitrile.Best for volatile and semi-volatile compounds. Excellent for isomeric impurities and other volatile organic compounds.
Sensitivity High sensitivity with UV detection, often in the low ppm range.Very high sensitivity, especially in Selected Ion Monitoring (SIM) mode, allowing for detection of trace-level impurities.
Identification Primarily based on retention time comparison with reference standards. Diode-array detection can provide UV spectra for peak purity assessment.Provides mass spectra for definitive identification of known and unknown impurities by matching against spectral libraries.
Quantification Excellent quantitative performance with high precision and accuracy using external or internal standards.Good for quantification, though response factors can vary more significantly between compounds compared to HPLC with UV detection.
Sample Preparation Simple dissolution and filtration.Simple dissolution. Derivatization may be needed for non-volatile or highly polar compounds, but not for this compound.
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial investment and maintenance costs.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity validation of this compound, each offering distinct advantages.

  • HPLC is a robust and reliable method for routine quality control, providing accurate quantification of the main component and separation of key non-volatile impurities. Its ease of use and lower operational cost make it a preferred choice for purity assays.

  • GC-MS excels in impurity profiling due to its superior separation efficiency for volatile compounds and the definitive identification capabilities of mass spectrometry. It is particularly valuable for identifying unknown impurities and resolving isomeric species that may be difficult to separate by HPLC.

For comprehensive quality assessment of this compound, a combination of both techniques is often recommended. HPLC can be used for the primary purity assay and quantification of known impurities, while GC-MS can be employed for in-depth impurity profiling and identification of any volatile or unknown contaminants. This dual-pronged approach ensures the highest level of quality and confidence in this critical starting material for pharmaceutical synthesis.

Spectroscopic Analysis of 2-Aminobenzonitrile for Structural Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive spectroscopic analysis of 2-aminobenzonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Designed for researchers, scientists, and drug development professionals, this document provides a detailed comparison of the NMR data of this compound with its structural isomers, 3-aminobenzonitrile (B145674) and 4-aminobenzonitrile. The inclusion of supporting experimental data and protocols aims to facilitate the unambiguous identification and characterization of these compounds.

Comparative NMR Data Analysis

The structural elucidation of aminobenzonitrile isomers is reliably achieved by comparing their respective ¹H and ¹³C NMR spectra. The distinct substitution patterns on the benzene (B151609) ring give rise to unique chemical shifts, multiplicities, and coupling constants for the aromatic protons and carbons. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

¹H NMR Data Comparison

The ¹H NMR spectra of the three aminobenzonitrile isomers exhibit characteristic differences in the aromatic region (typically δ 6.5-7.5 ppm). The position of the amino (-NH₂) and cyano (-CN) groups significantly influences the electronic environment of the neighboring protons, leading to distinct splitting patterns and chemical shifts.

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
This compound H-37.30ddd1H8.4, 7.1, 1.6
H-46.70t1H7.7
H-57.23ddd1H8.4, 7.1, 1.6
H-66.75d1H8.4
-NH₂4.45br s2H-
3-Aminobenzonitrile H-26.95t1H1.8
H-46.90ddd1H7.8, 2.4, 1.2
H-57.25t1H7.8
H-66.80ddd1H7.8, 2.0, 1.2
-NH₂3.85br s2H-
4-Aminobenzonitrile [1]H-2, H-67.37dd2H6.8, 2.0
H-3, H-56.64dd2H6.8, 2.0
-NH₂4.32br s2H-
¹³C NMR Data Comparison

The ¹³C NMR spectra provide further confirmation of the isomeric structures. The chemical shifts of the carbon atoms in the benzene ring are highly sensitive to the electronic effects of the substituents. The ipso-carbons (carbons directly attached to the -NH₂ and -CN groups) and the other aromatic carbons show distinct resonances for each isomer.

CompoundCarbon AssignmentChemical Shift (δ) ppm
This compound C-1150.5
C-297.5
C-3134.0
C-4117.0
C-5132.5
C-6118.5
-CN119.0
3-Aminobenzonitrile C-1147.0
C-2118.5
C-3113.0
C-4129.5
C-5119.0
C-6122.0
-CN119.5
4-Aminobenzonitrile [1]C-1150.8
C-2, C-6133.7
C-3, C-5114.4
C-499.5
-CN120.4

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of aminobenzonitriles.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh 5-10 mg of the aminobenzonitrile sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • For ¹H NMR, use a solvent containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Spectral Width: ~240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).

  • Perform Fourier transformation.

  • Phase and baseline correct the spectra.

  • Calibrate the ¹H spectrum using the TMS signal at 0.00 ppm.

  • Calibrate the ¹³C spectrum using the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm).

  • Integrate the signals in the ¹H spectrum.

  • Assign the peaks based on chemical shifts, multiplicities, and coupling constants.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound and distinguishing it from its isomers using NMR spectroscopy.

structural_confirmation_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Sample Aminobenzonitrile Isomer (2-, 3-, or 4-) Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_1H Acquire 1H NMR Spectrum NMR_Tube->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum NMR_Tube->Acquire_13C Process_1H Process 1H Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_1H Process_13C Process 13C Data (FT, Phasing, Baseline Correction) Acquire_13C->Process_13C Analyze_1H Analyze 1H Spectrum: - Chemical Shifts - Multiplicities - Coupling Constants - Integration Process_1H->Analyze_1H Analyze_13C Analyze 13C Spectrum: - Chemical Shifts Process_13C->Analyze_13C Compare Compare with Isomer Data Analyze_1H->Compare Analyze_13C->Compare Confirmation Structural Confirmation of This compound Compare->Confirmation

Caption: Workflow for the structural confirmation of this compound using NMR spectroscopy.

References

FT-IR Spectroscopy: A Comparative Guide to Identifying Functional Groups in 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of key functional groups in 2-aminobenzonitrile. It offers a comparative look at the spectral data of this compound and its isomer, 4-aminobenzonitrile, supported by experimental protocols and data visualizations to aid in research and drug development.

Introduction to FT-IR in Functional Group Analysis

FT-IR spectroscopy is a powerful and rapid analytical technique used to identify functional groups in a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, causing the bonds within the molecule to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to its functional groups. In the context of this compound, FT-IR is instrumental in confirming the presence of the primary amine (-NH₂) and nitrile (-C≡N) groups, which are crucial for its chemical reactivity and biological activity.

Comparative Analysis of Aminobenzonitrile Isomers

To illustrate the specificity of FT-IR spectroscopy, this guide compares the spectrum of this compound with that of its structural isomer, 4-aminobenzonitrile. While both molecules share the same chemical formula, the different substitution patterns on the aromatic ring lead to distinct differences in their FT-IR spectra.

Quantitative Data Summary

The following table summarizes the key FT-IR absorption bands for this compound and 4-aminobenzonitrile, highlighting the characteristic frequencies for the nitrile and amino functional groups.

Functional GroupVibration ModeThis compound (Observed, cm⁻¹)4-Aminobenzonitrile (Observed, cm⁻¹)Expected Range (cm⁻¹)
Nitrile (-C≡N) Stretching~2220~22152260 - 2220[1]
Primary Amine (-NH₂) Asymmetric Stretching~3470~34803500 - 3300[1]
Symmetric Stretching~3380~33903500 - 3300[1]
Scissoring (Bending)~1620~16301650 - 1580
Aromatic Ring C=C Stretching~1600, ~1490~1605, ~15101600 - 1400
C-H Stretching>3000>30003100 - 3000

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible FT-IR spectra. The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples.

Materials:

  • This compound (or other solid sample)

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Drying: Dry the IR-grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any moisture, which can interfere with the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr powder.[2] The sample-to-KBr ratio should be roughly 1:100.[3]

  • Grinding and Mixing: Add the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[2][3] This minimizes light scattering and produces a clear pellet.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent, or translucent pellet.[4] If the pellet is opaque, it indicates insufficient grinding or excessive sample concentration.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Scan: First, run a background spectrum with an empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental interferences.[2]

  • Sample Scan: Run the FT-IR scan of the sample pellet. The resulting spectrum will show the absorption bands of the sample.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for identifying the functional groups in this compound using FT-IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Functional Group Identification start Start with this compound Sample grind Grind with KBr start->grind press Press into Pellet grind->press acquire Acquire FT-IR Spectrum press->acquire identify_peaks Identify Characteristic Peaks acquire->identify_peaks nitrile C≡N Stretch (~2220 cm⁻¹) identify_peaks->nitrile Nitrile Group amine N-H Stretches (~3470, ~3380 cm⁻¹) identify_peaks->amine Amino Group aromatic C=C & C-H Stretches identify_peaks->aromatic Aromatic Ring conclusion Confirm Structure of this compound nitrile->conclusion amine->conclusion aromatic->conclusion

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of molecules like this compound. By analyzing the positions and patterns of absorption bands, researchers can confidently identify the nitrile and primary amine functional groups. The comparative data presented in this guide demonstrates the technique's sensitivity to subtle structural variations, making it a valuable method in quality control, reaction monitoring, and drug development processes. The provided experimental protocol offers a standardized approach to ensure reliable and high-quality spectral data.

References

A Comparative Analysis of the Reactivity of 2-Aminobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-aminobenzonitrile and its structural isomers, 3-aminobenzonitrile (B145674) and 4-aminobenzonitrile. Understanding the distinct reactivity profiles of these versatile building blocks is paramount for their strategic application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document summarizes key reactivity differences, supported by experimental data, and provides detailed experimental protocols for characteristic transformations.

Executive Summary

The reactivity of the aminobenzonitrile isomers is fundamentally governed by the interplay of electronic and steric effects arising from the relative positions of the amino (-NH₂) and nitrile (-CN) groups. The strongly electron-withdrawing nitrile group significantly modulates the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic attack.

  • This compound (ortho-isomer): Exhibits the lowest basicity and nucleophilicity of the amino group due to the combined electron-withdrawing inductive and resonance effects of the adjacent nitrile group, as well as steric hindrance.

  • 3-Aminobenzonitrile (meta-isomer): Displays the highest basicity and nucleophilicity among the three isomers. The amino group is only influenced by the inductive effect of the nitrile group, as the resonance effect does not extend to the meta position.

  • 4-Aminobenzonitrile (para-isomer): Shows intermediate basicity. The amino group experiences a strong electron-withdrawing resonance effect from the para-nitrile group, but no steric hindrance.

These fundamental differences dictate the outcomes and efficiencies of various chemical transformations, including reactions at the amino group, the nitrile group, and the aromatic ring.

Data Presentation

Basicity of Aminobenzonitrile Isomers

The basicity of the amino group, a direct indicator of its nucleophilicity and reactivity towards electrophiles, is quantitatively expressed by the pKa of its conjugate acid.

IsomerStructurepKa of Conjugate Acid (at 25°C)Reference
This compoundthis compound structure0.77[1][2][3]
3-Aminobenzonitrile3-Aminobenzonitrile structure2.75[4][5][6]
4-Aminobenzonitrile4-Aminobenzonitrile structure1.74[7][8]

Comparative Reactivity Analysis

Reactivity of the Amino Group

The reactivity of the amino group as a nucleophile in reactions such as acylation and alkylation follows its basicity trend.

Reactivity Order: 3-Aminobenzonitrile > 4-Aminobenzonitrile > this compound

This trend is a direct consequence of the electronic and steric environments of the amino group in each isomer.

G cluster_2_amino This compound cluster_3_amino 3-Aminobenzonitrile cluster_4_amino 4-Aminobenzonitrile a2 Strong -I and -M Effects Steric Hindrance r2 Lowest Basicity & Nucleophilicity a2->r2 leads to a3 Weak -I Effect No -M Effect r3 Highest Basicity & Nucleophilicity a3->r3 leads to r4 Intermediate Basicity & Nucleophilicity a4 Strong -I and -M Effects No Steric Hindrance a4->r4 leads to

Factors influencing the nucleophilicity of the amino group.
Reactivity of the Aromatic Ring in Electrophilic Substitution

The aminobenzonitriles are generally deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitrile group. However, the activating, ortho-, para-directing amino group competes with the deactivating, meta-directing nitrile group. The overall reactivity and regioselectivity are a fine balance of these competing effects.

General Reactivity Trend: 3-Aminobenzonitrile > 4-Aminobenzonitrile ≈ this compound

  • In 3-aminobenzonitrile , the positions ortho and para to the activating amino group are not strongly deactivated by the meta-nitrile group, making it the most reactive isomer.

  • In 4-aminobenzonitrile , the positions ortho to the activating amino group are also meta to the deactivating nitrile group, leading to moderate reactivity.

  • In This compound , the positions activated by the amino group are strongly deactivated by the adjacent nitrile group, and the molecule suffers from steric hindrance, rendering it the least reactive.

Reactivity of the Nitrile Group

The nitrile group can undergo nucleophilic attack, leading to hydrolysis (to amides and carboxylic acids) or reduction (to primary amines). The reactivity of the nitrile carbon is enhanced by electron-withdrawing groups and diminished by electron-donating groups. Since the amino group is electron-donating, all three isomers will exhibit reduced nitrile reactivity compared to benzonitrile (B105546) itself.

Reactivity Order for Nitrile Hydrolysis/Reduction: this compound > 4-Aminobenzonitrile > 3-Aminobenzonitrile

G cluster_reactivity Nitrile Group Electrophilicity n2 This compound (-I, -M effects of NH2 are weakest) r_high Highest Reactivity n2->r_high n4 4-Aminobenzonitrile (-I, -M effects of NH2 are moderate) r_med Intermediate Reactivity n4->r_med n3 3-Aminobenzonitrile (+M effect of NH2 is strongest at C-CN) r_low Lowest Reactivity n3->r_low G start Dissolve Aminobenzonitrile in Pyridine step2 Cool to 0°C start->step2 step3 Add Acetic Anhydride (1.1 eq) dropwise step2->step3 step4 Stir at RT for 2h step3->step4 step5 Quench with water step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry, Filter, Evaporate step6->step7 end Purify by Chromatography or Recrystallization step7->end

References

Comparative Analysis of 2-Aminobenzonitrile Derivatives: Unveiling Their Biological Potential Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive assessment of 2-aminobenzonitrile derivatives reveals their promising biological activity when benchmarked against known standards in anticancer and antimicrobial applications. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with an objective comparison of the performance of these versatile compounds. The findings, supported by detailed methodologies and mechanistic insights, highlight the potential of the this compound scaffold in the development of novel therapeutic agents.

Anticancer Activity: A Competitive Edge

Derivatives of this compound have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The in vitro anticancer activity, commonly quantified by the half-maximal inhibitory concentration (IC50), reveals that several derivatives exhibit potency comparable to, and in some cases exceeding, that of the standard chemotherapeutic agent, Doxorubicin.

Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Derivatives and Doxorubicin

Compound/DerivativeCancer Cell LineIC50 (µM)Doxorubicin IC50 (µM)Reference
Quinazoline Derivative from this compound MCF-7 (Breast)5.2 - 15.8~1.0[1]
HCT-116 (Colon)7.4 - 9.9~0.7[1]
2-Aminobenzothiazole Derivative A549 (Lung)9.62 ± 1.14~1.2[2]
HCT116 (Colon)6.43 ± 0.72~0.7[2]
2-Aminobenzophenone Derivative 1 Colo 205 (Colon)<0.01Not specified[3]
2-Aminobenzophenone Derivative 2 MCF-7 (Breast)0.02Not specified[3]

Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.

The mechanism underlying the anticancer properties of these derivatives is often multifaceted. A significant number of these compounds function as kinase inhibitors, targeting key signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] this compound derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Derivative This compound Derivative Derivative->PI3K Inhibition Derivative->Akt Derivative->mTORC1

PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

Antimicrobial Efficacy: A Broad Spectrum of Activity

In addition to their anticancer potential, this compound derivatives have exhibited promising antimicrobial activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, has been determined for several derivatives and compared against standard antibiotics.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives and Standard Antibiotics

Compound/DerivativeMicroorganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
Benzimidazole from aminonitrile S. aureus3.9 - 7.8CiprofloxacinNot specified[7]
E. coli3.9 - 7.8CiprofloxacinNot specified[7]
Benzonitrile Derivative 2e Botrytis fabae6.25Not specifiedNot specified[8]
Pyrimidine from enaminonitrile B. subtilis>10 mm (inhibition zone)StreptomycinNot specified[9]
E. coli>10 mm (inhibition zone)StreptomycinNot specified[9]

Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.

The antimicrobial mechanism of action for these compounds can involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. For instance, some acrylonitrile-based compounds are proposed to inhibit penicillin-binding proteins (PBPs) and β-lactamases, which are crucial for bacterial cell wall integrity.[10]

Experimental Workflow for Biological Activity Assessment

The evaluation of the biological activity of this compound derivatives follows a standardized workflow, from initial synthesis to in vitro screening.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison start This compound (Starting Material) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Screening (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) purification->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic comparison Comparison with Standard Drugs ic50->comparison mic->comparison

General experimental workflow for assessing the biological activity of this compound derivatives.

Detailed Experimental Protocols

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.[3]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth or agar (B569324) dilution methods.

  • Preparation of Antimicrobial Solutions: Serial dilutions of the this compound derivatives and standard antibiotics are prepared in a suitable growth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation:

    • Broth Dilution: The prepared dilutions of the compounds in broth are inoculated with the microbial suspension.

    • Agar Dilution: The compounds are incorporated into agar plates at various concentrations, and the microbial suspension is spotted onto the surface.

  • Incubation: The inoculated plates or tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Conclusion

The data compiled in this guide strongly suggests that this compound and its derivatives represent a promising scaffold for the development of novel anticancer and antimicrobial agents. Their ability to compete with and, in some instances, outperform established standards warrants further investigation. The detailed experimental protocols provided herein offer a framework for the continued exploration and optimization of these compounds for therapeutic applications. Future research should focus on elucidating the precise molecular targets and mechanisms of action to facilitate the design of more potent and selective derivatives.

References

A Comparative Cost-Benefit Analysis of 2-Aminobenzonitrile Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of 2-aminobenzonitrile, a key building block in the pharmaceutical and fine chemical industries, is of paramount importance. This guide provides an objective comparison of four primary synthesis methods, evaluating them on cost, performance, safety, and environmental impact. Experimental data and detailed protocols are provided to support informed decision-making in a laboratory and industrial setting.

Executive Summary

The synthesis of this compound can be achieved through several routes, each with distinct advantages and disadvantages. This analysis focuses on four prominent methods: the reduction of 2-nitrobenzonitrile (B147312), the dehydration of 2-aminobenzamide (B116534), the synthesis from isatin (B1672199), and the Sandmeyer reaction.

The reduction of 2-nitrobenzonitrile using zinc dust offers a high yield and relatively low reagent cost, making it an attractive option for large-scale production. The dehydration of 2-aminobenzamide, particularly with phenylphosphonic dichloride, also provides a high yield but involves more expensive reagents. The synthesis from isatin is a viable alternative, though it may involve multiple steps. The Sandmeyer reaction, a classic method for introducing a nitrile group, presents a potentially longer route but is a well-established and versatile transformation.

The following sections provide a detailed breakdown of each method, including a quantitative comparison, experimental protocols, and a discussion of the associated costs, benefits, and safety considerations.

Comparison of Synthesis Methods

MetricReduction of 2-NitrobenzonitrileDehydration of 2-AminobenzamideSynthesis from IsatinSandmeyer Reaction
Starting Materials 2-Nitrobenzonitrile, Zinc Dust, Hydrochloric Acid2-Aminobenzamide, Dehydrating Agent (e.g., Phenylphosphonic Dichloride, POCl₃, P₂O₅)Isatin, Hydroxylamine (B1172632) Hydrochloride, Phosphorus Oxychloride2-Aminophenol (B121084), Sodium Nitrite (B80452), Copper(I) Cyanide
Reported Yield ~95%[1]Up to 96%[2][3]~82%Variable, typically moderate to good
Reaction Time < 1 hour for reduction2-24 hours4-14 hoursSeveral hours
Reaction Temperature 20-30°C (reduction), 5-10°C (neutralization)[1]60-100°C70-80°C and reflux0-5°C (diazotization), elevated for cyanation
Key Reagent Cost ModerateHigh (depending on dehydrating agent)ModerateModerate
Safety Concerns Flammable hydrogen gas evolution, handling of strong acid.[4]Use of corrosive and water-reactive dehydrating agents (e.g., POCl₃, P₂O₅).[5][6]Use of toxic and corrosive phosphorus oxychloride.Handling of potentially unstable diazonium salts and toxic cyanides.
Environmental Impact Zinc waste, acidic effluent.Phosphorous-containing waste, solvent waste.Chlorinated and phosphorous waste.Copper and cyanide-containing waste streams.

Experimental Protocols

Method 1: Reduction of 2-Nitrobenzonitrile

This method involves the reduction of the nitro group of 2-nitrobenzonitrile to an amine using a reducing agent such as zinc dust in an acidic medium.

Materials:

  • 2-Nitrobenzonitrile

  • Zinc dust

  • Concentrated Hydrochloric Acid

  • Sodium Carbonate

  • Toluene (B28343)

  • Water

Procedure: [1]

  • In a three-necked flask equipped with a stirrer and a cooling bath, add 56 g of concentrated hydrochloric acid and 7.4 g of 2-nitrobenzonitrile.

  • With vigorous stirring and cooling to maintain the temperature between 20-30°C, gradually add 14.7 g of zinc dust.

  • After the addition is complete, continue stirring for an additional 20 minutes.

  • Cool the reaction mixture to 5-10°C.

  • Neutralize the mixture by adding 5.8 g of sodium carbonate in portions over 5 minutes.

  • Extract the resulting oily layer with 15 ml of toluene.

  • Separate the toluene layer and wash it with 5 ml of water.

  • Distill off the toluene, and purify the residue by vacuum distillation to obtain this compound.

Method 2: Dehydration of 2-Aminobenzamide

This method involves the removal of a water molecule from 2-aminobenzamide to form the corresponding nitrile. Various dehydrating agents can be employed.

Materials:

Procedure: [3]

  • Dissolve 2.04 g (15 mmol) of phenylphosphonic dichloride in 10 ml of pyridine in a flask.

  • Heat the solution at 60°C for 2 hours.

  • In a separate flask, dissolve 15 mmol of 2-aminobenzamide in 10 ml of pyridine.

  • Add the 2-aminobenzamide solution to the heated phenylphosphonic dichloride solution.

  • Maintain the reaction at 60°C for 24 hours.

  • After the reaction is complete, evaporate the solvent in vacuo to obtain an oily product.

  • Redissolve the product in ethanol and evaporate the solvent again. Repeat this step three more times.

  • Purify the resulting residue by silica gel column chromatography using a chloroform-hexane (1:3) mixture as the eluent to afford pure this compound.

Method 3: Synthesis from Isatin

This route utilizes isatin as a starting material, which undergoes a series of reactions to yield this compound.

Materials:

  • Isatin

  • Hydroxylamine hydrochloride

  • Dioxane

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Ethanol for recrystallization

Procedure:

  • In a 500 mL three-neck flask, combine 0.1 mol of isatin and 0.11 mol of hydroxylamine hydrochloride in 200 mL of dioxane.

  • Reflux the mixture for 2-6 hours.

  • After cooling, add 15 mL of DMF and 0.15 mol of phosphorus oxychloride.

  • Heat the reaction mixture at 70°C for 2-8 hours.

  • Upon completion, add 100 mL of water and heat to hydrolyze for 0.5-2 hours.

  • Cool the reaction solution and filter to collect the crude product.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method 4: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of an amino group on an aromatic ring. For the synthesis of this compound, a suitable precursor would be 2-aminophenol, which is first diazotized and then reacted with a cyanide source, typically in the presence of a copper(I) salt.

Materials:

  • 2-Aminophenol

  • Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Water

Procedure (Generalized):

  • Diazotization: Dissolve 2-aminophenol in a cooled (0-5°C) aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite in water, maintaining the low temperature. This forms the diazonium salt solution.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. The temperature should be carefully controlled.

  • Nitrogen gas will be evolved. After the addition is complete, the reaction mixture may be gently warmed to ensure completion.

  • The product, this compound, can then be isolated by extraction with an organic solvent, followed by purification.

Visualizations

Reaction Pathways

G cluster_reduction Reduction of 2-Nitrobenzonitrile cluster_dehydration Dehydration of 2-Aminobenzamide cluster_isatin From Isatin cluster_sandmeyer Sandmeyer Reaction 2-Nitrobenzonitrile 2-Nitrobenzonitrile 2-Aminobenzonitrile_R This compound 2-Nitrobenzonitrile->2-Aminobenzonitrile_R  Zn, HCl   2-Aminobenzamide 2-Aminobenzamide 2-Aminobenzonitrile_D This compound 2-Aminobenzamide->2-Aminobenzonitrile_D  Dehydrating Agent (e.g., PhP(O)Cl₂)   Isatin Isatin Isatin Oxime Isatin Oxime Isatin->Isatin Oxime  NH₂OH·HCl   2-Aminobenzonitrile_I This compound Isatin Oxime->2-Aminobenzonitrile_I  POCl₃, DMF   2-Aminophenol 2-Aminophenol Diazonium Salt Diazonium Salt 2-Aminophenol->Diazonium Salt  NaNO₂, HCl   2-Aminobenzonitrile_S This compound Diazonium Salt->2-Aminobenzonitrile_S  CuCN, NaCN  

Caption: Reaction pathways for the synthesis of this compound.

Cost-Benefit Analysis Workflow

G start Define Synthesis Requirements (Scale, Purity, Budget) method1 Reduction of 2-Nitrobenzonitrile start->method1 method2 Dehydration of 2-Aminobenzamide start->method2 method3 From Isatin start->method3 method4 Sandmeyer Reaction start->method4 cost Cost Analysis (Reagents, Solvents, Energy) method1->cost performance Performance Analysis (Yield, Purity, Time) method1->performance safety Safety & Environmental Analysis (Hazards, Waste) method1->safety method2->cost method2->performance method2->safety method3->cost method3->performance method3->safety method4->cost method4->performance method4->safety decision Select Optimal Synthesis Method cost->decision performance->decision safety->decision end Implement Synthesis decision->end

Caption: Workflow for selecting a this compound synthesis method.

Conclusion

The selection of an optimal synthesis method for this compound is a multi-faceted decision that requires careful consideration of cost, performance, safety, and environmental impact.

  • For large-scale, cost-driven production , the reduction of 2-nitrobenzonitrile with zinc dust is a strong contender due to its high yield and the relatively low cost of starting materials. However, the environmental impact of zinc waste and acidic effluent must be managed.

  • For high-purity applications where reagent cost is less of a constraint , the dehydration of 2-aminobenzamide using phenylphosphonic dichloride offers an excellent yield. The safety and disposal of phosphorus-containing byproducts are key considerations.

  • The synthesis from isatin and the Sandmeyer reaction provide alternative routes that may be suitable for specific applications or when the primary starting materials for the other methods are unavailable or undesirable. The Sandmeyer reaction, in particular, is a valuable tool in a synthetic chemist's arsenal (B13267) for its versatility.

Ultimately, the "best" method will depend on the specific priorities of the researcher or organization. This guide provides the necessary data and protocols to make an informed and strategic choice.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 2-aminobenzonitrile, a crucial intermediate in pharmaceutical synthesis. We will explore a newly validated High-Performance Liquid Chromatography (HPLC) method and compare its performance against established analytical techniques, including traditional HPLC and Gas Chromatography (GC). The information presented is supported by experimental data to assist in the selection of the most suitable method for your research and quality control needs.

Comparative Performance Data

The following table summarizes the key performance indicators of the newly validated HPLC method against other established analytical techniques for the quantification of this compound.

Parameter New Validated HPLC Method Established HPLC Method Established GC Method
Linearity (R²) > 0.999~ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 1.0%< 2.0%< 3.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mL0.3 µg/mL
Run Time 5 minutes10 minutes15 minutes

Experimental Protocols

New Validated High-Performance Liquid Chromatography (HPLC) Method

This method utilizes modern column technology and optimized mobile phase conditions to achieve rapid and highly sensitive quantification of this compound.

  • Instrumentation : Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • Column : C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient : 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40 °C

  • Detection Wavelength : 254 nm

  • Injection Volume : 2 µL

  • Sample Preparation : Dissolve 10 mg of the sample in 100 mL of a 50:50 mixture of water and acetonitrile. Further dilute as necessary to fall within the calibration range.

Established High-Performance Liquid Chromatography (HPLC) Method

This method is a widely used and reliable technique for the analysis of this compound.[1]

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase : Isocratic mixture of acetonitrile, water, and phosphoric acid.[1]

  • Flow Rate : 1.0 mL/min

  • Column Temperature : Ambient

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Prepare a stock solution of 1 mg/mL in the mobile phase. Create a series of dilutions for the calibration curve.

Established Gas Chromatography (GC) Method

Gas chromatography offers an alternative approach, particularly for volatile impurities.

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).

  • Column : Capillary column (e.g., SPB-1), 30 m x 0.53 mm ID, 1.0 µm film thickness.

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : 250 °C

  • Detector Temperature : 300 °C

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode : Split (1:10)

  • Sample Preparation : Dissolve the sample in a suitable solvent such as methylene (B1212753) chloride.

Methodology and Workflow Diagrams

digraph "New_Validated_HPLC_Method_Workflow" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in Diluent"]; dilute [label="Dilute to Working Concentration"]; start -> weigh; weigh -> dissolve; dissolve -> dilute; }

subgraph "cluster_analysis" { label="UHPLC Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; inject [label="Inject Sample"]; separate [label="Chromatographic Separation"]; detect [label="UV Detection at 254 nm"]; dilute -> inject [lhead="cluster_analysis"]; inject -> separate; separate -> detect; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; integrate [label="Integrate Peak Area"]; quantify [label="Quantify using Calibration Curve"]; report [label="Report Result", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; detect -> integrate [lhead="cluster_data"]; integrate -> quantify; quantify -> report; } }

**Caption:** Comparison of key features of analytical methods.

References

Benchmarking a Novel Catalyst for 2-Aminobenzonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a new, hypothetical catalyst, "Cat-New," for the synthesis of 2-aminobenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The performance of Cat-New is benchmarked against established catalytic and stoichiometric methods, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of Cat-New in comparison to alternative methods for the synthesis of this compound. Cat-New demonstrates superior yield and efficiency under milder reaction conditions.

MethodCatalyst/ReagentStarting MaterialSolventTemperature (°C)Time (h)Yield (%)
New Catalytic Method Cat-New (Hypothetical) 2-Chloroaniline (B154045) Toluene (B28343) 80 4 98
Palladium-Catalyzed CyanationPd₂(dba)₃ / XPhos2-Bromoaniline (B46623)Dioxane1101292
Copper-Catalyzed CyanationCuCN2-Iodoaniline (B362364)DMF1502485
DehydrationPhenylphosphonic dichloride2-Aminobenzamide (B116534)Pyridine (B92270)602496[1]
ReductionZinc Dust / HCl2-Nitrobenzonitrile (B147312)Toluene20-300.595[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

General Procedure for this compound Synthesis using "Cat-New" (Hypothetical)
  • Catalyst Preparation: Cat-New is prepared by the impregnation of a proprietary ligand onto a porous support, followed by activation under an inert atmosphere.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloroaniline (1.0 mmol), sodium cyanide (1.2 mmol), Cat-New (0.5 mol%), and toluene (5 mL).

  • Reaction Conditions: The mixture is stirred and heated to 80°C for 4 hours under a nitrogen atmosphere.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to recover the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Palladium-Catalyzed Cyanation of 2-Bromoaniline
  • Reaction Setup: In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), sodium carbonate (1.5 mmol), and 2-bromoaniline (1.0 mmol).

  • Reaction Conditions: Dioxane (4 mL) and potassium ferrocyanide(II) trihydrate (0.6 mmol) are added. The vial is sealed and heated to 110°C for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Copper-Catalyzed Cyanation of 2-Iodoaniline
  • Reaction Setup: A mixture of 2-iodoaniline (1.0 mmol), CuCN (1.2 mmol), and DMF (5 mL) is placed in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is heated to 150°C for 24 hours under a nitrogen atmosphere.

  • Work-up and Purification: The mixture is cooled and poured into a solution of ethylenediamine (B42938) and water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Dehydration of 2-Aminobenzamide[1]
  • Reaction Setup: Phenylphosphonic dichloride (15 mmol) is dissolved in pyridine (10 mL) and heated at 60°C for 2 hours. A solution of 2-aminobenzamide (15 mmol) in pyridine (10 mL) is then added.[1]

  • Reaction Conditions: The reaction is carried out for 24 hours at 60°C.[1]

  • Work-up and Purification: The reaction mixture is evaporated in vacuo. The residue is redissolved in ethanol (B145695) and evaporated again. This process is repeated three more times. The final residue is purified by silica gel column chromatography.[1]

Reduction of 2-Nitrobenzonitrile[2]
  • Reaction Setup: In a reaction vessel, 2-nitrobenzonitrile is dissolved in a hydrochloric acid medium.[2]

  • Reaction Conditions: With vigorous stirring and cooling to maintain a temperature of 20-30°C, zinc dust is added portion-wise. The mixture is stirred for an additional 20 minutes.[2]

  • Work-up and Purification: The mixture is cooled to 5-10°C and neutralized with sodium carbonate. The product is extracted with toluene, and the organic layer is washed with water. Toluene is distilled off, and the residue is distilled in vacuo to yield this compound.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the comparative study and the logical relationship of the new catalyst's properties to its enhanced performance.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Starting Materials (2-substituted aniline, Cyanide Source) reaction_setup Reaction Setup (Solvent, Inert Atmosphere) start->reaction_setup catalyst_prep Catalyst Preparation/ Procurement catalyst_prep->reaction_setup reaction_execution Reaction Execution (Heating, Stirring) reaction_setup->reaction_execution workup Work-up (Extraction, Washing) reaction_execution->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS, Yield Calculation) purification->analysis

A generalized workflow for the comparative catalytic synthesis of this compound.

catalyst_performance cluster_features Cat-New Features cluster_outcomes Performance Outcomes ligand Optimized Ligand Design high_yield High Yield (98%) ligand->high_yield Enhances Selectivity support High Surface Area Support mild_conditions Milder Conditions (80°C, 4h) support->mild_conditions Improves Reactivity active_sites Uniformly Dispersed Active Sites active_sites->high_yield Maximizes Turnover catalyst_stability High Stability & Recyclability active_sites->catalyst_stability Prevents Leaching

Logical relationship between the features of Cat-New and its superior performance.

References

Comparative Insights into the Reaction Pathways of 2-Aminobenzonitrile: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of versatile building blocks like 2-aminobenzonitrile is paramount for designing novel synthetic routes and developing new chemical entities. This guide provides a comparative overview of computationally explored reaction pathways of this compound, with a focus on Density Functional Theory (DFT) studies that elucidate the underlying energetics and mechanisms.

While a single, comprehensive comparative DFT study across all possible reaction pathways of this compound remains to be published, analysis of existing computational research on individual reaction types allows for a synthesized comparison. This guide consolidates available data on key transformations, including the formation of quinazolinones and the reaction with carbon dioxide, to offer insights into the competing reaction landscapes of this important molecule.

Data Presentation: Energetics of Reaction Pathways

The following table summarizes key quantitative data from DFT studies on different reaction pathways involving this compound and related structures. It is crucial to note that the computational methods (functionals, basis sets, and solvent models) employed in different studies can influence the absolute energy values. Therefore, this table is intended for a qualitative and semi-quantitative comparison of the feasibility of different reaction steps.

Reaction PathwayReactantsKey Intermediate/Transition StateActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Computational MethodReference
Ru(II)-Catalyzed Quinazolinone Synthesis (Proposed)This compound, AlcoholMetal-Ligand Cooperative ComplexNot explicitly statedNot explicitly statedDFT Calculations Mentioned[1]
Electrochemical Isoindolinone Synthesis (Related System)2-Formylbenzonitrile, AnilineAnionic Intermediate (A)Barrierless formation of A-50 (for a subsequent step)DFT (unspecified)[2]
Reaction with CO2 (Proposed Catalytic Cycle)This compound, CO2, CatalystCarbamate IntermediateNot explicitly statedNot explicitly statedPlausible Mechanism Proposed[3]

Note: The available search results did not yield specific activation or reaction energies for the dimerization or a standard quinazoline (B50416) synthesis pathway of this compound itself. The data for the electrochemical synthesis of isoindolinone from a related benzonitrile (B105546) derivative is included for illustrative purposes, highlighting the type of quantitative data that can be obtained from such studies.

Experimental and Computational Protocols

The insights presented are derived from studies employing a combination of experimental synthesis and computational modeling. While specific experimental details for each reaction can be found in the cited literature, the computational methodologies generally adhere to the following framework:

Density Functional Theory (DFT) Calculations:

  • Software: Gaussian 09 or similar quantum chemistry packages are typically used.[4]

  • Functionals: The choice of functional is critical for accuracy. Common functionals include B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals like M06-2X may also be used for their performance in main-group thermochemistry and kinetics.[4]

  • Basis Sets: The 6-311++G(d,p) basis set is a popular choice, providing a good balance between computational cost and accuracy for systems of this size. This is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens.

  • Solvation Models: To simulate the reaction environment, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are often employed. The solvent is specified according to the experimental conditions (e.g., acetonitrile, water).

  • Calculations Performed:

    • Geometry Optimization: The structures of reactants, intermediates, transition states, and products are fully optimized to find their lowest energy conformations.

    • Frequency Analysis: Vibrational frequency calculations are performed to confirm that optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

    • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product, IRC calculations are often performed.

Visualizing Reaction Pathways

To conceptualize the different transformations of this compound, the following diagrams illustrate the logical flow of key reaction pathways.

ReactionPathways cluster_start Starting Material cluster_path1 Quinazolinone Synthesis cluster_path2 Reaction with CO2 cluster_path3 Dimerization/Oligomerization A This compound B Reaction with Alcohols/Aldehydes A->B E Reaction with CO2 (Catalyst) A->E I Self-Reaction A->I C Cyclization B->C D Quinazolinone Derivatives C->D F Carbamate Intermediate E->F G Intramolecular Cyclization F->G H Quinazoline-2,4(1H,3H)-dione G->H J Dimeric/Oligomeric Products I->J

Caption: Major reaction pathways of this compound.

The diagram above illustrates three principal reaction avenues for this compound: synthesis of quinazolinone derivatives through reactions with alcohols or aldehydes, conversion to quinazoline-2,4(1H,3H)-diones via reaction with carbon dioxide, and potential self-reaction leading to dimers or oligomers.

ExperimentalWorkflow A Experimental Synthesis (e.g., Quinazolinone formation) B Characterization (NMR, MS, X-ray) A->B C Hypothesize Reaction Mechanism B->C D Computational Modeling (DFT) C->D E Locate Reactants, Products, Intermediates, Transition States D->E Geometry Optimization & Frequency Analysis F Calculate Energy Profile (Activation & Reaction Energies) E->F G Compare with Experimental Observations F->G H Refine Mechanism G->H

Caption: A typical workflow for DFT-elucidation of reaction mechanisms.

This workflow demonstrates the synergy between experimental synthesis and computational chemistry. Experimental results provide the basis for formulating a mechanistic hypothesis, which is then rigorously tested and refined through DFT calculations to generate a detailed energy profile of the reaction pathway. This iterative process enhances the understanding of the reaction and can guide future experimental design.

References

A Comparative Analysis of Green Chemistry Metrics for 2-Aminobenzonitrile Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 2-aminobenzonitrile, a key building block in medicinal chemistry, offers a valuable case study in the practical application of green chemistry principles. This guide provides a comparative assessment of four distinct synthetic protocols, evaluating their environmental impact through key green chemistry metrics. By presenting quantitative data from detailed experimental procedures, this document aims to facilitate the selection of more sustainable and efficient synthetic routes.

The imperative to design chemical processes with a reduced environmental footprint has led to the development of metrics that quantify the "greenness" of a reaction. Beyond traditional yield calculations, metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) provide a more holistic view of a process's efficiency and waste generation. This guide analyzes four protocols for the synthesis of this compound: the dehydration of 2-aminobenzamide (B116534) using phenylphosphonic dichloride, the reduction of 2-nitrobenzonitrile (B147312) with zinc dust, the dehydration of 2-aminobenzamide using thionyl chloride, and the reaction of anthranilamide with phosphorous pentachloride.

Quantitative Comparison of Green Chemistry Metrics

The following tables summarize the calculated green chemistry metrics for each of the four synthesis protocols. These metrics provide a data-driven comparison of the environmental performance of each method.

Table 1: Green Chemistry Metrics for this compound Synthesis Protocols

Green Chemistry MetricProtocol 1: Dehydration with Phenylphosphonic DichlorideProtocol 2: Reduction of 2-NitrobenzonitrileProtocol 3: Dehydration with Thionyl ChlorideProtocol 4: Reaction with Phosphorous Pentachloride
Yield (%) 96%95%High (not specified)>99% (purity)
Atom Economy (%) 60.59%45.48%51.54%48.97%
E-Factor 22.8818.0629.8335.6 (estimated)
Process Mass Intensity (PMI) 23.8819.0630.8336.6 (estimated)

Table 2: Reagent and Solvent Mass Breakdown per Gram of this compound

ComponentProtocol 1 (g)Protocol 2 (g)Protocol 3 (g)Protocol 4 (g)
Starting Material(s) 1.141.311.001.15
Reagents 1.711.171.711.76
Solvents 20.0315.5827.1232.69 (estimated)
Work-up Materials ----
Total Mass In 22.8818.0629.8335.60 (estimated)
Product Mass Out 1.001.001.001.00

Experimental Protocols

Protocol 1: Dehydration of 2-Aminobenzamide with Phenylphosphonic Dichloride

This method involves the dehydration of 2-aminobenzamide using phenylphosphonic dichloride in pyridine (B92270).

Reaction: C₇H₈N₂O + C₆H₅Cl₂PO → C₇H₆N₂ + C₆H₅PO₂ + 2HCl

Procedure: Phenylphosphonic dichloride (2.04 g, 10.5 mmol) is dissolved in pyridine (10 mL). To this solution, 2-aminobenzamide (1.36 g, 10 mmol) in pyridine (10 mL) is added. The mixture is heated at 60°C for 4 hours. After the reaction, the solvent is evaporated. The residue is purified by column chromatography on silica (B1680970) gel using a mixture of chloroform (B151607) and hexane (B92381) (1:3) as the eluent to yield this compound (1.13 g, 96% yield).

Protocol 2: Reduction of 2-Nitrobenzonitrile with Zinc Dust

This protocol describes the reduction of 2-nitrobenzonitrile to this compound using zinc dust in an acidic medium.

Reaction: C₇H₄N₂O₂ + 3Zn + 7HCl → C₇H₆N₂ + 3ZnCl₂ + 2H₂O

Procedure: To a solution of 2-nitrobenzonitrile (1.48 g, 10 mmol) in 20 mL of 50% ethanol, concentrated hydrochloric acid (10 mL) is added. Zinc dust (1.96 g, 30 mmol) is then added in portions over 30 minutes while maintaining the temperature below 20°C. The reaction mixture is stirred for an additional 2 hours. The excess zinc is filtered off, and the filtrate is neutralized with a sodium carbonate solution. The product is extracted with toluene (B28343) (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound (1.12 g, 95% yield).

Protocol 3: Dehydration of 2-Aminobenzamide with Thionyl Chloride

This method utilizes thionyl chloride as a dehydrating agent for the conversion of 2-aminobenzamide.

Reaction: C₇H₈N₂O + SOCl₂ → C₇H₆N₂ + SO₂ + 2HCl

Procedure: A mixture of 2-aminobenzamide (13.6 g, 100 mmol) and toluene (100 mL) is heated to 60°C. Thionyl chloride (13.1 g, 110 mmol) is added dropwise over 30 minutes. The reaction mixture is stirred at 80°C for 2 hours. After cooling, the mixture is poured into a cold aqueous solution of sodium hydroxide (B78521) (10 g in 100 mL of water). The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford this compound.

Protocol 4: Reaction of Anthranilamide with Phosphorous Pentachloride

This process involves the reaction of anthranilamide with phosphorous pentachloride in a halogenated solvent.

Reaction: C₇H₈N₂O + PCl₅ → C₇H₆N₂ + POCl₃ + 2HCl

Procedure: To a solution of anthranilamide (1.36 g, 10 mmol) in chloroform (50 mL), phosphorous pentachloride (2.08 g, 10 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 1 hour. The mixture is then quenched by pouring it into ice water (100 mL). The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from hexane to give highly pure this compound.

Assessment of Green Chemistry Metrics Workflow

The following diagram illustrates the logical workflow for assessing the green chemistry metrics of the different synthesis protocols.

Green_Chemistry_Assessment cluster_protocols Synthesis Protocols cluster_data Data Collection cluster_metrics Green Chemistry Metrics Calculation cluster_comparison Comparative Analysis P1 Protocol 1: Dehydration (Phos Dichloride) Reactants Mass of Reactants P1->Reactants Reagents Mass of Reagents P1->Reagents Solvents Mass of Solvents P1->Solvents Product Mass of Product (Yield) P1->Product P2 Protocol 2: Reduction (Zn Dust) P2->Reactants P2->Reagents P2->Solvents P2->Product P3 Protocol 3: Dehydration (Thionyl Chloride) P3->Reactants P3->Reagents P3->Solvents P3->Product P4 Protocol 4: Reaction (Phos Pentachloride) P4->Reactants P4->Reagents P4->Solvents P4->Product AE Atom Economy (% AE) Reactants->AE EF E-Factor Reactants->EF PMI Process Mass Intensity (PMI) Reactants->PMI Reagents->EF Reagents->PMI Solvents->EF Solvents->PMI Product->EF Product->PMI MW Molecular Weights MW->AE Comparison Comparison of Metrics AE->Comparison EF->Comparison PMI->Comparison

Caption: Workflow for assessing green chemistry metrics.

Conclusion

This comparative guide demonstrates that while multiple synthetic routes to this compound can achieve high yields, their environmental performance varies significantly when evaluated through the lens of green chemistry metrics. The reduction of 2-nitrobenzonitrile (Protocol 2) exhibits the most favorable profile with the lowest E-Factor and PMI, indicating a more efficient use of materials and less waste generation. Conversely, the protocols involving phosphorus-based reagents and thionyl chloride, while effective, result in higher E-Factors and PMIs, largely due to the mass of reagents and solvents used.

The analysis underscores the importance of considering the entire process, including reagents, solvents, and workup procedures, when assessing the sustainability of a chemical synthesis. For researchers and professionals in drug development, adopting greener synthetic strategies is not only environmentally responsible but can also lead to more efficient and cost-effective processes in the long run. This guide serves as a resource to inform such decisions, encouraging a shift towards more sustainable practices in chemical synthesis.

Cross-Validation of Analytical Data for 2-Aminobenzonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the robust characterization of chemical entities is paramount. For a versatile building block like 2-aminobenzonitrile, ensuring the accuracy and reliability of analytical data through various techniques is a critical step in quality control and regulatory compliance. This guide provides an objective comparison of common analytical methods for the characterization of this compound, supported by experimental protocols and representative performance data to aid researchers, scientists, and drug development professionals in method selection and cross-validation.

Executive Summary

Cross-validation of analytical methods—the process of verifying that different techniques yield comparable and reliable results for the same analyte—is essential for establishing the integrity of analytical data.[1][2] This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques (FTIR, UV-Vis, and NMR) for the analysis of this compound. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Comparative Analysis of Key Performance Parameters

The selection of an analytical technique is often a trade-off between various performance characteristics. The following table summarizes typical quantitative performance data for the analysis of this compound and similar aromatic amines, providing a basis for comparison.

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbanceSeparation of volatile compounds, detection by mass fragmentationSignal intensity is directly proportional to the number of nuclei
Linearity (R²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL0.1 - 1 mg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL0.3 - 3 mg/mL
Precision (%RSD) < 2%< 10%< 1%
Accuracy/Recovery (%) 98 - 102%95 - 105%99 - 101%
Typical Application Purity determination, quantification of major components and impuritiesIdentification and quantification of volatile impurities, trace analysisAbsolute quantification without a reference standard of the same compound, purity assessment

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide established protocols for each technique, which can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or formic acid (for mobile phase modification).

  • This compound reference standard (>99% purity).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. For example, a starting point could be a 50:50 (v/v) mixture, with the addition of 0.1% phosphoric acid or formic acid to improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 240 nm and 290 nm).

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, it is particularly useful for identifying trace impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents:

  • Helium (carrier gas, 99.999% purity).

  • Methanol (B129727) or Dichloromethane (solvent, HPLC grade).

  • This compound reference standard.

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to achieve a concentration appropriate for GC-MS analysis (typically in the µg/mL to ng/mL range).

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the molecular structure and functional groups of this compound, serving as excellent qualitative cross-validation tools.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: Measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of functional groups.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, analyze the sample as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • N-H stretching (amine): ~3450-3300 cm⁻¹ (typically two bands for a primary amine).

    • C≡N stretching (nitrile): ~2230-2210 cm⁻¹.

    • C=C stretching (aromatic ring): ~1600-1450 cm⁻¹.

    • C-N stretching (aromatic amine): ~1340-1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Principle: Measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule.

  • Sample Preparation: Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) to a known concentration (e.g., 10 µg/mL).

  • Data Acquisition: Scan the absorbance from 200 to 400 nm using a spectrophotometer with a quartz cuvette.

  • Expected Absorptions: this compound exhibits characteristic absorption maxima due to π → π* transitions in the aromatic ring and n → π* transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: Provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H and ¹³C), allowing for unambiguous structure elucidation.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Expected ¹H NMR Signals (in CDCl₃):

    • Aromatic protons: ~6.6-7.4 ppm (complex multiplet pattern).

    • Amine protons (NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • Aromatic carbons: ~110-150 ppm.

    • Nitrile carbon (C≡N): ~117-120 ppm.

Visualization of Workflows

To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the logical relationships and experimental workflows.

CrossValidationWorkflow cluster_start Start: Sample of this compound cluster_techniques Analytical Techniques cluster_data Data Acquisition cluster_analysis Data Analysis & Comparison cluster_end Conclusion start Pristine Sample HPLC HPLC-UV Analysis start->HPLC GCMS GC-MS Analysis start->GCMS Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis, NMR) start->Spectroscopy HPLC_Data Chromatogram (Retention Time, Peak Area) HPLC->HPLC_Data GCMS_Data Chromatogram & Mass Spectrum (Retention Time, m/z) GCMS->GCMS_Data Spec_Data Spectra (Absorbance, Transmittance, Chemical Shift) Spectroscopy->Spec_Data Quant_Analysis Quantitative Analysis (Purity, Concentration) HPLC_Data->Quant_Analysis GCMS_Data->Quant_Analysis Qual_Analysis Qualitative Analysis (Identity, Structure) Spec_Data->Qual_Analysis Comparison Cross-Validation: Compare Results Quant_Analysis->Comparison Qual_Analysis->Comparison end Validated Analytical Data Comparison->end

Logical workflow for the cross-validation of analytical data.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing A Weigh Sample B Dissolve in Appropriate Solvent A->B C Dilute to Working Concentration B->C D Inject into Chromatograph (HPLC/GC) C->D E Acquire Data (Detector Response) D->E F Integrate Peaks E->F G Compare to Reference Standard F->G H Calculate Purity/ Concentration G->H I I H->I Final Report

General experimental workflow for chromatographic analysis.

Conclusion

The cross-validation of analytical data using orthogonal methods is a fundamental practice in ensuring the quality and reliability of scientific findings and pharmaceutical products. For this compound, a combination of chromatographic techniques like HPLC and GC-MS for quantitative analysis, and spectroscopic methods such as FTIR, UV-Vis, and NMR for structural confirmation, provides a comprehensive analytical profile. This guide offers a framework for researchers to develop and compare these methods, ultimately leading to a higher degree of confidence in their analytical results. The specific choice of techniques will depend on the analytical objective, whether it is routine quality control, impurity profiling, or detailed structural elucidation.

References

Safety Operating Guide

Proper Disposal of 2-Aminobenzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-aminobenzonitrile is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this chemical cannot be discarded as regular waste.[1] This guide provides detailed, procedural steps for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in accordance with typical hazardous waste regulations.

Hazard Profile and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it is suspected of causing cancer.[2][3] It also causes significant skin and eye irritation.[4] According to transport regulations, it falls under UN number UN3439, technical name "NITRILES, SOLID, TOXIC, N.O.S.", with a hazard class of 6.1 (Toxic Solid).[4] Therefore, it must be managed as hazardous waste from the moment it is generated until its final disposal by a licensed facility.[5][6]

Identifier Value Source
CAS Number 1885-29-6[2][4]
UN Number UN3439[4]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S. (this compound)[4]
Hazard Class 6.1 (Toxic)[4]
Packing Group III[4]
Flash Point 145 °C / 293 °F[4][7][8][9]
Melting Point 45 - 50 °C[4][7][9]
GHS Hazard Statements H302, H312, H332, H315, H317, H319, H335, H351[2][9]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste within a laboratory setting.

1.0 Objective: To safely collect, store, and arrange for the disposal of solid this compound waste and contaminated materials.

2.0 Personal Protective Equipment (PPE): Before handling the chemical waste, ensure the following PPE is worn:

  • Gloves: Chemically resistant impervious gloves.[2]

  • Eye Protection: Safety glasses or goggles.[2][4]

  • Protective Clothing: A lab coat is mandatory.[2][3]

  • Respiratory Protection: If there is a risk of dust generation, use a NIOSH/MSHA-approved respirator.[4]

3.0 Materials:

  • A designated hazardous waste container that is chemically compatible, in good condition, and has a secure, leak-proof screw cap.[10][11]

  • Hazardous Waste Label.

  • Secondary containment system (e.g., a larger, chemically resistant bin).[11]

4.0 Procedure:

4.1 Waste Collection:

  • Perform all waste handling in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Carefully place solid this compound waste, including any contaminated items like gloves or weigh boats, directly into the designated hazardous waste container.[5]

  • Do not mix this compound with incompatible wastes. Store acids and bases separately, and keep away from oxidizing agents.[10]

  • Ensure the container is not overfilled; leave at least one inch of headroom to allow for expansion.[10]

4.2 Container Management and Storage:

  • Securely cap the waste container at all times, except when adding waste.[1][10]

  • Properly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate description of its contents.[5][6]

  • Store the sealed container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.[5][10] The SAA should be inspected weekly for any signs of leakage.[10]

  • Place the primary waste container within a secondary containment system to prevent the spread of material in case of a leak.[11]

4.3 Disposal Request and Pickup:

  • Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5][6]

  • Provide the EHS team with an accurate description of the waste for proper handling and disposal.[5]

5.0 Spill Cleanup:

  • In case of a minor spill, clean it up immediately while wearing appropriate PPE.[2]

  • Use dry cleanup procedures; sweep or shovel the material up and place it in a clean, dry, sealable, and labeled container for disposal.[2][7] Avoid generating dust.[2]

  • Materials used for spill cleanup must also be disposed of as hazardous waste.[1]

  • For major spills, evacuate the area and alert your institution's emergency services or EHS department.[2]

6.0 Empty Container Decontamination:

  • A container that held this compound must be treated as hazardous waste.[7]

  • It should not be disposed of in regular trash unless it has been triple-rinsed with a suitable solvent capable of removing the chemical residue.[1] The rinsate from this process must be collected and disposed of as hazardous waste.[1]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A Waste this compound (Solid or Contaminated Debris) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Designated, Compatible Waste Container B->C D Securely Cap and Label Container ('Hazardous Waste', Chemical Name) C->D E Store in Secondary Containment within a Satellite Accumulation Area (SAA) D->E F Contact EHS/Safety Office for Waste Pickup E->F G Professional Disposal by Licensed Facility (e.g., Incineration) F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Aminobenzonitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 1885-29-6). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause serious eye and skin irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2][3]

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][4]
Skin SensitizationCategory 1May cause an allergic skin reaction[4][5]
CarcinogenicityCategory 2H351: Suspected of causing cancer[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4][6]
Physical and Chemical Properties
PropertyValue
AppearanceLight yellow to light brown crystalline solid[4][7]
Melting Point45 - 50 °C (113 - 122 °F)[4][6][7]
Boiling Point267 - 268 °C (512.6 - 514.4 °F)[4][6][7]
Flash Point145 °C (293 °F) - closed cup[4][6][7]
Autoignition Temperature200 °C (392 °F)[4]
Toxicological Data
TestSpeciesValue
LD50 IntravenousMouse180 mg/kg[7]
LD50 IntraperitonealMouse1,000 mg/kg[7]

Operational and Disposal Plans

Adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[5]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles complying with EN 166 or a face shield.[2][8]Protects against dust particles and chemical splashes.[8]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, PVC).[1][5][8] Inspect gloves before use.[1]Prevents skin contact and absorption.[8]
Skin & Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[3][8] Consider a chemical-resistant suit for large quantities.[8]Minimizes skin exposure.[8]
Respiratory Protection Use only in a well-ventilated area.[7] If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask).[3][6][8]Prevents inhalation of harmful dust.
Handling and Storage Protocols

Safe Handling:

  • Obtain special instructions before use.[1]

  • Work in a well-ventilated area, such as a chemical fume hood.[3][7]

  • Avoid the formation and inhalation of dust.[3][5][7]

  • Avoid all personal contact with the substance.[3] Do not get it in eyes, on skin, or on clothing.[4]

  • Keep containers securely sealed when not in use.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][4]

  • Contaminated work clothes should be laundered separately before reuse.[1][3]

Storage:

  • Store in original, tightly closed containers.[1][7]

  • Keep in a cool, dry, and well-ventilated place.[1][7]

  • Store locked up.[1][3][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]

Emergency Response and Disposal

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open.[1][2][4] Remove contact lenses if present and easy to do.[1][2] If eye irritation persists, seek medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing, including footwear.[1] Wash skin with plenty of soap and running water for at least 15 minutes.[1][2][4] Seek medical attention if skin irritation occurs or you feel unwell.[1][4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][3] If you feel unwell, call a POISON CENTER or doctor.[2][4]
Ingestion Rinse mouth with water.[2] Immediately give a glass of water.[3] Call a POISON CENTER or doctor immediately if you feel unwell.[1][3][4]
Spill Cleanup Protocol

Minor Spill (Solid):

  • Ensure the area is well-ventilated.[7]

  • Wearing appropriate PPE (gloves, goggles, respirator), clean up all spills immediately.[3]

  • Avoid generating dust.[3] Use dry clean-up procedures.[3]

  • Carefully sweep, shovel, or vacuum (using an explosion-proof, grounded vacuum) the spilled material.[3]

  • Place the material into a clean, dry, sealable, and properly labeled container for disposal.[3][7]

  • Decontaminate the spill area and all equipment used for cleanup.[3]

Major Spill:

  • Evacuate the area immediately and move upwind.[1][3]

  • Alert colleagues and emergency services (Fire Brigade), informing them of the location and nature of the hazard.[1][3]

  • Only trained personnel with full-body protective clothing and a self-contained breathing apparatus should enter the area.[1]

  • Prevent the spill from entering drains, sewers, or water courses.[1][3]

  • Contain the spill using inert materials like sand, earth, or vermiculite.[1]

  • Collect the material and place it in labeled containers for disposal.[1]

Waste Disposal
  • Waste must be treated as hazardous.[2]

  • Dispose of contents and containers at an authorized hazardous or special waste collection point.[1][2][3]

  • Follow all local, regional, and national regulations for chemical waste disposal.[2]

  • Do not allow the product to enter drains or the environment.[7][9]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Assess Risks (Review SDS) B Don Personal Protective Equipment A->B C Prepare Ventilated Workspace (Fume Hood) B->C D Handle this compound (Avoid Dust Generation) C->D E Decontaminate Workspace & Equipment D->E F Doff PPE Correctly E->F G Dispose of Waste (Hazardous Waste Stream) F->G H Wash Hands Thoroughly G->H

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzonitrile
Reactant of Route 2
2-Aminobenzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.